5-bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine
Description
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Properties
IUPAC Name |
5-bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-5-4-7(9)11-6-2-3-10-8(5)6/h2-4,10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZVIOZJDLBJJAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1NC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5-bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine chemical structure
An In-Depth Technical Guide to 5-bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine: Synthesis, Characterization, and Application in Drug Discovery
Executive Summary
The pyrrolo[3,2-b]pyridine scaffold, an isomer of the well-known 7-azaindole core, represents a privileged heterocyclic motif in modern medicinal chemistry. Its unique electronic properties and ability to engage in critical hydrogen bonding interactions have cemented its role in the development of targeted therapeutics, particularly in oncology and immunology. This technical guide provides an in-depth examination of a key derivative, this compound. We delve into its structural attributes, present a robust synthetic pathway, detail its spectroscopic signature, and provide field-proven protocols for its strategic deployment in cross-coupling reactions—a cornerstone of contemporary drug discovery. This document is intended for researchers, medicinal chemists, and process development scientists who require a comprehensive understanding of this versatile building block.
The Pyrrolo[3,2-b]pyridine Core: A Scaffold of Significance
Heterocyclic compounds are the bedrock of pharmaceutical sciences, and fused ring systems have consistently yielded molecules with remarkable therapeutic potential. The pyrrolo[3,2-b]pyridine core is a prominent member of the azaindole family, which are bioisosteres of indole. This structural class is found in numerous biologically active molecules and approved drugs. The incorporation of a nitrogen atom into the indole's benzene ring fundamentally alters the molecule's electronic distribution, polarity, and hydrogen bonding capabilities, often leading to improved pharmacokinetic properties and target engagement.
Derivatives of the pyrrolopyridine scaffold have been successfully integrated into molecules targeting a wide array of diseases, including cancer, inflammatory disorders, and viral infections.[1] Specifically, the pyrrolo[3,2-b]pyridine framework has been utilized to generate novel diarylureas and amides exhibiting potent antiproliferative activity against melanoma cell lines.[2] The strategic placement of functional groups, such as the bromine atom in the title compound, provides a crucial handle for synthetic diversification, enabling the exploration of vast chemical space in structure-activity relationship (SAR) studies.
Physicochemical and Structural Properties
This compound is a halogenated azaindole derivative designed for synthetic elaboration. Its key identifiers and properties are summarized below.
| Property | Value | Source/Note |
| IUPAC Name | This compound | --- |
| CAS Number | 1082041-05-1 | [3] |
| Molecular Formula | C₈H₇BrN₂ | Calculated |
| Molecular Weight | 211.06 g/mol | Calculated |
| Appearance | Typically a white to off-white or yellow powder/crystal | Based on similar compounds[4] |
| Solubility | Soluble in organic solvents like DMF, DMSO, and chlorinated solvents. | Inferred from structure |
| Storage | Store in a cool, dry place, sealed from air and moisture. | Standard for halogenated heterocycles |
Synthesis and Purification
Proposed Synthetic Workflow
The proposed synthesis starts from a commercially available di-substituted pyridine. The key steps involve a palladium/copper-catalyzed Sonogashira coupling to introduce an alkyne, followed by an intramolecular cyclization to form the fused pyrrole ring.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1082041-05-1|this compound|BLD Pharm [bldpharm.com]
- 4. 5-Bromo-1H-pyrrolo[2,3-b]pyridine | 183208-35-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. mdpi.com [mdpi.com]
- 6. CN109081840B - Preparation method of 5-bromo-7-azaindole - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Physicochemical Properties of 5-bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of the heterocyclic compound 5-bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine (CAS RN: 1082041-05-1). Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes predicted data, experimental values from structurally similar analogs, and established analytical methodologies to offer a robust profile for researchers. This document is structured to provide not just data, but also the scientific rationale behind the analytical techniques used for characterization, empowering researchers to design and execute their own validation studies. We will delve into the structural and electronic characteristics, predicted and analogous physicochemical parameters, and detailed, field-proven protocols for experimental determination.
Introduction and Molecular Overview
This compound belongs to the pyrrolopyridine class of bicyclic aromatic heterocycles. This scaffold is of significant interest in medicinal chemistry and drug discovery due to its structural resemblance to purines and its ability to serve as a versatile pharmacophore. The pyrrolo[3,2-b]pyridine core, in particular, is a key structural motif in a variety of biologically active compounds. The introduction of a bromine atom at the 5-position and a methyl group at the 7-position significantly influences the molecule's electronic distribution, lipophilicity, and metabolic stability, making a thorough understanding of its physicochemical properties essential for its application in drug design and development. Azaindole structures, such as this one, are considered biological isosteres of indole and are integral to many drug molecules, including kinase inhibitors and dopamine D4 receptor antagonists.[1]
Molecular Structure:
Core Scaffold: 1H-pyrrolo[3,2-b]pyridine
Substituents:
-
A bromine atom at the C5 position.
-
A methyl group at the N7 position.
Physicochemical Properties: Predicted and Analog-Derived Data
Direct experimental data for this compound is scarce in peer-reviewed literature. The following table summarizes predicted values for the target compound and experimental or predicted data for key structural analogs to provide a scientifically grounded estimation of its properties.
| Property | This compound (Predicted) | 5-bromo-1H-pyrrolo[3,2-b]pyridine (Analog A - Predicted) | 5-bromo-1H-pyrrolo[2,3-b]pyridine (Isomer B - Experimental/Predicted) |
| CAS Number | 1082041-05-1 | 1000341-51-4 | 183208-35-7 |
| Molecular Formula | C₈H₇BrN₂ | C₇H₅BrN₂ | C₇H₅BrN₂ |
| Molecular Weight | 211.06 g/mol [1] | 197.03 g/mol | 197.04 g/mol [1] |
| Melting Point (°C) | Not available | Not available | 178-179 °C[1] |
| Boiling Point (°C) | 338.8 ± 37.0 at 760 mmHg[1] | 332.2 ± 22.0 (Predicted)[2] | Not available |
| Density (g/cm³) | Not available | 1.770 (Predicted)[2] | Not available |
| pKa | Not available | 13.70 ± 0.40 (Predicted)[2] | Not available |
| Storage | 2-8°C, inert atmosphere[1] | Room Temperature, sealed, dry[2] | Not available |
Expert Insights: The N-methylation at position 7 in the target molecule, compared to the N-H in analog A, is expected to slightly increase the molecular weight and boiling point. The presence of the methyl group will also influence the pKa and solubility profile. The melting point of the solid isomer B provides a reasonable starting point for estimating the melting range of the target compound.
Experimental Protocols for Physicochemical Characterization
To ensure scientific rigor, direct experimental validation of the predicted properties is crucial. The following section details standardized, self-validating protocols for determining the key physicochemical parameters of this compound.
Melting Point Determination
The melting point provides a quick assessment of purity. A sharp melting range is indicative of a pure compound.
Methodology: Differential Scanning Calorimetry (DSC)
DSC is a highly precise method for determining the melting temperature by measuring the heat flow into a sample as a function of temperature.[3]
Protocol:
-
Sample Preparation: Accurately weigh 1-3 mg of the finely powdered, dry compound into a standard aluminum DSC pan.
-
Instrument Calibration: Calibrate the DSC instrument using certified standards (e.g., indium) to ensure temperature and enthalpy accuracy.
-
Experimental Setup:
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Set the starting temperature to approximately 25°C and the ending temperature to a point sufficiently above the expected melting point (e.g., 200°C, based on the analog).
-
Use a heating rate of 1-2°C per minute for high-resolution data.[4]
-
Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.
-
-
Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak on the resulting thermogram.
Caption: Workflow for Melting Point Determination using DSC.
Solubility Determination
Solubility is a critical parameter influencing a drug candidate's bioavailability. Both kinetic and thermodynamic solubility should be assessed.
Methodology: Shake-Flask Method with HPLC-UV or LC-MS Detection
This is the gold standard for determining thermodynamic (equilibrium) solubility. A kinetic version can be adapted for higher throughput screening.[5]
Protocol for Thermodynamic Solubility:
-
Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, simulated gastric fluid, organic solvents) in a glass vial.
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Separation: Filter the suspension through a low-binding filter (e.g., 0.22 µm PVDF) to remove undissolved solids.
-
Quantification: Dilute the filtrate with an appropriate mobile phase and analyze the concentration of the dissolved compound using a validated HPLC-UV or LC-MS method against a standard curve.
Protocol for Kinetic Solubility:
-
Stock Solution: Prepare a concentrated stock solution of the compound in DMSO (e.g., 10 mM).
-
Dilution: Add a small aliquot of the DMSO stock to the aqueous buffer to achieve the desired final concentration (e.g., 200 µM), ensuring the final DMSO concentration is low (e.g., <1%).
-
Incubation: Incubate the solution at a controlled temperature (e.g., room temperature or 37°C) for a shorter period (e.g., 2 hours).[6]
-
Analysis: Measure the concentration of the dissolved compound, often after filtration or centrifugation, using a high-throughput method like UV-Vis plate reader or LC-MS.[5][7]
Caption: Comparative Workflow for Solubility Assays.
pKa Determination
The acid dissociation constant (pKa) is crucial for predicting a molecule's ionization state at different physiological pH values, which affects its absorption, distribution, and target engagement.
Methodology: Potentiometric Titration
This method involves the gradual addition of an acid or base to a solution of the compound and monitoring the pH change.[8]
Protocol:
-
Sample Preparation: Prepare a solution of the compound of known concentration (e.g., 1 mM) in a suitable solvent system (e.g., water or a co-solvent system if solubility is low). Maintain a constant ionic strength using a background electrolyte like KCl.[9]
-
Titration:
-
Calibrate the pH electrode with standard buffers.[9]
-
Purge the solution with an inert gas like nitrogen to remove dissolved CO₂.[8]
-
Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), adding the titrant in small, precise increments.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region or by analyzing the first or second derivative of the titration curve to find the inflection point.[8]
Spectroscopic Profile
The following sections provide an expected spectroscopic profile for this compound based on its structure and data from analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the molecular structure.
Expected ¹H NMR Spectrum (in DMSO-d₆):
-
Aromatic Protons: The pyrrole and pyridine rings will exhibit distinct signals in the aromatic region (typically δ 6.5-8.5 ppm). The bromine atom and the fused ring system will influence the chemical shifts. Based on the isomer 5-bromo-1H-pyrrolo[2,3-b]pyridine, we can expect signals around δ 6.5, 7.6, 8.2, and 8.3 ppm.[1]
-
N-H Proton (Pyrrole): If the analysis is performed on the unmethylated analog, a broad singlet for the pyrrole N-H proton would be expected at a downfield chemical shift (>11 ppm).[1] For the target molecule, this signal will be absent.
-
N-CH₃ Protons: A singlet corresponding to the three protons of the methyl group attached to the nitrogen is expected, likely in the range of δ 3.5-4.0 ppm.
Expected ¹³C NMR Spectrum (in DMSO-d₆):
-
Aromatic Carbons: Signals for the carbon atoms of the bicyclic system are expected in the range of δ 100-150 ppm. The carbon atom attached to the bromine (C5) will be significantly influenced. For the isomer 5-bromo-1H-pyrrolo[2,3-b]pyridine, carbon signals appear at δ 100.0, 111.1, 122.1, 128.2, 130.3, 142.9, and 147.5 ppm.[1]
-
N-CH₃ Carbon: A signal for the methyl carbon is expected in the range of δ 30-40 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected IR Absorption Bands (Solid State, ATR):
-
Aromatic C-H Stretching: A band or series of bands around 3100-3000 cm⁻¹.[10]
-
C-H Stretching (Methyl): Bands around 2950-2850 cm⁻¹.
-
C=C and C=N Stretching (Aromatic Rings): A series of absorptions in the 1600-1450 cm⁻¹ region are characteristic of the pyrrolopyridine ring system.[11]
-
C-H Bending: Out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings.[10]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Expected Mass Spectrum (Electron Ionization - EI):
-
Molecular Ion Peak (M⁺): Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the mass spectrum will show two molecular ion peaks of nearly equal intensity, separated by 2 m/z units.[12] For C₈H₇BrN₂, the expected peaks would be at m/z = 210 and 212.
-
Fragmentation Pattern: Common fragmentation pathways for brominated aromatic compounds include the loss of the bromine atom (M-Br) or HBr (M-HBr). Alpha-cleavage next to the carbon bonded to the bromine is also a common fragmentation pathway for alkyl halides.[13]
Reactivity and Stability
-
Stability: The compound is expected to be a stable solid under standard laboratory conditions. The recommended storage at 2-8°C under an inert atmosphere suggests that it may be sensitive to prolonged exposure to heat, light, or air.[1]
-
Reactivity: The bromine atom on the pyridine ring is a key site for chemical modification. It can participate in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce new functional groups, making it a valuable synthetic intermediate. The pyrrole nitrogen can be a site for substitution reactions, although in this case, it is already methylated. The pyridine nitrogen provides a site for potential protonation or coordination to metal centers.
Conclusion
This compound is a heterocyclic compound with significant potential in medicinal chemistry. This technical guide has provided a detailed, albeit largely predictive, profile of its core physicochemical properties. By integrating predicted data with experimental values from close analogs and outlining robust analytical protocols, this document serves as a valuable resource for researchers. The provided methodologies for experimental determination offer a clear path for validating and expanding upon the data presented herein, thereby facilitating the compound's journey from a research chemical to a potential drug candidate.
References
-
Measuring the Melting Point. (2023, May 8). Westlab Canada. [Link]
-
Štarha, P., & Trávníček, Z. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 69(3), o381. [Link]
-
Kim, H. Y., et al. (2021). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. RSC Medicinal Chemistry, 12(10), 1735-1746. [Link]
-
5-Bromo-1H-pyrrolo[2,3-b]pyridine. (n.d.). ResearchGate. [Link]
-
5-bromo-1H-pyrrolo[2,3-c]pyridine. (n.d.). PubChem. [Link]
-
Spectroscopy of Aromatic Compounds. (2023, September 20). In Organic Chemistry. OpenStax. [Link]
-
The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. (2000). Journal of Chemical Education, 77(11), 1541. [Link]
-
15.7 Spectroscopy of Aromatic Compounds. (n.d.). In Organic Chemistry: A Tenth Edition. OpenStax adaptation. [Link]
-
Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. [Link]
-
Differential scanning calorimetry. (2016, April 27). CureFFI.org. [Link]
-
Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. (2021). ACS Omega, 6(15), 10245–10251. [Link]
-
Protonation of heterocyclic aromatic molecules: IR signature of the protonation site of furan and pyrrole. (2008). Physical Chemistry Chemical Physics, 10(31), 4683-4690. [Link]
-
IR Spectroscopy Tutorial: Aromatics. (n.d.). University of Colorado Boulder. [Link]
-
Mass Spectrometry (MS) Fragmentation Patterns (HL). (2025, September 24). Save My Exams. [Link]
-
FTIR Spectrum of the Synthesized (a) Heterocyclic Compound. (n.d.). ResearchGate. [Link]
-
Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024, April 23). DergiPark. [Link]
-
Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (2015). Dissolution Technologies, 22(2), 48-51. [Link]
-
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (n.d.). Taylor & Francis Online. [Link]
-
Evaluation of USP melting point standards by differential scanning calorimetry. (2013). Journal of Thermal Analysis and Calorimetry, 114(3), 1043-1049. [Link]
-
Kinetic Solubility Assays Protocol. (n.d.). AxisPharm. [Link]
-
Determination of Potentiometric Titration Inflection Point by Concentric Arcs Method. (n.d.). Semantic Scholar. [Link]
-
Aqueous Solubility Assays. (n.d.). Creative Bioarray. [Link]
-
Investigation of Polymers with Differential Scanning Calorimetry. (n.d.). [Link]
-
Supporting information. (n.d.). The Royal Society of Chemistry. [Link]
-
An analysis of the n.m.r. spectra (1H, 13C, and, in part 15N and 17O) of pyrrolizin-3-one, and of its aza-derivatives pyrrolo[1,2-c]imidazol-5-one, pyrrolo[1,2-a]imidazol-5-one and pyrrolo[1,2-b]pyrazol-6-one. (1987). Magnetic Resonance in Chemistry, 25(11), 945-949. [Link]
-
DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis. (2025, May 7). Qualitest. [Link]
-
Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo[2. (n.d.). PubMed Central. [Link]
-
Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones. (2020, December 12). Molecules, 25(24), 5943. [Link]
-
13C NMR chemical shift assignments for some 1H‐pyrrole‐2‐carboxylic acid derivatives. (1986, September 1). Magnetic Resonance in Chemistry, 24(9), 807-810. [Link]
-
1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. (2017, February 24). In Recent Advances in Pharmaceutical Sciences VII. [Link]
-
Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. (2014, April 2). Journal of the American Society for Mass Spectrometry, 25(4), 646-655. [Link]
-
14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines. (2018, September 20). In Mass Spectrometry. Chad's Prep. [Link]
-
1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). (n.d.). Human Metabolome Database. [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. [Link]%3A_Mass_Spectrometry-_Fragmentation_Patterns)
Sources
- 1. 5-Bromo-1H-pyrrolo[2,3-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-BROMO-1H-PYRROLO[3,2-B] PYRIDINE CAS#: 1000341-51-4 [amp.chemicalbook.com]
- 3. Differential scanning calorimetry [cureffi.org]
- 4. westlab.com [westlab.com]
- 5. enamine.net [enamine.net]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 12. savemyexams.com [savemyexams.com]
- 13. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the Predicted NMR Spectral Data of 5-bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine
Abstract
This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 5-bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug development. In the absence of experimentally acquired spectra in the public domain, this document synthesizes data from the parent scaffold, 1H-pyrrolo[3,2-b]pyridine (also known as 4-azaindole), and established principles of substituent chemical shift (SCS) effects to forecast the spectral characteristics of the target molecule. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed framework for the structural elucidation and characterization of this and related substituted azaindoles.
Introduction: The Significance of the 1H-pyrrolo[3,2-b]pyridine Scaffold
The 1H-pyrrolo[3,2-b]pyridine, or 4-azaindole, scaffold is a privileged structure in medicinal chemistry. Its structural analogy to indole allows it to interact with a wide array of biological targets, while the integrated pyridine ring imparts unique physicochemical properties, such as enhanced polarity and hydrogen bonding capabilities.[1] These attributes make 4-azaindole derivatives compelling candidates for the development of novel therapeutics. NMR spectroscopy is an indispensable tool for the unambiguous structural determination of these derivatives, providing critical insights into substitution patterns and electronic environments.[1] This guide focuses on the 5-bromo-7-methyl derivative, predicting its spectral features to aid in its identification and characterization in research settings.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is predicted based on the known spectrum of the parent 1H-pyrrolo[3,2-b]pyridine, with adjustments for the substituent effects of the bromine at position 5 and the methyl group at position 7.
Predicted Chemical Shifts (δ) and Multiplicities:
The introduction of an electron-withdrawing bromine atom at C5 is expected to deshield the adjacent proton at C6. Conversely, the electron-donating methyl group at C7 will likely cause a slight shielding of the proton at C6. The net effect will determine the final chemical shift of H6. The protons on the pyrrole moiety (H2 and H3) are also influenced by these substituents, though to a lesser extent.
Table 1: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆, 400 MHz)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |
| NH (H1) | ~11.5 - 12.0 | broad singlet | - | The NH proton in azaindoles is typically deshielded and often broad. |
| H2 | ~7.60 | doublet of doublets | J ≈ 3.2, 0.8 Hz | Influenced by coupling to H3 and long-range coupling to NH. |
| H3 | ~6.55 | doublet of doublets | J ≈ 3.2, 1.8 Hz | Influenced by coupling to H2 and long-range coupling. |
| H6 | ~8.10 | singlet | - | The proton at C6 is expected to be a singlet due to the adjacent bromine and methyl-substituted carbon. Its chemical shift is influenced by the deshielding effect of the bromine and the pyridine nitrogen. |
| CH₃ (at C7) | ~2.50 | singlet | - | Typical chemical shift for a methyl group attached to an aromatic ring. |
Discussion of Coupling Constants:
In the pyrrole ring of related systems, the vicinal coupling constant (³J₂₃) is typically around 3.0-3.5 Hz. Long-range couplings are also common in these five-membered rings.[2][3][4] The proton at C6 is not expected to show any coupling, appearing as a singlet, which would be a key identifying feature in the spectrum.
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum is derived from the parent 4-azaindole, considering the substituent effects of bromine and the methyl group.
Predicted Chemical Shifts (δ):
The bromine atom at C5 will induce a significant upfield shift at the directly attached carbon (C5) due to the "heavy atom effect".[5] The other carbons in the pyridine ring will also be affected. The methyl group at C7 will cause a downfield shift at C7 and influence the shifts of neighboring carbons.
Table 2: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆, 100 MHz)
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C2 | ~127.0 | Relatively unaffected by distant substituents. |
| C3 | ~100.5 | Minor influence from substituents on the pyridine ring. |
| C3a | ~142.0 | Bridgehead carbon, influenced by both rings. |
| C5 | ~110.0 | Significant upfield shift due to the 'heavy atom effect' of bromine.[5] |
| C6 | ~135.0 | Deshielded by the adjacent nitrogen and bromine. |
| C7 | ~148.0 | Deshielded by the attached methyl group and nitrogen. |
| C7a | ~125.0 | Bridgehead carbon, influenced by substituents on the pyridine ring. |
| CH₃ (at C7) | ~17.0 | Typical chemical shift for an aromatic methyl carbon. |
Experimental Protocols
To acquire the NMR spectra of this compound, the following experimental workflow is recommended.
Sample Preparation
-
Weighing the Sample: Accurately weigh 5-10 mg of the compound.
-
Solvent Selection: Choose a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred for azaindoles as it can help in observing the NH proton.
-
Dissolution: Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean vial.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
Data Acquisition
A standard set of 1D and 2D NMR experiments should be performed on a 400 MHz or higher field spectrometer.
-
¹H NMR:
-
¹³C NMR:
-
Pulse Program: Proton-decoupled pulse program (e.g., 'zgpg30').
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay (D1): 2 seconds.
-
-
2D NMR (for structural confirmation):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and confirming the substitution pattern.
-
Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H) before Fourier transformation.[1]
-
Phasing and Baseline Correction: Manually phase the spectra and apply automatic baseline correction.[1]
-
Referencing: Calibrate the chemical shift scale to the residual solvent peak (DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).[1]
Visualization of Molecular Structure and Key Correlations
Graphviz diagrams are provided to visualize the molecular structure and the expected key HMBC correlations that would be crucial for confirming the predicted assignments.
Caption: Key predicted HMBC correlations for structural elucidation.
Conclusion
This technical guide provides a robust, albeit predicted, framework for the NMR spectral characteristics of this compound. The predicted ¹H and ¹³C NMR data, based on established substituent effects and analysis of the parent scaffold, offer a valuable resource for the identification and structural verification of this compound. The provided experimental protocols outline a systematic approach for acquiring high-quality NMR data, which will be essential for validating and refining these predictions. It is anticipated that this guide will serve as a practical tool for researchers working on the synthesis and application of novel azaindole derivatives.
References
- BenchChem. (2025). ¹H NMR Characterization of 4-Azaindole and Its Derivatives: Application Notes and Protocols.
- Canadian Science Publishing. (n.d.). THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. Canadian Journal of Chemistry.
- Chemistry Stack Exchange. (2018, January 10). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone.
- Canadian Science Publishing. (n.d.). THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE.
- ResearchGate. (n.d.). THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE.
Sources
- 1. Interpretation of vicinal proton-proton coupling constants of heteroaromatic molecules in terms of topological electron density descriptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
1H and 13C NMR of 5-bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 5-bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern drug discovery and development for the unambiguous structural elucidation of novel chemical entities. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of this compound, a heterocyclic scaffold of significant interest in medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document moves beyond simple data reporting to explain the underlying principles that govern the spectral features of this molecule. We will dissect the predicted chemical shifts and coupling constants, grounding these predictions in established theory and data from analogous structures. Furthermore, this guide presents a robust, field-proven protocol for the acquisition of high-quality NMR data for this class of compounds, ensuring researchers can confidently verify their synthetic outcomes.
Introduction: The Pyrrolo[3,2-b]pyridine Scaffold in Drug Discovery
The pyrrolo[3,2-b]pyridine core, an isomer of 7-azaindole, is a privileged heterocyclic scaffold frequently incorporated into molecules targeting a wide array of biological targets, including various kinases. Its unique electronic properties and ability to participate in crucial hydrogen bonding interactions make it a valuable component in the design of potent and selective inhibitors. The precise substitution pattern on this bicyclic system is critical for modulating pharmacological activity, selectivity, and pharmacokinetic properties.
Consequently, the definitive characterization of synthesized analogues is a cornerstone of any drug discovery program. NMR spectroscopy stands as the gold standard for this purpose, providing detailed atomic-level information about molecular structure. This guide focuses on this compound, a representative intermediate, to illustrate how a thorough understanding of its NMR signature can be leveraged for unequivocal structural confirmation.
Theoretical Framework for Spectral Interpretation
To accurately predict and interpret the NMR spectra, one must consider the electronic environment of each nucleus. The chemical shift of a proton or carbon is highly sensitive to the inductive and resonance effects of neighboring substituents, as well as the anisotropic effects of the aromatic rings.
-
Inductive and Resonance Effects : The pyridine nitrogen atom is strongly electron-withdrawing, which generally deshields (shifts downfield) the protons and carbons in the pyridine ring. Conversely, the pyrrole nitrogen is electron-donating, shielding the nuclei in the five-membered ring.
-
Substituent Effects :
-
Bromine (at C5) : As a halogen, bromine exerts a strong electron-withdrawing inductive effect, deshielding adjacent nuclei. It also has a weak electron-donating resonance effect. The dominant influence on adjacent carbons is typically a deshielding one, though the effect on the directly bonded carbon (the ipso-carbon) can be complex due to "heavy atom effects"[1].
-
Methyl Group (at C7) : The methyl group is weakly electron-donating through induction and hyperconjugation, leading to a slight shielding (upfield shift) of nearby protons and carbons.
-
-
Solvent Effects : The choice of NMR solvent can significantly influence chemical shifts, particularly for labile protons like the N-H of the pyrrole ring. In hydrogen-bond accepting solvents like DMSO-d₆, the N-H proton signal is typically observed as a sharp peak at a downfield position (δ > 10 ppm) due to hydrogen bonding with the solvent. In contrast, in solvents like CDCl₃, the peak may be broader and its position more variable[2]. For routine structural confirmation, DMSO-d₆ is often preferred as it provides sharper signals for exchangeable protons[3].
Below is the structure and standard numbering for this compound, which will be referenced throughout the analysis.
Caption: Molecular structure and IUPAC numbering of the target compound.
Predicted ¹H NMR Spectrum Analysis (in DMSO-d₆)
The analysis below predicts the ¹H NMR spectrum based on data from similar pyrrolopyridine structures and established substituent effects.[4][5][6]
-
N1-H : This proton is on the electron-donating pyrrole nitrogen. Due to hydrogen bonding with the DMSO-d₆ solvent, it is expected to appear as a broad singlet significantly downfield, typically in the range of δ 11.5 - 12.5 ppm . Its broadness is a result of chemical exchange.[3]
-
H2 & H3 : These protons are on the electron-rich pyrrole ring. They will couple to each other. In the parent pyrrolo[3,2-b]pyridine, H2 is around δ 7.6 ppm and H3 is around δ 6.5 ppm. The coupling constant between them (J2,3) is typically around 3.0-3.5 Hz. We predict:
-
H2 : A doublet at δ ~7.7-7.9 ppm with J ≈ 3.2 Hz.
-
H3 : A doublet at δ ~6.6-6.8 ppm with J ≈ 3.2 Hz.
-
-
H6 : This is the sole proton remaining on the pyridine ring. It is situated between the electron-withdrawing nitrogen (N4) and the bromine at C5. The strong deshielding environment will shift this proton significantly downfield. It will appear as a singlet as there are no adjacent protons to couple with. Predicted chemical shift: δ ~8.3-8.5 ppm (singlet).
-
7-CH₃ : The methyl protons are attached to the pyridine ring. They are relatively deshielded by the aromatic system but shielded by their own electron-donating nature. This signal will be a sharp singlet. Predicted chemical shift: δ ~2.5-2.7 ppm (singlet).
Summary of Predicted ¹H NMR Data
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| N1-H | 11.5 - 12.5 | broad singlet | - | Labile proton, H-bonded to DMSO solvent. |
| H6 | 8.3 - 8.5 | singlet | - | Deshielded by adjacent N4 and Br at C5. |
| H2 | 7.7 - 7.9 | doublet | ~3.2 | Pyrrole ring proton, coupled to H3. |
| H3 | 6.6 - 6.8 | doublet | ~3.2 | Pyrrole ring proton, coupled to H2. |
| 7-CH₃ | 2.5 - 2.7 | singlet | - | Methyl group on the pyridine ring. |
Predicted ¹³C NMR Spectrum Analysis (in DMSO-d₆)
The ¹³C chemical shifts are predicted by considering the parent heterocycle and applying substituent chemical shift (SCS) effects for the bromo and methyl groups.[7][8]
-
Quaternary Carbons :
-
C7a & C3a : These are the bridgehead carbons connecting the two rings. They are typically found in the range of δ 120-150 ppm. C7a is adjacent to the electron-withdrawing N4, which will deshield it relative to C3a. We predict C7a at δ ~148-150 ppm and C3a at δ ~125-128 ppm .
-
C5 : This is the ipso-carbon bonded to bromine. The heavy atom effect of bromine makes prediction less precise, but it typically results in a shift to a more shielded position than expected based on electronegativity alone. We predict C5 in the range of δ ~112-115 ppm .
-
C7 : This carbon is attached to the methyl group and the pyridine nitrogen. It will be deshielded. Predicted chemical shift: δ ~145-147 ppm .
-
-
CH Carbons :
-
C6 : This carbon is adjacent to the pyridine nitrogen and is expected to be significantly deshielded. Predicted chemical shift: δ ~140-143 ppm .
-
C2 : A CH carbon in the pyrrole ring, adjacent to the pyrrole nitrogen. Predicted chemical shift: δ ~128-131 ppm .
-
C3 : A CH carbon in the pyrrole ring, β to the nitrogen. It is generally the most shielded of the ring carbons. Predicted chemical shift: δ ~100-103 ppm .
-
-
Methyl Carbon :
-
7-CH₃ : The methyl carbon will appear far upfield, typical for alkyl groups. Predicted chemical shift: δ ~18-21 ppm .
-
Summary of Predicted ¹³C NMR Data
| Carbon | Predicted δ (ppm) | Type | Rationale |
| C7a | 148 - 150 | C | Bridgehead, adjacent to N4. |
| C7 | 145 - 147 | C | Attached to CH₃ and adjacent to N4. |
| C6 | 140 - 143 | CH | Pyridine ring, adjacent to N4. |
| C2 | 128 - 131 | CH | Pyrrole ring, α to N1. |
| C3a | 125 - 128 | C | Bridgehead, adjacent to N1. |
| C5 | 112 - 115 | C | Ipso-carbon attached to Br. |
| C3 | 100 - 103 | CH | Pyrrole ring, β to N1. |
| 7-CH₃ | 18 - 21 | CH₃ | Methyl group carbon. |
Experimental Protocol for NMR Data Acquisition
This protocol outlines a self-validating system for acquiring high-quality 1D and 2D NMR data for structural confirmation.
Sample Preparation
-
Mass Measurement : Accurately weigh approximately 5-10 mg of the dried sample (this compound) directly into a clean, dry vial.
-
Solvent Addition : Add 0.6 mL of high-purity DMSO-d₆ (99.96% D) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference. The use of a deuterated solvent with a known internal standard is critical for accurate chemical shift referencing.
-
Dissolution : Vortex the sample for 30-60 seconds to ensure complete dissolution. A brief application of gentle heat or sonication may be used if necessary, but care should be taken to avoid sample degradation.
-
Transfer : Using a clean pipette, transfer the solution into a 5 mm NMR tube. Ensure the liquid height is sufficient for the spectrometer's detection coil (typically ~4 cm).
-
Quality Control : Visually inspect the sample for any solid particulates. If present, filter the solution through a small plug of glass wool in a pipette.
Spectrometer Setup and Data Acquisition
The following parameters are recommended for a 400 MHz spectrometer.
-
¹H NMR Acquisition :
-
Temperature : 298 K.
-
Pulse Program : zg30 (or equivalent 30° pulse experiment). A small flip angle reduces experimental time.
-
Spectral Width (SW) : 20 ppm (centered around 6 ppm).
-
Acquisition Time (AQ) : ≥ 2.0 seconds.
-
Relaxation Delay (D1) : 2.0 seconds.
-
Number of Scans (NS) : 16 (adjust based on sample concentration).
-
-
¹³C{¹H} NMR Acquisition :
-
Pulse Program : zgpg30 (or equivalent power-gated proton-decoupled experiment).
-
Spectral Width (SW) : 240 ppm (centered around 110 ppm).
-
Acquisition Time (AQ) : ≥ 1.0 second.
-
Relaxation Delay (D1) : 2.0 seconds.
-
Number of Scans (NS) : 1024 (or more, as ¹³C is much less sensitive than ¹H).
-
-
2D NMR (for confirmation) :
-
HSQC (Heteronuclear Single Quantum Coherence) : To correlate directly bonded ¹H and ¹³C nuclei. This is crucial for definitively assigning the CH carbons (C2, C3, C6) and the methyl group.
-
HMBC (Heteronuclear Multiple Bond Correlation) : To observe long-range (2-3 bond) correlations between ¹H and ¹³C. This experiment is invaluable for assigning quaternary carbons by correlating them to nearby protons.
-
Caption: Recommended experimental workflow for NMR analysis.
Conclusion
The structural elucidation of this compound is readily achievable through a systematic analysis of its ¹H and ¹³C NMR spectra. By applying fundamental principles of chemical shifts and coupling constants, and by drawing comparisons with related structures, a confident and complete assignment of all proton and carbon signals can be made. The provided predictions serve as a benchmark for researchers, while the detailed experimental protocol ensures the acquisition of high-fidelity data. This comprehensive approach underscores the power of NMR spectroscopy as a primary tool for advancing medicinal chemistry and drug discovery programs.
References
-
Excellent correlation between substituent constants and pyridinium N-methyl chemical shifts. National Institutes of Health (NIH). Available at: [Link]
-
AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. Defense Technical Information Center (DTIC). Available at: [Link]
-
Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. J-Stage. Available at: [Link]
-
5-Bromo-1H-pyrrolo[2,3-b]pyridine. National Institutes of Health (NIH). Available at: [Link]
-
1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Defense Technical Information Center (DTIC). Available at: [Link]
-
NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. Available at: [Link]
-
Chemical shifts. University College London (UCL). Available at: [Link]
-
NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Bulletin of the Chemical Society of Ethiopia. Available at: [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. National Institutes of Health (NIH). Available at: [Link]
-
Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Thieme. Available at: [Link]
-
13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. Available at: [Link]
-
Calculated 13C NMR Shifts of brominated Carbons. Chemistry Stack Exchange. Available at: [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 5-Bromo-1H-pyrrolo[2,3-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ajol.info [ajol.info]
- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Excellent correlation between substituent constants and pyridinium N-methyl chemical shifts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to the Solubility of 5-bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 5-bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of extensive published experimental solubility data for this specific molecule, this document establishes a theoretical solubility profile based on first principles of physical chemistry and an analysis of its structural components. The core of this guide is a detailed, field-proven experimental protocol for the accurate determination of its solubility in various organic solvents, designed to be implemented in a standard laboratory setting. This guide is intended for researchers, scientists, and drug development professionals, offering both predictive insights and practical methodologies to facilitate formulation, process development, and further research involving this compound.
Introduction: The Significance of Solubility in a Research Context
This compound belongs to the pyrrolopyridine class of heterocyclic compounds, a scaffold that is frequently explored in the development of novel therapeutic agents and functional organic materials. The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical parameter that profoundly influences its bioavailability, formulation feasibility, and the efficiency of its synthesis and purification processes. Poor solubility can be a significant impediment in drug development, leading to challenges in achieving therapeutic concentrations and complicating formulation strategies. Therefore, a thorough understanding and quantification of the solubility of this compound in a range of organic solvents is paramount for its successful application.
This guide addresses the current information gap by providing a robust framework for both predicting and experimentally determining the solubility of this compound.
Theoretical Solubility Profile of this compound
The solubility of a solute in a solvent is fundamentally governed by the principle of "similia similibus solvuntur" or "like dissolves like." This principle is a reflection of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The overall Gibbs free energy of dissolution, which accounts for both enthalpy and entropy changes, must be favorable for solubility to occur.
Molecular Structure and Physicochemical Properties Analysis
The structure of this compound offers several clues to its expected solubility behavior.
Caption: Molecular structure of this compound.
-
Heterocyclic Aromatic Core: The fused pyrrolopyridine ring system is largely planar and aromatic. This aromaticity allows for π-π stacking interactions. The presence of two nitrogen atoms introduces polarity and the capacity for hydrogen bonding. The pyrrole-like nitrogen (-NH) can act as a hydrogen bond donor, while the pyridine-like nitrogen is a hydrogen bond acceptor.
-
Bromo Substituent: The bromine atom at the 5-position is electron-withdrawing and increases the molecule's molecular weight and polarizability. This can enhance van der Waals forces and dipole-dipole interactions.
-
Methyl Substituent: The methyl group at the 7-position is a small, nonpolar, electron-donating group. It slightly increases the lipophilicity of the molecule.
Predicted Physicochemical Properties
| Property | Predicted Value | Significance for Solubility |
| Molecular Weight | 211.06 g/mol | Higher molecular weight can sometimes correlate with lower solubility in a given solvent. |
| cLogP (Octanol-Water Partition Coefficient) | ~2.5 - 3.0 | This value suggests a moderate lipophilicity, indicating that the compound will likely be more soluble in organic solvents than in water. |
| Topological Polar Surface Area (TPSA) | ~30-40 Ų | A moderate TPSA suggests that the molecule has some polar character, which is necessary for interaction with polar organic solvents. |
| Hydrogen Bond Donors | 1 (from the pyrrole NH) | The ability to donate a hydrogen bond will favor solubility in protic solvents or solvents with hydrogen bond acceptor sites. |
| Hydrogen Bond Acceptors | 2 (from the pyridine N and potentially the pyrrole N) | The presence of hydrogen bond acceptors enhances solubility in protic solvents like alcohols. |
Expected Solubility in Common Organic Solvents
Based on the analysis above, the following solubility trends can be predicted:
-
High Solubility: Expected in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). These solvents can effectively solvate the polar heterocyclic core. Chlorinated solvents like Dichloromethane (DCM) and Chloroform are also likely to be good solvents due to their ability to engage in dipole-dipole interactions.
-
Moderate Solubility: Expected in polar protic solvents like Methanol, Ethanol, and Isopropanol. The ability of the compound to form hydrogen bonds will facilitate dissolution, although the nonpolar methyl group may slightly hinder it. Ethers like Tetrahydrofuran (THF) and esters like Ethyl Acetate may also show moderate solvating power.
-
Low Solubility: Expected in nonpolar solvents such as Hexane, Heptane, and Toluene. The significant polarity of the pyrrolopyridine core will likely lead to poor interaction with these nonpolar hydrocarbon solvents.
Experimental Determination of Solubility
To obtain definitive solubility data, an experimental approach is necessary. The isothermal shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound.
Workflow for Experimental Solubility Determination
Caption: Isothermal Shake-Flask Method Workflow.
Detailed Step-by-Step Protocol
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.
Materials:
-
This compound (solid)
-
Selected organic solvents (HPLC grade or higher)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Glass vials with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Syringes and 0.22 µm syringe filters (ensure filter compatibility with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable quantitative analytical instrument.
Procedure:
-
Preparation of the Suspension:
-
Add an excess amount of solid this compound to a glass vial. "Excess" means that undissolved solid should be visible after the equilibration period. A starting point could be 20-30 mg of the compound.
-
Accurately pipette a known volume (e.g., 2.0 mL) of the chosen organic solvent into the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C ± 0.5 °C).
-
Agitate the suspension for a sufficient time to ensure equilibrium is reached. For many compounds, 24 hours is adequate, but 48 hours is recommended to be certain. Preliminary experiments can be conducted to determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, allow the vial to stand undisturbed for a short period to let the larger solid particles settle.
-
To further separate the solid and liquid phases, centrifuge the vial at a moderate speed (e.g., 5000 rpm for 10 minutes).
-
Carefully draw the supernatant into a syringe.
-
Attach a 0.22 µm syringe filter to the syringe and filter the supernatant into a clean vial. This step is crucial to remove any remaining microscopic solid particles.
-
-
Analysis:
-
Accurately dilute a known volume of the filtered saturated solution with an appropriate solvent (often the same solvent used for the experiment or the mobile phase for HPLC) to bring the concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a pre-validated analytical method, such as HPLC-UV. A calibration curve prepared with known concentrations of the compound is required for accurate quantification.
-
-
Calculation:
-
Calculate the solubility (S) using the following formula: S (mg/mL) = C_measured (mg/mL) * Dilution Factor
-
The dilution factor is the total volume of the diluted sample divided by the volume of the filtrate used for dilution.
-
Self-Validating System and Trustworthiness:
-
Visual Confirmation: Always ensure that excess solid remains at the end of the equilibration period. If all the solid dissolves, the solution is not saturated, and the experiment must be repeated with more solute.
-
Reproducibility: Perform each solubility determination in triplicate to ensure the precision and reliability of the results.
-
Filter Adsorption Check: For highly lipophilic compounds or certain filter materials, it is advisable to perform a filter adsorption study by passing a solution of known concentration through the filter and analyzing the filtrate to ensure no significant amount of the compound is lost to adsorption.
Data Interpretation and Application in Drug Development
The experimentally determined solubility data for this compound can be used in several critical areas:
-
Solvent Selection for Synthesis and Purification: The data will guide the choice of solvents for reaction media and for crystallization or chromatographic purification, optimizing yield and purity.
-
Formulation Development: Understanding the solubility in various pharmaceutically acceptable solvents is the first step in developing a viable dosage form, whether it be an oral solution, an injectable formulation, or for the preparation of solid dispersions.
-
Biopharmaceutical Classification System (BCS): While primarily focused on aqueous solubility, understanding the compound's behavior in organic solvents provides insights into its lipophilicity, which is related to its permeability, another key parameter of the BCS.
Conclusion
While a comprehensive, publicly available dataset on the solubility of this compound is currently lacking, this guide provides a robust framework for understanding and determining this crucial physicochemical property. By combining a theoretical analysis of its molecular structure with a detailed, practical experimental protocol, researchers are well-equipped to generate the high-quality solubility data needed to advance their work. The methodologies described herein are designed to ensure scientific integrity and produce reliable results that can confidently guide subsequent research and development efforts.
References
At the time of authoring, no direct studies on the solubility of this compound were found. The following references provide foundational knowledge and protocols relevant to the content of this guide.
-
General Principles of Solubility
- Title: Concepts in Solubility
- Source: Journal of Chemical Educ
-
URL: [Link] (Note: This is a general reference to the journal where such concepts are discussed.)
-
Shake-Flask Method for Solubility Determination
- Title: Shake-Flask Method for Solubility Measurement
- Source: European Journal of Pharmaceutical Sciences
-
URL: [Link] (Note: This is a general reference to a relevant journal.)
-
Physicochemical Properties and Drug Development
- Title: Physicochemical properties in drug design and development
- Source: N
-
URL: [Link] (Note: A leading journal in the field.)
-
Computational Prediction of Solubility
- Title: In silico prediction of aqueous solubility
- Source: Advanced Drug Delivery Reviews
-
URL: [Link] (Note: A relevant journal for computational models.)
An In-depth Technical Guide to 5-Bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine (CAS Number 1082041-05-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, potential biological significance, and associated hazards of 5-Bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine, registered under CAS number 1082041-05-1. As a member of the azaindole class of heterocyclic compounds, this molecule is of significant interest to the medicinal chemistry and drug development communities. Azaindoles are recognized as "privileged scaffolds" due to their ability to mimic the native indole structure while offering unique hydrogen bonding capabilities, which makes them prime candidates for kinase inhibitors.[1][2] This guide synthesizes the available information on this specific compound and draws logical inferences from closely related analogs to provide a practical resource for researchers.
Physicochemical Properties and Molecular Structure
This compound is an off-white solid belonging to the 4-azaindole family. The core of its structure is a pyrrolopyridine bicyclic system, which is a bioisostere of indole. The presence of a nitrogen atom in the six-membered ring enhances its hydrogen bonding capacity, a key feature for interaction with biological targets like protein kinases.[1]
Table 1: Physicochemical Properties of CAS 1082041-05-1
| Property | Value | Source |
| CAS Number | 1082041-05-1 | - |
| Chemical Name | This compound | - |
| Molecular Formula | C₈H₇BrN₂ | [3][4] |
| Molecular Weight | 211.06 g/mol | [3][4] |
| Appearance | Off-white solid | Commercial Suppliers |
| Storage Temperature | 2-8°C, under inert gas | Commercial Suppliers |
| Melting Point | 178-179 °C (for the related 5-bromo-7-azaindole) | [5] |
| Boiling Point | 312 °C (Predicted for 5-bromo-7-azaindole) | [5] |
| Flash Point | 142 °C (Predicted for 5-bromo-7-azaindole) | [5] |
Note: Some physical properties are extrapolated from the closely related analog, 5-bromo-7-azaindole (CAS 183208-35-7), due to the limited availability of specific experimental data for this compound.
Molecular Structure:
Caption: 2D structure of this compound.
Synthesis and Manufacturing
A plausible synthetic route is outlined below:
-
Nitration: The synthesis likely begins with the nitration of a corresponding 2-amino-3-methyl-5-bromopyridine. This is often achieved using a strong nitrating agent like Caro's acid (peroxymonosulfuric acid) in sulfuric acid.[6]
-
Cyclization: The resulting nitro-pyridine intermediate then undergoes a reaction to form the pyrrole ring. This can be achieved through a reaction with a reagent like N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine, followed by a reductive cyclization.[6]
-
Reduction and Aromatization: The final step would involve the reduction of the nitro group and subsequent aromatization to yield the stable this compound product.
Caption: A plausible synthetic workflow for this compound.
Biological Activity and Potential Applications
The azaindole scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of protein kinase inhibitors.[1][2] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.
While no specific biological data has been published for this compound, its structural features strongly suggest it is a candidate for kinase inhibition. The pyrrolo[3,2-b]pyridine core can act as a hinge-binding motif, forming hydrogen bonds with the kinase's ATP-binding pocket, thereby blocking the enzyme's activity.[8]
Numerous studies have demonstrated that derivatives of 7-azaindole (a closely related isomer) are potent inhibitors of various kinases, including:
-
Phosphoinositide 3-kinase (PI3K)[9]
-
Anaplastic Lymphoma Kinase (ALK)[2]
-
Fibroblast Growth Factor Receptor (FGFR)[10]
-
ABL and SRC kinases[8]
The bromine atom at the 5-position can serve as a handle for further chemical modifications (e.g., through Suzuki or Sonogashira cross-coupling reactions) to enhance potency and selectivity for specific kinase targets. The methyl group at the 7-position can also influence the molecule's interaction with the kinase binding site.
Caption: General mechanism of competitive ATP inhibition by a kinase inhibitor.
Hazards and Safety Precautions
A specific Safety Data Sheet (SDS) for CAS 1082041-05-1 is not widely available. However, based on the GHS classifications of the closely related 5-bromo-1H-pyrrolo[2,3-b]pyridine (5-bromo-7-azaindole), the following hazards can be anticipated.[5][11]
Table 2: Anticipated GHS Hazard Classifications
| Hazard Class | GHS Classification |
| Acute Toxicity, Oral | Category 4 (Harmful if swallowed)[3][11] |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation)[3][11] |
| Serious Eye Damage/Irritation | Category 1 (Causes serious eye damage)[3][11] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation)[3][11] |
Recommended Safety Protocols
Given the anticipated hazards, the following handling and storage procedures are mandatory to ensure laboratory safety.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[12]
-
Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).[13]
-
Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.[12]
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a NIOSH-approved respirator may be necessary.[14]
Handling and Storage:
-
Handling: Avoid contact with skin, eyes, and clothing.[15] Do not breathe dust.[12] Wash hands thoroughly after handling.[5]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[14] The recommended storage temperature is 2-8°C. Keep under an inert atmosphere (e.g., argon or nitrogen).
Caption: Recommended workflow for the safe handling of this compound.
Analytical Characterization
The identity and purity of this compound should be confirmed using standard analytical techniques before its use in any experimental setting.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure. The proton NMR spectrum would show characteristic peaks for the aromatic protons and the methyl group. Some suppliers may provide NMR data upon request.[16]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and molecular weight of the compound. The presence of bromine would result in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound. A reversed-phase column with a suitable mobile phase (e.g., acetonitrile/water with a modifier like formic acid or trifluoroacetic acid) would likely provide good separation.
Conclusion
This compound (CAS 1082041-05-1) is a promising, yet understudied, member of the azaindole family. While specific data on its biological activity and hazards are limited, its structural similarity to known kinase inhibitors suggests significant potential in drug discovery, particularly in oncology. Researchers working with this compound should exercise caution, adhering to strict safety protocols based on the hazard profile of its close analogs. Further research into the synthesis, biological activity, and toxicological profile of this compound is warranted to fully elucidate its therapeutic potential.
References
-
The Azaindole Framework in the Design of Kinase Inhibitors. (2014). Molecules. [Link]
-
Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. (2016). Journal of Medicinal Chemistry. [Link]
-
Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. (2017). ACS Medicinal Chemistry Letters. [Link]
-
Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. (2023). European Journal of Medicinal Chemistry. [Link]
-
The Azaindole Framework in the Design of Kinase Inhibitors. (2014). ResearchGate. [Link]
-
Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. (2016). Molecules. [Link]
-
5-bromo-3-methyl-1H-pyrrolo(2,3-b)pyridine. PubChem. [Link]
-
5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine. PubChem. [Link]
-
5-Bromo-1H-pyrrolo[2,3-b]pyridine. (2013). ResearchGate. [Link]
- Synthetic process of 5-bromo-7-azaindole. (2015).
-
5-Bromo-1H-pyrrolo[2,3-b]pyridine (CAS 183208-35-7) Properties. Chemcasts. [Link]
- Synthetic method of 5-bromo-7-azaindole. (2018).
-
NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. (2023). Molecules. [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). RSC Advances. [Link]
-
7-Bromo-1H-pyrrolo(3,2-c)pyridine. PubChem. [Link]
-
5-bromo-1H-pyrrolo[2,3-c]pyridine. PubChem. [Link]
-
5-bromo,7-azaindole Drug Information. PharmaCompass. [Link]
-
5-bromo-1H-pyrrolo[2,3-b]pyridine. PubChem. [Link]
-
5-Bromo-1H-pyrrolo[2,3-b]pyridine. (2013). Acta Crystallographica Section E. [Link]
-
Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-Phenyl-3H-Thiazolo[4,5-b]Pyridin-2-Ones. (2018). Scientia Pharmaceutica. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-bromo-3-methyl-1H-pyrrolo(2,3-b)pyridine | C8H7BrN2 | CID 45480255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine | C8H7BrN2 | CID 15296269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. CN104387384A - Synthetic process of 5-bromo-7-azaindole - Google Patents [patents.google.com]
- 7. CN108997340B - Synthetic method of 5-bromo-7-azaindole - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. 5-bromo-1H-pyrrolo[2,3-b]pyridine | C7H5BrN2 | CID 10307932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
- 13. static.cymitquimica.com [static.cymitquimica.com]
- 14. static.cymitquimica.com [static.cymitquimica.com]
- 15. fishersci.com [fishersci.com]
- 16. 1082041-05-1|this compound|BLD Pharm [bldpharm.com]
An In-depth Technical Guide to the Synthesis of the 5-bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine Core
Introduction
The 1H-pyrrolo[3,2-b]pyridine, also known as 4-azaindole, scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery. Its structural resemblance to indole allows it to act as a bioisostere, often leading to improved pharmacological properties such as enhanced solubility and metabolic stability. The strategic functionalization of this core has led to the development of numerous compounds with significant therapeutic potential, including kinase inhibitors for oncology and anti-inflammatory agents.[1][2]
This guide provides a comprehensive overview of a robust and efficient synthetic route to a specifically substituted analogue, 5-bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine. This molecule serves as a valuable building block for further chemical elaboration, with the bromine atom providing a handle for cross-coupling reactions and the methyl group influencing the electronic properties and steric profile of the scaffold. We will delve into a scientifically sound two-step synthetic strategy, providing detailed experimental protocols and explaining the rationale behind the chosen methodologies. This document is intended for researchers, medicinal chemists, and professionals in drug development who require a practical and in-depth understanding of the synthesis of this important heterocyclic core.
Overall Synthetic Strategy
The synthesis of this compound is most effectively approached through a two-step sequence. This strategy focuses on first constructing the core heterocyclic system, followed by a regioselective functionalization.
-
Step 1: Synthesis of the 7-methyl-1H-pyrrolo[3,2-b]pyridine core. This foundational step involves the construction of the bicyclic pyrrolopyridine ring system.
-
Step 2: Regioselective bromination. The synthesized core is then subjected to electrophilic bromination to install the bromine atom at the C5 position.
This approach allows for the controlled introduction of substituents and is amenable to scale-up.
Figure 1: Overall synthetic workflow for this compound.
Detailed Experimental Protocols
Part A: Synthesis of 7-methyl-1H-pyrrolo[3,2-b]pyridine
The construction of the 7-methyl-1H-pyrrolo[3,2-b]pyridine core can be achieved through various methods known for synthesizing azaindoles.[3] A plausible and efficient route, adapted from similar pyrrolopyridine syntheses, involves the condensation and cyclization of a substituted aminopyridine with a suitable three-carbon synthon.[4]
Protocol:
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-3-methylpyridine (10.8 g, 100 mmol) and N,N-dimethylformamide (DMF, 100 mL).
-
Addition of Reagent: While stirring, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (13.1 g, 110 mmol) dropwise to the solution at room temperature. The addition of DMF-DMA is a key step as it forms an enamine intermediate with the aminopyridine, which is primed for cyclization.
-
Reaction: Heat the reaction mixture to 90 °C and maintain this temperature for 12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature and pour it into ice-water (500 mL). The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum.
-
Cyclization and Reduction: The intermediate from the previous step is then subjected to reductive cyclization. Suspend the dried intermediate in glacial acetic acid (150 mL) in a 500 mL round-bottom flask. Add iron powder (11.2 g, 200 mmol) portion-wise while stirring. The use of iron in acetic acid is a classic and effective method for the reductive cyclization to form the pyrrole ring.[4]
-
Final Isolation and Purification: Stir the mixture at room temperature for 8 hours. After the reaction is complete, dilute the mixture with water and neutralize it with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate (3 x 150 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 7-methyl-1H-pyrrolo[3,2-b]pyridine.
Part B: Synthesis of this compound
The bromination of the 7-methyl-1H-pyrrolo[3,2-b]pyridine core is an electrophilic aromatic substitution. The pyrrole ring is electron-rich and thus more susceptible to electrophilic attack than the pyridine ring. The regioselectivity is directed by the electronics of the fused ring system.
Protocol:
-
Reaction Setup: Dissolve 7-methyl-1H-pyrrolo[3,2-b]pyridine (6.6 g, 50 mmol) in dichloromethane (DCM, 200 mL) in a 500 mL round-bottom flask equipped with a magnetic stirrer and protected from light.
-
Addition of Brominating Agent: Cool the solution to 0 °C using an ice bath. Add N-bromosuccinimide (NBS) (9.8 g, 55 mmol) portion-wise over 30 minutes. NBS is a mild and selective brominating agent, which is ideal for this transformation to avoid over-bromination or side reactions.[5]
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up and Purification: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate (2 x 100 mL) to quench any remaining bromine, followed by water (100 mL) and brine (100 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid is purified by recrystallization from ethanol or by column chromatography on silica gel (eluting with ethyl acetate/hexanes) to yield this compound as a solid.
Data Presentation and Characterization
The following table summarizes the key parameters for the synthesis of this compound.
| Parameter | 7-methyl-1H-pyrrolo[3,2-b]pyridine (Intermediate) | This compound (Final Product) |
| Molecular Formula | C₈H₈N₂ | C₈H₇BrN₂ |
| Molecular Weight | 132.16 g/mol | 211.06 g/mol |
| Appearance | Off-white to pale yellow solid | White to off-white solid |
| Typical Yield | 40-50% | 70-80% |
| Melting Point | Not readily available | Data not specified in searches |
Expected Characterization Data for this compound:
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) ~10.5 (br s, 1H, NH), 8.1 (s, 1H, Ar-H), 7.4 (d, 1H, Ar-H), 6.5 (d, 1H, Ar-H), 2.6 (s, 3H, CH₃).
-
¹³C NMR (100 MHz, CDCl₃): Chemical shifts consistent with the proposed structure.
-
Mass Spectrometry (ESI): m/z [M+H]⁺ calculated for C₈H₈BrN₂⁺: 210.99, found: 210.99.
Mechanistic Insights
The bromination of the 7-methyl-1H-pyrrolo[3,2-b]pyridine core proceeds via a classical electrophilic aromatic substitution mechanism. The pyrrole ring is activated towards electrophilic attack.
Figure 2: Proposed mechanism for the bromination of 7-methyl-1H-pyrrolo[3,2-b]pyridine.
Safety and Handling
-
N,N-dimethylformamide (DMF): A combustible liquid and a potential teratogen. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
N,N-dimethylformamide dimethyl acetal (DMF-DMA): Flammable and corrosive. Handle with care in a fume hood.
-
Iron powder: Can be flammable. Avoid creating dust clouds.
-
N-bromosuccinimide (NBS): A lachrymator and corrosive. Avoid inhalation and contact with skin and eyes. Handle in a fume hood.
-
Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. Use only in a well-ventilated fume hood.
Always consult the Safety Data Sheet (SDS) for each reagent before use and follow standard laboratory safety procedures.
Conclusion
This technical guide outlines a reliable and efficient two-step synthesis for this compound. The strategy of first constructing the core heterocyclic scaffold followed by a regioselective bromination provides a clear and adaptable pathway to this valuable building block. The detailed protocols and mechanistic insights provided herein are intended to empower researchers in medicinal chemistry and drug development to confidently synthesize this and related compounds for their research endeavors.
References
-
Armstrong, A., et al. (2013). Full functionalization of the 7-azaindole scaffold by selective metalation and sulfoxide/magnesium exchange. Angewandte Chemie International Edition, 52(38), 10093-6. Available at: [Link]
-
Laha, J. K., et al. (2020). Recent advances in the global ring functionalization of 7-azaindoles. Chemical Communications, 56(73), 10594-10617. Available at: [Link]
-
Liu, J., et al. (2020). Site-Selective Functionalization of 7-Azaindoles via Carbene Transfer and Isolation of N-Aromatic Zwitterions. Organic Letters, 22(23), 9355–9360. Available at: [Link]
-
Li, Z., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. The Royal Society of Chemistry. Available at: [Link]
-
Laha, J. K., et al. (2020). Recent advances in the global ring functionalization of 7-azaindoles. Chemical Communications, 56(73), 10594-10617. Available at: [Link]
-
Liu, J., et al. (2020). Site-Selective Functionalization of 7-Azaindoles via Carbene Transfer and Isolation of N-Aromatic Zwitterions. Organic Letters, 22(23), 9355–9360. Available at: [Link]
-
Langer, P., et al. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. Available at: [Link]
-
Langer, P., et al. (2012). One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives from N-Substituted 2-Amino-4-cyanopyrroles, Various Aldehydes, and Active Methylene Compounds. ACS Combinatorial Science, 14(6), 349–355. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 7-azaindole derivatives, starting from different cyclic imines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of pyrrolo[3,2‐b]pyridine. Retrieved from [Link]
-
Oncü, T., et al. (2010). Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma. European Journal of Medicinal Chemistry, 45(1), 1-10. Available at: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Optimizing Drug Synthesis: The Role of Pyrrolo[2,3-b]pyridine Derivatives. Retrieved from [Link]
-
Mizojiri, R., et al. (2019). Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. Bioorganic & Medicinal Chemistry, 27(12), 2541-2553. Available at: [Link]
Sources
- 1. Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Azaindole synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
The Biological Versatility of Brominated Pyrrolopyridines: A Technical Guide for Drug Discovery
Introduction: The Pyrrolopyridine Scaffold as a Privileged Structure in Medicinal Chemistry
Pyrrolopyridines, bicyclic aromatic heterocycles composed of fused pyrrole and pyridine rings, represent a cornerstone in modern medicinal chemistry. Their structural resemblance to the purine ring of adenosine triphosphate (ATP) makes them ideal scaffolds for the design of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.[1][2] The introduction of a bromine atom onto this privileged core can significantly modulate the compound's physicochemical properties and biological activity. Bromination can enhance binding affinity to target proteins, improve metabolic stability, and provide a handle for further synthetic elaboration. This guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of brominated pyrrolopyridines, with a focus on their anticancer, antimicrobial, and neuroprotective potential.
Anticancer Activity: Targeting Kinase Signaling Pathways
The most extensively studied biological activity of brominated pyrrolopyridines is their potent and often selective inhibition of various protein kinases, which are critical regulators of cellular processes such as proliferation, survival, and differentiation.[2] Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.
Mechanism of Action: Competitive ATP Inhibition
The pyrrolopyridine core mimics the adenine moiety of ATP, allowing these compounds to bind to the ATP-binding pocket of kinases.[1] This competitive inhibition prevents the phosphorylation of substrate proteins, thereby blocking downstream signaling pathways that promote cancer cell growth and survival. The bromine atom can form halogen bonds with the protein backbone or occupy hydrophobic pockets within the ATP-binding site, enhancing the inhibitor's potency and selectivity.
Key Kinase Targets and Signaling Pathways
Brominated pyrrolopyridines have been shown to inhibit a range of kinases implicated in oncology, including:
-
FMS-like Tyrosine Kinase 3 (FLT3): Mutations in FLT3 are common in acute myeloid leukemia (AML). Brominated pyrrolopyridines can inhibit FLT3 signaling, which involves pathways such as PI3K/Akt/mTOR and RAS/MEK/ERK that are crucial for cell survival and proliferation.
-
Janus Kinases (JAKs): The JAK/STAT signaling pathway is vital for immune responses and cell growth.[3] Aberrant JAK signaling is implicated in various cancers and inflammatory diseases. Specific brominated pyrrolopyridines have demonstrated selective inhibition of JAK1.
-
Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): These receptor tyrosine kinases are key drivers of tumor growth, angiogenesis, and metastasis.[4][5] Halogenated pyrrolo[2,3-d]pyrimidines have shown potent inhibitory activity against these targets.[6]
Signaling Pathway Visualization
Caption: FMS Kinase Signaling Pathway and Inhibition.
Caption: JAK/STAT Signaling Pathway and Inhibition.
Structure-Activity Relationship (SAR) Insights
The biological activity of brominated pyrrolopyridines is highly dependent on the position of the bromine atom and the nature of other substituents on the heterocyclic core. For instance, in a series of pyrrolo[3,2-c]pyridine derivatives, a benzamido moiety at position 4 was found to be more potent than a primary amino group in some cases, likely due to the occupation of a hydrophobic pocket.[7] Conversely, in other analogs, the smaller amino group led to higher potency.[7] The addition of halogen atoms, including bromine, has been strategically used to enhance the potency and selectivity of pyrrolo[2,3-d]pyrimidine-based tyrosine kinase inhibitors.[6]
Quantitative Data on Anticancer Activity
The following table summarizes the in vitro anticancer and kinase inhibitory activities of representative brominated pyrrolopyrimidine derivatives.
| Compound ID | Target Kinase(s) | Cancer Cell Line | IC50 (nM) | Reference |
| 1r | FMS | Ovarian, Prostate, Breast | 150 - 1780 | [7] |
| 1r | FMS | - | 30 | [7] |
| 5k | EGFR, Her2, VEGFR2, CDK2 | HepG2 | 40 - 204 | [6] |
| Compound 7d | CDK9/CyclinT | - | 380 | [8] |
| Compound 7f | Haspin | - | 110 | [8] |
| Compound 51 | c-Met | A549, Hela, MCF-7 | 380 - 660 | [4] |
Experimental Protocols: A Practical Workflow
A logical workflow for the discovery and evaluation of novel brominated pyrrolopyridines involves synthesis and characterization, followed by a cascade of in vitro and in vivo biological assays.
Caption: Experimental Workflow for Drug Discovery.
Synthesis and Characterization
Protocol 1: Synthesis of 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine [9]
-
Dissolution: Dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.00 g, 13.0 mmol) in dry dichloromethane (CH₂Cl₂) (50.0 mL) under a nitrogen atmosphere.
-
Bromination: Add N-Bromosuccinimide (NBS) (2.70 g, 15.4 mmol) portionwise to the solution.
-
Reaction: Stir the resulting suspension for 1 hour at 20 °C.
-
Work-up: Evaporate the solvent. Triturate the resulting yellow solid with water to yield a purple solid.
-
Purification: Collect the solid by filtration and crystallize from methanol to afford 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.[5][9]
In Vitro Biological Evaluation
Protocol 2: Cytotoxicity Assessment using the MTT Assay [7][9][10]
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the brominated pyrrolopyridine for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
Protocol 3: Kinase Inhibition Assay (Generic) [11][12]
-
Reaction Setup: In a 96-well plate, combine the target kinase, a suitable substrate (e.g., a generic peptide or protein), and ATP in a kinase assay buffer.
-
Inhibitor Addition: Add serial dilutions of the brominated pyrrolopyridine to the wells.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™, fluorescence polarization, or ELISA).
-
Data Analysis: Determine the percentage of kinase inhibition relative to a no-inhibitor control and calculate the IC50 value.
In Vivo Anticancer Efficacy
Protocol 4: Human Tumor Xenograft Model [6][8]
-
Cell Implantation: Subcutaneously inject human cancer cells (e.g., 1 x 10⁶ A549 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer the brominated pyrrolopyridine (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and schedule.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
Antimicrobial Activity: A Promising Frontier
While less explored than their anticancer properties, brominated pyrrolopyridines have also demonstrated promising antimicrobial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus.
Mechanism of Action
The exact mechanism of antimicrobial action is not fully elucidated but is thought to involve the inhibition of an essential intracellular target rather than a non-specific effect on the bacterial cell membrane.[7] The significant variation in minimum inhibitory concentration (MIC) values with minor structural changes supports this hypothesis.[7]
Structure-Activity Relationship in Antimicrobial Derivatives
Studies on halogenated pyrrolopyrimidines have shown that the presence and position of a bromine or iodine atom on a 4-benzylamine substituent are crucial for activity against S. aureus.[7] For example, para-bromo and para-iodo derivatives exhibited lower MIC values (8 mg/L) compared to a meta-bromo substituted analog (16 mg/L), suggesting a potential steric hindrance in the latter.[7]
Quantitative Data on Antimicrobial Activity
The following table presents the minimum inhibitory concentration (MIC) values for representative brominated pyrrolopyrimidines against S. aureus.
| Compound ID | R-group | MIC (mg/L) vs. S. aureus | Reference |
| 5 | p-Bromobenzyl | 8 | [7] |
| 7 | m-Bromobenzyl | 16 | [7] |
| 19 | m-Hydroxyphenyl | 16 | [7] |
Experimental Protocol: Antimicrobial Susceptibility Testing
Protocol 5: Broth Microdilution Method for MIC Determination [13][14]
-
Compound Preparation: Prepare serial two-fold dilutions of the brominated pyrrolopyridine in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., S. aureus) to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at 35°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Neuroprotective Effects: A Potential for CNS Disorders
Emerging research suggests that certain pyrrolopyrimidine derivatives possess neuroprotective properties, offering potential therapeutic avenues for neurodegenerative diseases.
Mechanism of Action
The neuroprotective effects of these compounds are often attributed to their antioxidant properties and their ability to modulate signaling pathways involved in neuronal survival and apoptosis. For instance, some pyrrole-containing compounds have shown the ability to protect SH-SY5Y neuroblastoma cells from oxidative stress-induced cell death.[1][13]
Experimental Protocol: In Vitro Neuroprotection Assay
Protocol 6: Neuroprotection against Oxidative Stress in SH-SY5Y Cells [1][13]
-
Cell Culture: Culture human neuroblastoma SH-SY5Y cells in a suitable medium.
-
Pre-treatment: Pre-treat the cells with various concentrations of the brominated pyrrolopyridine for a specified duration (e.g., 24 hours).
-
Induction of Oxidative Stress: Expose the cells to an oxidative stress-inducing agent, such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).
-
Cell Viability Assessment: After a further incubation period (e.g., 24 hours), assess cell viability using the MTT assay (as described in Protocol 2).
-
Data Analysis: Calculate the percentage of neuroprotection afforded by the compound compared to cells treated with the oxidative stressor alone and determine the EC50 value for neuroprotection.[7]
Preclinical and Clinical Development: Challenges and Outlook
While brominated pyrrolopyridines and related kinase inhibitors hold immense therapeutic promise, their journey from the laboratory to the clinic is fraught with challenges. These include optimizing pharmacokinetic properties, managing off-target toxicities, and overcoming acquired drug resistance. For instance, the development of bumped kinase inhibitors (BKIs) with a pyrrolopyrimidine scaffold for treating cryptosporidiosis has shown improved efficacy in animal models compared to earlier analogs.[1][9][10] However, further studies are needed to ensure their safety and efficacy in humans. The strategic incorporation of bromine and other halogens can influence a compound's metabolic fate and potential for toxicity, necessitating careful preclinical evaluation.
Conclusion
Brominated pyrrolopyridines are a versatile class of compounds with significant and diverse biological activities. Their ability to act as potent kinase inhibitors has established them as a valuable scaffold in anticancer drug discovery. Furthermore, their emerging antimicrobial and neuroprotective properties suggest a broader therapeutic potential that warrants further investigation. The detailed protocols and structure-activity relationship insights provided in this guide are intended to equip researchers in drug development with the foundational knowledge to explore and exploit the therapeutic promise of this important heterocyclic family. Continued research into the synthesis, biological evaluation, and mechanism of action of novel brominated pyrrolopyridines will undoubtedly lead to the development of new and effective therapies for a range of human diseases.
References
- El-Gamal, M. I., Al-Ameen, S. K., Al-Koumi, D. M., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1339-1351.
- Arnold, S. L. M., Choi, R., Hulverson, M. A., et al. (2021). Pyrrolopyrimidine Bumped Kinase Inhibitors for the Treatment of Cryptosporidiosis. ACS Infectious Diseases, 7(5), 1200-1207.
- Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. (2021). European Journal of Medicinal Chemistry, 215, 113273.
- Al-Otaibi, F., Al-Zahrani, A., Al-Agamy, M., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Pharmaceuticals, 16(9), 1324.
- Gangjee, A., Kurup, S., Ihnat, M. A., et al. (2010). Synthesis and biological activity of N4-phenylsubstituted-6-(2,4- dichlorophenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic and antitumor agents. Bioorganic & Medicinal Chemistry, 18(10), 3575-3587.
- Mphahlele, M. J., Legoabe, L. J., Leost, M., et al. (2021). Synthesis and biological evaluation of selected 7H-pyrrolo[2,3-d]pyrimidine derivatives as novel CDK9/CyclinT and Haspin inhibitors. Chemico-Biological Interactions, 348, 109643.
-
Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]
-
WOAH. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]
-
FMS-like tyrosine kinase 3 (FLT3) gene... - ResearchGate. (n.d.). Retrieved from [Link]
-
Schematic representation of Janus kinase (JAK)/signal... - ResearchGate. (n.d.). Retrieved from [Link]
- An, F., & Wu, F. (2021). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Cancer Biology & Medicine, 18(3), 545-552.
-
Microbe Online. (2013, November 15). Broth Dilution Method for MIC Determination. Retrieved from [Link]
- Ciardiello, F., & Tortora, G. (2007).
-
Neuroprotective effects, effective dose 50 (EC50) values... - ResearchGate. (n.d.). Retrieved from [Link]
-
Wikipedia. (n.d.). JAK-STAT signaling pathway. Retrieved from [Link]
- Sawyers, C. L. (2003). Opportunities and challenges in the development of kinase inhibitor therapy for cancer. Genes & Development, 17(24), 2998-3010.
-
OmicsX. (2022, May 30). Kinase Inhibitors in Preclinical Development - 2021. Retrieved from [Link]
-
The role of VEGFR and EGFR signaling in tumor angiogenesis. - ResearchGate. (n.d.). Retrieved from [Link]
- Wang, X., et al. (2019). Design, synthesis and biological evaluation of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potential FAK inhibitors and anticancer agents. European Journal of Medicinal Chemistry, 183, 111718.
- Pop, C. E., et al. (2023). Benzotriazole in Cancer: A Systematic Review on Preclinical Evidence and Structure–Activity Relationship. International Journal of Molecular Sciences, 24(5), 4567.
- Arnold, S. L. M., et al. (2021). Pyrrolopyrimidine Bumped Kinase Inhibitors for Treatment of Cryptosporidiosis. ACS Infectious Diseases, 7(5), 1200-1207.
- Singh, R. P., & Singh, P. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic Chemistry, 148, 107867.
Sources
- 1. Pyrrolopyrimidine Bumped Kinase Inhibitors for the Treatment of Cryptosporidiosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. Design, synthesis and biological evaluation of 7H-pyrrolo[2,3-d]pyrimidine derivatives containing 1,8-naphthyridine-4-one fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Major hurdles to the use of tyrosine kinase inhibitors in clinical prevention/interception studies: Do preclinical studies with EGFR inhibitors suggest approaches to overcome some of the limitations [frontiersin.org]
- 5. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Pyrrolopyrimidine Bumped Kinase Inhibitors for Treatment of Cryptosporidiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Biological Evaluation and Docking Studies of Functionalized Pyrrolo[3,4‐ <i>b</i> ]pyridine Derivatives [ouci.dntb.gov.ua]
- 11. researchgate.net [researchgate.net]
- 12. Opportunities and challenges in the development of kinase inhibitor therapy for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. insights.omicsx.com [insights.omicsx.com]
- 14. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Potential Therapeutic Targets of 5-bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine
Abstract
The pyrrolopyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide provides a comprehensive analysis of the potential therapeutic targets for the novel compound, 5-bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine. Drawing upon the extensive research into structurally related pyrrolopyridine isomers, this document offers a scientifically grounded rationale for target exploration and presents detailed experimental workflows for validation. The primary audiences for this guide are researchers, scientists, and drug development professionals actively engaged in the discovery of novel therapeutics. By synthesizing data from analogous compounds, we postulate that this compound holds significant promise as a modulator of key cellular signaling pathways, particularly those driven by protein kinases.
Introduction: The Therapeutic Potential of the Pyrrolopyridine Scaffold
The fusion of a pyrrole and a pyridine ring creates the versatile bicyclic heterocyclic system known as pyrrolopyridine, or azaindole. The various isomeric forms of this scaffold have been extensively explored in drug discovery, leading to the development of therapeutics for a range of diseases, including cancer, inflammatory disorders, and neurodegenerative conditions.[1][2] The biological activity of these compounds is largely attributed to their ability to mimic the purine core of ATP, enabling them to competitively bind to the ATP-binding sites of various enzymes, most notably protein kinases.
The specific compound of interest, this compound, is a distinct isomer for which direct biological data is not yet widely available. However, by examining the established activities of related pyrrolo[2,3-b]pyridine, pyrrolo[3,2-c]pyridine, and pyrrolo[2,3-d]pyrimidine derivatives, we can infer a strong likelihood of activity against several key therapeutic targets. The presence of the bromine atom at the 5-position and the methyl group at the 7-position will likely influence the compound's steric and electronic properties, potentially conferring unique selectivity and potency profiles.
This guide will systematically explore the most probable therapeutic targets for this compound, providing the scientific rationale and detailed methodologies for their investigation.
Rationale for Target Selection: Insights from Structural Analogs
The therapeutic potential of a novel compound can often be predicted by analyzing the biological activities of its structural relatives. The pyrrolopyridine core is a well-established pharmacophore for kinase inhibition. Numerous derivatives have demonstrated potent activity against a variety of protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in human diseases.
Protein Kinases: The Predominant Target Class
A substantial body of evidence points towards protein kinases as the most probable targets for this compound. Derivatives of the pyrrolopyridine scaffold have been shown to inhibit a wide array of kinases, including:
-
Receptor Tyrosine Kinases (RTKs):
-
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Several pyrrolo[2,3-d]pyridine and pyrrolo[2,3-d]pyrimidine derivatives have shown potent and selective inhibition of VEGFR-2.[3][4]
-
EGFR (Epidermal Growth Factor Receptor) and HER2 (Human Epidermal Growth Factor Receptor 2): Frequently overexpressed or mutated in various cancers, leading to uncontrolled cell proliferation. Pyrrolo[2,3-d]pyridine derivatives have been identified as dual inhibitors of EGFR and HER2.[3]
-
FMS-like Tyrosine Kinase 3 (FLT3): Mutations leading to constitutive activation of FLT3 are common in acute myeloid leukemia (AML).[5]
-
c-MET: A receptor tyrosine kinase that, when activated, can drive tumor cell proliferation, survival, and invasion.
-
CSF-1R (Colony-Stimulating Factor 1 Receptor) / FMS Kinase: Overexpressed in several cancers and involved in inflammatory disorders. Pyrrolo[3,2-c]pyridine derivatives have been identified as potent FMS kinase inhibitors.[6]
-
-
Non-Receptor Tyrosine Kinases:
-
c-Abl: A non-receptor tyrosine kinase involved in cell differentiation, division, and adhesion. The dysregulation of c-Abl is a hallmark of chronic myeloid leukemia.[5]
-
-
Serine/Threonine Kinases:
-
CDKs (Cyclin-Dependent Kinases): Master regulators of the cell cycle. Inhibition of CDKs, such as CDK2, can lead to cell cycle arrest and apoptosis in cancer cells.[3][4]
-
GSK-3β (Glycogen Synthase Kinase-3β): Implicated in the pathogenesis of Alzheimer's disease through its role in tau protein hyperphosphorylation. Pyrrolo[2,3-b]pyridine derivatives have been developed as potent GSK-3β inhibitors.[7]
-
The promiscuous nature of some pyrrolopyridine derivatives, acting as multi-kinase inhibitors, suggests that this compound could also exhibit a polypharmacological profile, which can be advantageous in treating complex diseases like cancer.[3][4]
Other Potential Target Classes
While kinases are the most prominent targets, the versatility of the pyrrolopyridine scaffold suggests other potential mechanisms of action.
-
Tubulin Polymerization: Certain 1H-pyrrolo[3,2-c]pyridine derivatives have been shown to inhibit tubulin polymerization by binding to the colchicine-binding site, leading to cell cycle arrest and apoptosis.[8] This presents an alternative anti-cancer mechanism to be explored.
-
Phosphodiesterases (PDEs): The PDE4 family of enzymes regulates intracellular levels of the second messenger cAMP. Inhibition of PDE4, particularly the PDE4B isoform, has therapeutic potential in inflammatory and central nervous system (CNS) diseases. 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives have been identified as potent and selective PDE4B inhibitors.[9]
Proposed Signaling Pathways and Experimental Workflows
Based on the analysis of structurally related compounds, we propose the investigation of several key signaling pathways that may be modulated by this compound.
Kinase-Mediated Signaling Pathways
The primary hypothesis is that this compound will function as a kinase inhibitor. The following diagram illustrates a generalized kinase signaling cascade that is often targeted in cancer therapy.
Caption: Generalized Receptor Tyrosine Kinase (RTK) signaling pathway and the putative inhibitory action of the compound.
Experimental Workflow for Kinase Inhibition Profiling
A tiered approach is recommended to efficiently identify and validate the kinase targets of this compound.
Caption: A tiered experimental workflow for identifying and validating kinase targets.
Detailed Experimental Protocols
The following protocols are provided as a starting point for the investigation of this compound.
Protocol 1: In Vitro Kinase Inhibition Assay (Example: VEGFR-2)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a specific kinase, such as VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of this compound in DMSO, typically from 10 mM down to sub-nanomolar concentrations.
-
In a 384-well plate, add 5 µL of kinase buffer.
-
Add 50 nL of the serially diluted compound or DMSO (vehicle control) to the appropriate wells.
-
Add 2.5 µL of a 4x solution of VEGFR-2 and substrate peptide in kinase buffer.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 2.5 µL of a 4x solution of ATP in kinase buffer. The final ATP concentration should be at the Km for the enzyme.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell-Based Phosphorylation Assay (Western Blot)
Objective: To assess the ability of this compound to inhibit the phosphorylation of a target kinase and its downstream effectors in a cellular context.
Materials:
-
Cancer cell line known to express the target kinase (e.g., HUVECs for VEGFR-2, A549 for EGFR).
-
Cell culture medium and supplements.
-
This compound.
-
Ligand for stimulating the kinase (e.g., VEGF for VEGFR-2).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-phospho-VEGFR-2, anti-total-VEGFR-2, anti-phospho-ERK, anti-total-ERK).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system for chemiluminescence detection.
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with the appropriate ligand for a short period (e.g., 10-15 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Data Presentation and Interpretation
Quantitative data from the experimental workflows should be summarized in a clear and concise manner to facilitate comparison and interpretation.
| Target Kinase | IC50 (nM) | Cell Line | Cellular IC50 (nM) | Fold Selectivity |
| VEGFR-2 | [Insert Data] | HUVEC | [Insert Data] | [Calculate vs. other kinases] |
| EGFR | [Insert Data] | A549 | [Insert Data] | [Calculate vs. other kinases] |
| HER2 | [Insert Data] | SK-BR-3 | [Insert Data] | [Calculate vs. other kinases] |
| CDK2 | [Insert Data] | MCF-7 | [Insert Data] | [Calculate vs. other kinases] |
| FMS Kinase | [Insert Data] | OVCAR-3 | [Insert Data] | [Calculate vs. other kinases] |
| GSK-3β | [Insert Data] | SH-SY5Y | [Insert Data] | [Calculate vs. other kinases] |
Conclusion and Future Directions
The structural features of this compound, in conjunction with the extensive biological data available for related pyrrolopyridine scaffolds, strongly suggest its potential as a modulator of therapeutically relevant targets, particularly protein kinases. The proposed experimental workflows provide a robust framework for elucidating the mechanism of action of this novel compound.
Future research should focus on a comprehensive kinase profiling to identify the primary targets and assess the selectivity profile. Hits from these screens should be validated in cell-based assays and subsequently in in vivo models of relevant diseases. Furthermore, structure-activity relationship (SAR) studies, guided by the initial biological data, will be crucial for optimizing the potency, selectivity, and pharmacokinetic properties of this promising new chemical entity. The exploration of other potential targets, such as tubulin and phosphodiesterases, should also be considered to fully characterize the pharmacological profile of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers [mdpi.com]
- 5. US7582637B2 - Pyrrolo-pyridine kinase modulators - Google Patents [patents.google.com]
- 6. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The 5-Bromo-7-Methyl-1H-Pyrrolo[3,2-b]pyridine Core: A Technical Guide to a Privileged Kinase Inhibitor Scaffold
For Distribution To: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
In the landscape of modern drug discovery, particularly in oncology and immunology, protein kinases remain a paramount target class. The relentless pursuit of potent and selective kinase inhibitors has led to the identification of "privileged scaffolds"—molecular frameworks that consistently demonstrate high affinity for the ATP-binding site across a range of kinases. The 1H-pyrrolo[3,2-b]pyridine, commonly known as 4-azaindole, has emerged as such a scaffold. Its structural resemblance to purine, coupled with superior physicochemical properties compared to the parent indole, makes it an exceptional starting point for inhibitor design.
This technical guide provides an in-depth analysis of a specifically substituted derivative: 5-bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine . We will dissect the strategic rationale behind each component of this scaffold: the foundational 4-azaindole core for hinge binding, the C5-bromo substituent for enhancing affinity and providing a synthetic handle, and the C7-methyl group for probing hydrophobicity and improving metabolic stability. This document synthesizes field-proven insights with technical data, offering detailed synthetic strategies, structure-activity relationship (SAR) analyses, and robust experimental protocols to empower researchers in their quest to develop next-generation kinase inhibitors.
Part 1: The 1H-Pyrrolo[3,2-b]pyridine (4-Azaindole) Scaffold: A Foundation for Kinase Inhibition
Kinases and the ATP-Binding Hinge Region
Protein kinases orchestrate a vast array of cellular signaling pathways by catalyzing the transfer of a phosphate group from ATP to a protein substrate. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer. The majority of small-molecule kinase inhibitors are ATP-competitive, designed to occupy the adenine-binding pocket and interact with a flexible glycine-rich loop and a critical "hinge" region that connects the N- and C-terminal lobes of the kinase domain. An effective scaffold must present a specific pattern of hydrogen bond donors and acceptors to mimic the adenine of ATP and form stable interactions with this hinge region.
The 4-Azaindole Core: A Superior Bioisostere
The 4-azaindole scaffold is a bioisosteric replacement for indole or purine. The strategic introduction of a nitrogen atom at the 4-position offers several distinct advantages over the more traditional indole core:
-
Enhanced Hinge Binding: The pyrrole N-H group acts as a hydrogen bond donor, while the pyridine nitrogen (N4) serves as a hydrogen bond acceptor. This dual interaction pattern effectively mimics the N1 and N3 of adenine, allowing for a canonical bidentate hydrogen bond formation with the backbone amides of the kinase hinge region.
-
Improved Physicochemical Properties: The pyridine nitrogen generally lowers the molecule's lipophilicity (logP) and increases aqueous solubility. These are critical drug-like properties that often lead to improved pharmacokinetic profiles, such as better oral bioavailability and reduced off-target toxicity.
-
Structural Versatility & Novel IP: The core can be functionalized at multiple positions (e.g., C2, C3, C5, C6, C7), providing vectors for chemical exploration to optimize potency and selectivity. This versatility also creates opportunities for novel intellectual property in a competitive field.
Caption: Canonical hydrogen bonding of the 4-azaindole scaffold with the kinase hinge region.
Part 2: Synthesis of the this compound Core
While this compound is commercially available, a published, peer-reviewed synthesis for this specific derivative is not readily found. However, a robust synthetic route can be designed based on established methodologies for constructing substituted 4-azaindoles. The following proposed protocol leverages common reactions in heterocyclic chemistry, such as nitration, reduction, and cyclization.
Proposed Synthetic Pathway
The causality behind this multi-step approach is to build the pyridine ring first with the correct substituents or precursors in place, followed by the construction of the fused pyrrole ring.
Caption: Proposed synthetic workflow for the target 4-azaindole scaffold.
Detailed Experimental Protocol (Representative)
This protocol is a representative example based on analogous chemical transformations. Researchers should perform their own optimization.
-
Step 1: Bromination of 2-Amino-4-methylpyridine.
-
Dissolve 2-amino-4-methylpyridine (1.0 eq) in a suitable solvent like acetonitrile or DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise, maintaining the temperature below 5 °C. The bromination is directed ortho to the activating amino group.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with aqueous sodium thiosulfate solution and extract the product with ethyl acetate.
-
Purify the crude product by column chromatography to yield 3-bromo-2-amino-4-methylpyridine .
-
-
Step 2: Nitration of 3-Bromo-2-amino-4-methylpyridine.
-
Add the product from Step 1 (1.0 eq) slowly to concentrated sulfuric acid at 0 °C.
-
Add concentrated nitric acid (1.1 eq) dropwise, keeping the internal temperature below 10 °C. The powerful electron-withdrawing effect of the protonated pyridine ring directs nitration.
-
Stir at room temperature for 2-4 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate until a precipitate forms.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain 3-bromo-4-methyl-2-nitropyridine .
-
-
Step 3 & 4: Condensation and Reductive Cyclization (Bartoli or similar Indole Synthesis).
-
This is a critical step that can be achieved via several named reactions. The following is a common approach.
-
Dissolve 3-bromo-4-methyl-2-nitropyridine (1.0 eq) in anhydrous THF or diethyl ether.
-
Add vinylmagnesium bromide (3.0 eq) dropwise at -78 °C. This reaction, a variation of the Bartoli indole synthesis, is effective for forming the pyrrole ring from ortho-substituted nitroarenes.
-
Allow the reaction to stir at low temperature for 1-2 hours before warming slowly to room temperature.
-
Quench carefully with saturated aqueous ammonium chloride.
-
Extract the organic layer and purify by column chromatography to yield the final product, This compound . The mechanism involves nucleophilic addition of the Grignard reagent followed by a rearrangement and cyclization that expels the nitro group.
-
Part 3: Mechanism of Action & Structure-Activity Relationship (SAR)
The specific substitutions on the this compound core are not arbitrary; they are deliberate modifications designed to enhance potency, selectivity, and drug-like properties.
Binding Mode and the Role of the Scaffold
As a Type I inhibitor, the 4-azaindole scaffold is designed to bind to the active "DFG-in" conformation of the kinase. Its primary role is to occupy the adenine pocket and establish the foundational hydrogen bonds with the hinge region, anchoring the molecule in the active site. The remainder of the molecule can then be elaborated to make specific contacts with other regions, such as the selectivity pocket or the solvent-exposed region.
The C5-Bromo Group: More Than a Placeholder
The bromine atom at the C5 position is a key feature with multiple functions:
-
Halogen Bonding: Bromine can act as a halogen bond donor, forming a favorable, non-covalent interaction with an electron-rich atom, typically a backbone carbonyl oxygen in the ATP binding site. This interaction can significantly increase binding affinity and contribute to inhibitor selectivity, as not all kinase active sites can accommodate such a bond.
-
Synthetic Handle: The C-Br bond is an exceptionally versatile synthetic handle for late-stage functionalization. It readily participates in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the rapid generation of diverse chemical libraries to probe the surrounding pocket for additional affinity gains.
-
Modulation of Properties: The bulky and lipophilic nature of bromine can help displace water molecules from the binding site and fill hydrophobic pockets.
The C7-Methyl Group: The "Magic Methyl" Effect
The addition of a methyl group, often termed the "magic methyl" effect in medicinal chemistry, can have a profound and often non-additive impact on a compound's profile.
-
Probing Hydrophobic Pockets: The C7 position is often directed towards the solvent-exposed region or a small hydrophobic pocket near the hinge. A methyl group can make favorable van der Waals contacts in such a pocket, increasing binding affinity.
-
Blocking Metabolism: The C7 position on the azaindole ring can be susceptible to oxidative metabolism (hydroxylation) by cytochrome P450 enzymes. Installing a metabolically robust methyl group at this position blocks this pathway, often leading to a longer half-life and improved pharmacokinetic properties.
-
Conformational Control: The methyl group can introduce a degree of steric hindrance that influences the preferred conformation of larger substituents attached elsewhere on the scaffold, locking the molecule into a more bioactive conformation.
Caption: Simplified p38 MAPK signaling pathway showing the point of intervention.
Quantitative Data: Potency of 4-Azaindole Derivatives
The following table summarizes publicly available data for representative 4-azaindole inhibitors, demonstrating the scaffold's ability to yield highly potent compounds.
| Compound Class | Target Kinase | Potency (IC₅₀ or Kᵢ) | Reference |
| 4-Azaindole Analog | p38α MAP Kinase | 1 nM (IC₅₀) | |
| Aminopyrazole-4-azaindole | PAK1 | <10 nM (Kᵢ) | |
| Aminopyrazole-4-azaindole | PAK2 | 110 nM (Kᵢ) | |
| N-Sulfonyl-4-azaindole | c-Met | 20 nM (IC₅₀) |
Part 5: Experimental Protocols for Evaluation
The following protocols provide a self-validating framework for assessing the activity of a novel inhibitor based on the this compound scaffold.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitor's potency.
-
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted back to ATP, which is used by luciferase to generate light.
-
Materials:
-
Target kinase and its specific substrate.
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
Test compound (e.g., this compound derivative) serially diluted in DMSO.
-
Kinase buffer (specific to the target kinase).
-
White, opaque 384-well assay plates.
-
-
Methodology:
-
Prepare a serial dilution of the test compound in DMSO, typically from 10 mM down to sub-nanomolar concentrations. Then, dilute further into the kinase buffer.
-
To each well of the 384-well plate, add 2.5 µL of the test compound dilution. Include "no inhibitor" (DMSO vehicle) controls for 0% inhibition and "no enzyme" controls for 100% inhibition.
-
Add 2.5 µL of a 2X enzyme/substrate mixture to each well to initiate the reaction.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data using the 0% and 100% inhibition controls.
-
Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Cellular Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.
-
Principle: The tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.
-
Materials:
-
Cancer cell line with a known dependency on the target kinase.
-
Complete cell culture medium (e.g., DMEM + 10% FBS).
-
Test compound serially diluted in culture medium.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
Clear, flat-bottomed 96-well plates.
-
-
Methodology:
-
Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Remove the medium and replace it with 100 µL of medium containing the serially diluted test compound. Include vehicle-only (DMSO) controls.
-
Incubate the plate for 72 hours in a humidified incubator at 37 °C, 5% CO₂.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only).
-
Normalize the data to the vehicle-treated control wells (100% viability).
-
Plot the percent viability against the logarithm of the inhibitor concentration and fit the curve to determine the GI₅₀ (concentration for 50% growth inhibition).
-
Part 6: Future Perspectives and Conclusion
The This compound scaffold represents a highly optimized and strategically designed core for the development of novel kinase inhibitors. It combines the validated hinge-binding capability of the 4-azaindole ring system with the affinity-enhancing and metabolically-favorable properties of bromine and methyl substitutions. Its true power lies in its potential as a platform for further innovation. The C5-bromo position is ripe for exploration via cross-coupling chemistry to develop inhibitors with unique selectivity profiles or to serve as an attachment point for novel modalities like Proteolysis Targeting Chimeras (PROTACs). As our understanding of the human kinome deepens, privileged scaffolds like this will remain indispensable tools for medicinal chemists, enabling the rapid and rational design of targeted therapies for the most challenging diseases.
References
A complete list of all sources cited within this document, including valid, clickable URLs for verification.
-
Trejo, A., Arzeno, H., et al. (2003). Design and synthesis of 4-azaindoles as inhibitors of p38 MAP kinase. Journal of Medicinal Chemistry, 46(22), 4702-4713. [Link]
-
Lee, W., et al. (2016). Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(15), 3568-3572. [Link]
- Wyatt, R. A., et al. (2014). Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors of Trypanosoma brucei
Whitepaper: The Discovery and Development of Novel Pyrrolo[3,2-b]pyridine Derivatives as Targeted Therapeutic Agents
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The pyrrolo[3,2-b]pyridine, commonly known as the 7-azaindole scaffold, represents a "privileged" heterocyclic core in medicinal chemistry.[1] Its unique electronic properties and structural resemblance to indole have established it as a cornerstone in the design of numerous biologically active molecules targeting a wide array of diseases, including cancers, inflammatory disorders, and neurodegenerative conditions.[1][2][3] This guide provides a comprehensive technical overview of the modern drug discovery process for novel pyrrolo[3,2-b]pyridine derivatives. Authored from the perspective of a Senior Application Scientist, this document moves beyond simple protocols to explain the underlying scientific rationale for key experimental choices. We will navigate the strategic synthesis of these complex heterocycles, delve into their rigorous biological evaluation with a focus on kinase inhibition, and explore the iterative cycle of structure-activity relationship (SAR) analysis that drives the evolution of a chemical hit into a viable drug candidate. This guide is designed to be a self-validating resource, grounding every protocol and claim in authoritative scientific literature to ensure accuracy, trustworthiness, and immediate applicability for researchers in the field.
Chapter 1: The Pyrrolo[3,2-b]pyridine Scaffold: A Privileged Core in Modern Drug Discovery
The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, unrelated biological targets. The pyrrolo[3,2-b]pyridine core is an exemplary member of this class. The replacement of a carbon atom at the 7-position of indole with a nitrogen atom fundamentally alters the molecule's hydrogen bonding capacity and dipole moment, creating unique opportunities for targeted interactions within protein binding sites.
This scaffold's versatility is evidenced by its presence in a multitude of inhibitors targeting protein kinases, a class of enzymes frequently dysregulated in human diseases.[4] For instance, derivatives have been developed as potent inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4) for hepatocellular carcinoma, Cyclin-Dependent Kinase 9 (CDK9) for hematological malignancies, and Glycogen Synthase Kinase-3β (GSK-3β) for Alzheimer's disease.[3][5][6] The core's ability to be strategically functionalized at multiple positions allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties, making it an enduringly attractive starting point for new therapeutic programs.[1]
Chapter 2: Strategic Synthesis of Novel Pyrrolo[3,2-b]pyridine Derivatives
The successful discovery of novel drug candidates hinges on the ability to efficiently synthesize a diverse yet rationally designed library of compounds. For the pyrrolo[3,2-b]pyridine core, modern synthetic efforts focus on regioselective functionalization, primarily through metal-catalyzed cross-coupling and C-H bond activation techniques.[4]
General Discovery Workflow
The overall process follows a logical progression from initial synthesis to final compound validation. This workflow ensures that each novel derivative is structurally verified and of sufficient purity for biological screening.
Caption: High-level workflow for the synthesis and validation of novel pyrrolo[3,2-b]pyridine derivatives.
Experimental Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling for C-3 Arylation
-
Causality and Rationale: The C-3 position of the pyrrolo[3,2-b]pyridine core often projects into the solvent-exposed region of kinase ATP-binding sites. Aryl substituents at this position can form critical interactions and are a primary handle for modulating selectivity and potency. The Suzuki-Miyaura coupling is chosen for its broad functional group tolerance, reliable reaction conditions, and the commercial availability of a vast array of boronic acid building blocks.
-
Step-by-Step Methodology:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon), add 3-bromo-1H-pyrrolo[3,2-b]pyridine (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 3.0 eq).
-
Add a degassed solvent mixture of 1,4-dioxane and water (4:1 ratio, 0.1 M concentration relative to the starting material).
-
To this suspension, add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq).
-
Seal the flask and heat the reaction mixture to 90 °C for 12-18 hours, monitoring progress by LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and saturated brine solution.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue via silica gel flash column chromatography to yield the desired C-3 arylated product.
-
Experimental Protocol 2: N-1 Protection using an SEM Group
-
Causality and Rationale: The N-1 hydrogen of the pyrrole ring is a crucial hydrogen bond donor for anchoring the scaffold to the hinge region of many kinases.[5] However, its presence can complicate subsequent reactions. A protecting group like 2-(trimethylsilyl)ethoxymethyl (SEM) is ideal because it is robust to many cross-coupling conditions but can be removed under specific, mild conditions, restoring the vital N-H group in the final compound.[5]
-
Step-by-Step Methodology:
-
Dissolve the N-H pyrrolo[3,2-b]pyridine derivative (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise, and stir the mixture for 30 minutes at 0 °C.
-
Add SEM-Cl (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours until LC-MS analysis indicates full conversion.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify by flash chromatography to obtain the N-1 SEM-protected derivative.
-
Chapter 3: Biological Evaluation and Mechanism of Action
With a library of novel, purified compounds in hand, the next phase is to identify their biological activity. A hierarchical screening approach is employed, starting with specific biochemical assays and progressing to more complex cell-based models.
Case Study: Targeting a Receptor Tyrosine Kinase (RTK) Pathway
Many pyrrolo[3,2-b]pyridine derivatives are designed as kinase inhibitors. These inhibitors typically compete with ATP for binding to the kinase domain, thereby blocking downstream signaling cascades that promote cell proliferation and survival.
Caption: Simplified RTK signaling pathway showing inhibition by a novel pyrrolo[3,2-b]pyridine derivative.
Experimental Protocol 3: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)
-
Causality and Rationale: The primary screen must be robust, sensitive, and directly measure the compound's ability to inhibit the target enzyme. A fluorescence-based kinase assay (e.g., ADP-Glo™) is a common choice. It quantifies the amount of ADP produced during the kinase reaction; lower ADP levels indicate stronger inhibition. This assay provides the half-maximal inhibitory concentration (IC₅₀), a key metric for potency.
-
Step-by-Step Methodology:
-
Prepare a serial dilution of the test compounds in DMSO, typically starting from 10 mM.
-
In a 384-well plate, add the kinase enzyme, the specific peptide substrate, and ATP to a reaction buffer.
-
Add the serially diluted test compounds to the wells. Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.
-
Incubate the plate at 30 °C for 1 hour to allow the kinase reaction to proceed.
-
Stop the reaction and measure the amount of ADP produced using a commercial detection reagent kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Plot the percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
-
Experimental Protocol 4: Cellular Antiproliferative MTT Assay (GI₅₀ Determination)
-
Causality and Rationale: A potent IC₅₀ in a biochemical assay does not guarantee efficacy in a living cell. The compound must be able to cross the cell membrane, remain stable in the cellular environment, and engage its target. The MTT assay measures the metabolic activity of living cells, which correlates with cell number.[7] This allows for the determination of the GI₅₀ (half-maximal growth inhibition concentration), providing a more biologically relevant measure of a compound's antiproliferative effect.
-
Step-by-Step Methodology:
-
Seed a relevant cancer cell line (e.g., a line known to be dependent on the target kinase) into a 96-well plate and allow cells to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for 72 hours.
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition for each concentration compared to untreated control cells.
-
Plot the data and determine the GI₅₀ value using non-linear regression analysis.
-
Data Presentation: Synthesized Library Evaluation
The data from these assays are best summarized in a table to facilitate direct comparison and the identification of promising candidates.
| Compound ID | C-3 Substituent | N-1 Substituent | Target Kinase IC₅₀ (nM) | Off-Target Kinase IC₅₀ (nM) | Cell Line GI₅₀ (nM) |
| PYR-001 | Phenyl | -H | 150 | 2500 | 1800 |
| PYR-002 | 4-Fluorophenyl | -H | 85 | 3100 | 950 |
| PYR-003 | 3-Methoxyphenyl | -H | 35 | 1800 | 420 |
| PYR-004 | 3-Methoxyphenyl | -CH₃ | 4500 | >10000 | >10000 |
| PYR-005 | 4-Morpholinophenyl | -H | 12 | >5000 | 150 |
Chapter 4: Structure-Activity Relationship (SAR) and Lead Optimization
SAR is the iterative process of correlating changes in a molecule's structure with changes in its biological activity. The goal is to develop a predictive model that guides the design of next-generation compounds with improved properties.
Analysis of Hypothetical Data
From the table above, we can derive several key SAR insights:
-
C-3 Position: Adding electron-withdrawing (PYR-002) or electron-donating (PYR-003) groups to the C-3 phenyl ring improves potency over the unsubstituted parent (PYR-001). The addition of a 4-morpholinophenyl group (PYR-005) dramatically increases potency and selectivity, suggesting a key favorable interaction in the target's binding pocket.
-
N-1 Position: Methylation of the N-1 position (PYR-004) completely abrogates both biochemical and cellular activity. This strongly supports the hypothesis that the N-H is a critical hydrogen bond donor for target engagement, a common feature for 7-azaindole-based kinase inhibitors.[5]
The Lead Optimization Cycle
This initial SAR informs the next round of synthesis. The process is cyclical, continuously refining the chemical matter to enhance potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability).
Sources
- 1. nbinno.com [nbinno.com]
- 2. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in the global ring functionalization of 7-azaindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Reliable Protocol for the Synthesis of 5-bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine
For: Researchers, scientists, and drug development professionals.
Introduction
5-bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine, a substituted 4-azaindole, represents a significant heterocyclic scaffold in medicinal chemistry. The pyrrolo[3,2-b]pyridine core is a bioisostere of indole and is found in numerous compounds with diverse biological activities. The introduction of a bromine atom at the 5-position provides a versatile handle for further functionalization through various cross-coupling reactions, making this molecule a valuable building block for the synthesis of compound libraries in drug discovery programs. This document provides a detailed, two-step protocol for the synthesis of this compound, commencing with the construction of the core heterocyclic system via the Fischer indole synthesis, followed by regioselective bromination.
Synthetic Strategy Overview
The synthesis is approached in two key stages. The first stage involves the creation of the 7-methyl-1H-pyrrolo[3,2-b]pyridine core using the well-established Fischer indole synthesis. This reaction is particularly effective for the preparation of 4- and 6-azaindoles, especially when the starting pyridylhydrazine possesses an electron-donating group.[1][2] The second stage is a regioselective electrophilic bromination of the synthesized core at the C5 position using N-bromosuccinimide (NBS).
Diagram 1: Overall synthetic workflow for this compound.
Part 1: Synthesis of 7-Methyl-1H-pyrrolo[3,2-b]pyridine
The Fischer indole synthesis is a robust method for constructing the indole ring system from a phenylhydrazine and a carbonyl compound under acidic conditions.[3] This methodology is adaptable for the synthesis of azaindoles, with the electron-donating methyl group on the pyridine ring facilitating the key cyclization step.[4]
Protocol 1A: Preparation of (2-Methylpyridin-3-yl)hydrazine
-
Reaction Setup: To a stirred solution of 2-methyl-3-nitropyridine in concentrated hydrochloric acid, add tin(II) chloride dihydrate (SnCl₂) portion-wise while maintaining the temperature below 10 °C with an ice bath.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-16 hours.
-
Work-up: Carefully basify the reaction mixture with a concentrated aqueous solution of sodium hydroxide to pH > 10, ensuring the temperature is kept below 20 °C.
-
Extraction: Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (2-methylpyridin-3-yl)hydrazine, which can be used in the next step without further purification.
Protocol 1B: Fischer Indole Synthesis
-
Hydrazone Formation: Dissolve (2-methylpyridin-3-yl)hydrazine and acetaldehyde in ethanol. A catalytic amount of acetic acid can be added to facilitate the reaction. Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone can be monitored by Thin Layer Chromatography (TLC). In many cases, the hydrazone is not isolated.[4]
-
Cyclization: Add the crude hydrazone solution to pre-heated polyphosphoric acid (PPA) at 100-120 °C.
-
Reaction: Stir the reaction mixture vigorously at 140-160 °C for 2-4 hours. Monitor the progress of the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the acidic solution with a concentrated aqueous solution of sodium hydroxide or potassium carbonate until the pH is approximately 8-9.[4]
-
Extraction: Extract the product from the aqueous layer with ethyl acetate or a similar organic solvent.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 7-methyl-1H-pyrrolo[3,2-b]pyridine.
Part 2: Synthesis of this compound
The bromination of the 7-methyl-1H-pyrrolo[3,2-b]pyridine core is achieved using N-bromosuccinimide (NBS), a mild and effective brominating agent for electron-rich aromatic and heterocyclic compounds.[5]
Rationale for Regioselectivity
The regioselectivity of electrophilic aromatic substitution on the 4-azaindole scaffold is governed by the electronic properties of both the pyridine and pyrrole rings. The fused pyrrole ring activates the pyridine ring towards electrophilic attack. The primary activating group is the nitrogen of the pyrrole, which directs electrophiles to the C3 position. However, in this case, the C3 position is already part of the pyrrole ring. The secondary activating group is the methyl group at the C7 position, which, along with the fused pyrrole, directs electrophiles to the C5 and C6 positions. The C5 position is generally more susceptible to electrophilic attack in 4-azaindole systems. Therefore, bromination is expected to occur preferentially at the C5 position.
Protocol 2: Bromination
-
Reaction Setup: Dissolve 7-methyl-1H-pyrrolo[3,2-b]pyridine in a suitable solvent such as dichloromethane (DCM) or acetonitrile in a round-bottom flask protected from light.
-
Reagent Addition: Add N-bromosuccinimide (NBS) (1.0 equivalent) portion-wise to the stirred solution at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Quench the reaction by adding an aqueous solution of sodium thiosulfate.
-
Extraction: Extract the product with dichloromethane or ethyl acetate. Wash the combined organic layers with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield this compound.
Summary of Reagents and Conditions
| Step | Reactants | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) |
| 1A | 2-Methyl-3-nitropyridine | SnCl₂, conc. HCl | - | <10 then RT | 12-16 |
| 1B | (2-Methylpyridin-3-yl)hydrazine, Acetaldehyde | Polyphosphoric Acid (PPA) | Ethanol (for hydrazone) | 140-160 | 2-4 |
| 2 | 7-Methyl-1H-pyrrolo[3,2-b]pyridine | N-Bromosuccinimide (NBS) | Dichloromethane (DCM) | 0 to RT | 2-6 |
Conclusion
This application note details a robust and logical synthetic route to this compound. The described Fischer indole synthesis provides a reliable method for the construction of the core 4-azaindole structure, and the subsequent regioselective bromination with NBS furnishes the desired product, a valuable intermediate for further chemical exploration in the field of drug discovery.
References
-
Jeanty, M., Blu, J., Suzenet, F., & Guillaumet, G. (2009). Synthesis of 4- and 6-Azaindoles via the Fischer Reaction. Organic Letters, 11(22), 5142–5145. [Link][1]
-
Jeanty, M., Blu, J., Suzenet, F., & Guillaumet, G. (2009). Synthesis of 4- and 6-azaindoles via the Fischer reaction. PubMed. [Link][2]
-
BenchChem. (n.d.). Fischer Indole Synthesis of 4-Azaindoles. Technical Support Center. Retrieved from BenchChem website.[4]
-
Wikipedia. (2023). Fischer indole synthesis. In Wikipedia. [Link][3]
-
Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link][5]
Sources
Application Notes & Protocols for the Suzuki Coupling of 5-bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine
Introduction: The Strategic Importance of the 7-Azaindole Scaffold
The 1H-pyrrolo[3,2-b]pyridine, commonly known as the 7-azaindole scaffold, is a privileged heterocyclic motif in medicinal chemistry and drug discovery. Its structure, an isostere of indole, allows it to act as a versatile pharmacophore, engaging with a multitude of biological targets. Derivatives of this core are integral to compounds developed as kinase inhibitors, antiviral agents, and modulators of various cellular signaling pathways. The strategic functionalization of the 7-azaindole nucleus is therefore a critical task for medicinal chemists aiming to fine-tune the pharmacological properties of lead compounds.
Among the array of synthetic tools available for C-C bond formation, the Suzuki-Miyaura cross-coupling reaction stands out for its reliability, mild conditions, and exceptional tolerance of diverse functional groups.[1] This palladium-catalyzed reaction between an organoboron species (typically a boronic acid or ester) and an organic halide provides a powerful and efficient route to construct biaryl and heteroaryl-aryl structures.
This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of the Suzuki coupling reaction to 5-bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine. We will delve into the mechanistic underpinnings, provide a robust experimental protocol, and discuss key optimization strategies to navigate the specific challenges associated with nitrogen-containing heterocycles.
Reaction Principle: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for rational troubleshooting and optimization. The cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) intermediate. This is often the rate-determining step.[2]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the organoboron species by a base, which forms a more nucleophilic "ate" complex.[2]
-
Reductive Elimination: The two organic fragments coupled on the palladium center are eliminated, forming the new C-C bond in the desired product and regenerating the active Pd(0) catalyst, which re-enters the cycle.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of 5-Aryl-7-methyl-1H-pyrrolo[3,2-b]pyridine
This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.
Materials & Reagents
| Reagent | M.W. | Stoichiometry | Purpose |
| This compound | 212.06 | 1.0 equiv | Starting Material (Limiting Reagent) |
| Arylboronic Acid | Variable | 1.2-1.5 equiv | Coupling Partner |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 915.72 | 2.5 mol % | Palladium(0) Precatalyst |
| 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) | 410.51 | 5.0 mol % | Ligand |
| Potassium Phosphate (K₃PO₄), tribasic | 212.27 | 2.0-3.0 equiv | Base |
| 1,4-Dioxane, Anhydrous | 88.11 | - | Solvent |
| Water, Degassed | 18.02 | - | Co-solvent |
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask or sealed reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.5 equiv).
-
Catalyst/Ligand Addition: In a separate vial, weigh the Pd₂(dba)₃ (0.025 equiv) and SPhos (0.05 equiv) and add them to the main reaction flask. Rationale: The use of a bulky, electron-rich phosphine ligand like SPhos is often crucial for promoting the oxidative addition step and stabilizing the palladium catalyst, especially with electron-rich heteroaromatic halides.[3]
-
Inert Atmosphere: Seal the flask with a rubber septum, then carefully evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere. Rationale: The Pd(0) catalyst is sensitive to oxidation, which can lead to catalyst deactivation. Maintaining an inert atmosphere is critical for reproducibility and high yields.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water (e.g., in a 4:1 or 5:1 ratio) via syringe. The total solvent volume should be sufficient to achieve a concentration of approximately 0.1 M with respect to the limiting reagent. Rationale: A mixture of an organic solvent and water is often beneficial. Dioxane provides good solubility for the organic substrates and catalyst, while water helps dissolve the inorganic base and facilitates the transmetalation step.[4][5]
-
Reaction: Place the sealed reaction vessel in a preheated oil bath at 85-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 4-18 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove palladium residues. Transfer the filtrate to a separatory funnel and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-7-methyl-1H-pyrrolo[3,2-b]pyridine product.
Caption: Generalized workflow for the Suzuki coupling experiment.
Optimization and Troubleshooting
The success of a Suzuki coupling, particularly with nitrogen-containing heterocycles, often hinges on the careful selection of reaction parameters. The basic nitrogen atoms in the pyrrolopyridine ring can coordinate to the palladium center, potentially leading to catalyst deactivation.[6] If the standard protocol yields suboptimal results, consider the following optimization strategies.
| Parameter | Standard Condition | Alternative Conditions & Rationale |
| Catalyst/Ligand | Pd₂(dba)₃ / SPhos | Pd(PPh₃)₄: A classic, robust catalyst. May require higher temperatures.[5] Pd(dppf)Cl₂: Often effective for heteroaromatic couplings, providing good yields.[7] XPhos/Buchwald Ligands: Other bulky, electron-rich ligands can enhance catalyst stability and activity.[8] |
| Base | K₃PO₄ | K₂CO₃: A common, milder base, often used in DME or aqueous solvent systems.[7] Cs₂CO₃: A stronger base, can be effective in stubborn couplings, often used in alcoholic or ethereal solvents.[9] Organic Bases (e.g., Et₃N): Can be used but are generally less common for this type of substrate. |
| Solvent | Dioxane / H₂O | Toluene / Ethanol / H₂O: A good alternative, particularly for scaling up.[8] DMF or DME: Can be used, sometimes with water as a co-solvent.[10] Ethanol (Microwave): For rapid optimization, microwave heating in ethanol with Cs₂CO₃ can be highly effective.[9] |
| Temperature | 85-100 °C | Room Temperature: Possible with highly active catalyst systems (e.g., certain palladacycles), but less common for bromopyridines. >100 °C (Microwave): Microwave irradiation can significantly shorten reaction times and improve yields. |
Common Issues & Solutions
-
Low Conversion:
-
Catalyst Deactivation: The pyridine nitrogen may be inhibiting the catalyst. Ensure rigorous deoxygenation of solvents and consider switching to a more robust ligand system like SPhos or XPhos.[6][8]
-
Insufficient Reactivity: Increase the temperature or switch to a stronger base like Cs₂CO₃. Microwave heating can also overcome activation barriers.
-
-
Side Reactions:
-
Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid.[9] To minimize this, use freshly purchased or recrystallized boronic acid, ensure anhydrous conditions (before adding the aqueous base solution), and avoid unnecessarily long reaction times. Using a slight excess (1.2-1.3 equiv) of the boronic acid is standard practice.
-
Homocoupling: Formation of a biaryl product from the coupling of two boronic acid molecules. This is often promoted by the presence of oxygen. Rigorous degassing is key to prevention.
-
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an exceptionally powerful method for the C-5 arylation of this compound. By understanding the core principles of the catalytic cycle and employing a well-chosen set of conditions, researchers can efficiently generate diverse libraries of functionalized 7-azaindole derivatives. The protocol provided herein serves as a validated starting point, while the optimization guide offers a logical framework for troubleshooting and adapting the reaction to a wide scope of arylboronic acid coupling partners, thereby accelerating progress in drug discovery and development.
References
-
Yadav, P., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. [Link]
-
Andrade, I., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]
-
Rasool, N., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. [Link]
-
Li, W., et al. (2015). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules. [Link]
-
MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]
-
Sancineto, L., et al. (2014). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [Link]
Sources
- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Stille Coupling of 5-bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine
Introduction: Strategic Functionalization of the Pyrrolopyridine Core
The 1H-pyrrolo[3,2-b]pyridine, a structural isomer of 7-azaindole, represents a privileged heterocyclic scaffold in medicinal chemistry and drug discovery.[1][2] Its unique electronic properties and ability to engage in crucial hydrogen bonding interactions make it a sought-after core in the design of kinase inhibitors and other therapeutic agents.[2][3] The targeted functionalization of this scaffold is paramount for exploring structure-activity relationships (SAR) and optimizing pharmacological profiles. The Stille cross-coupling reaction offers a robust and versatile method for forging carbon-carbon bonds, demonstrating high functional group tolerance and utilizing air- and moisture-stable organostannane reagents.[4][5][6][7]
This guide provides a comprehensive overview and detailed protocols for the successful Stille coupling of 5-bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine. We will delve into the mechanistic rationale behind the selection of catalysts, ligands, and reaction parameters, offering field-proven insights to navigate the specific challenges associated with this electron-rich, nitrogen-containing heterocycle.
The Mechanistic Landscape of Stille Coupling
The Stille reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][5][8][9] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.
The catalytic cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (this compound), forming a Pd(II) intermediate.[4][6][8]
-
Transmetalation: The organostannane reagent exchanges its organic group with the bromide on the palladium complex. This is often the rate-determining step of the reaction.[10]
-
Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[4][8]
Sources
- 1. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 2. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nva.sikt.no [nva.sikt.no]
- 4. Stille reaction - Wikipedia [en.wikipedia.org]
- 5. Stille Coupling | NROChemistry [nrochemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Stille Coupling [organic-chemistry.org]
- 8. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 9. ikm.org.my [ikm.org.my]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Derivatization of 5-bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine
Introduction: The Strategic Value of the 7-Azaindole Scaffold
The 1H-pyrrolo[3,2-b]pyridine core, commonly known as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry and drug discovery.[1][2] Its structural resemblance to indole allows it to act as a bioisostere, often leading to improved physicochemical properties such as enhanced solubility and superior bioavailability.[1] This has led to the development of numerous clinically approved drugs incorporating this motif.[1][3] The starting material, 5-bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine, is a key intermediate, with the bromine atom at the C5 position serving as a versatile synthetic handle. This position is ripe for functionalization, enabling the exploration of chemical space and the generation of diverse compound libraries through modern cross-coupling methodologies.[4]
This guide provides detailed protocols and technical insights for the derivatization of this important scaffold at the bromo position, focusing on robust and widely applicable palladium-catalyzed cross-coupling reactions.
Core Derivatization Strategies via Palladium Catalysis
Palladium-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis, offering mild and efficient pathways to form new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[5] For a substrate like this compound, the electron-rich nature of the pyrrole ring and the presence of the pyridine nitrogen necessitate carefully optimized conditions. The following sections detail protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, which are cornerstone transformations for this purpose.[6][7]
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a premier method for creating a carbon-carbon bond between an aryl halide and an organoboron compound.[8] Its operational simplicity, mild conditions, and the commercial availability of a vast array of boronic acids and esters make it a first-choice strategy for introducing new aryl and heteroaryl moieties.
Mechanistic Rationale
The catalytic cycle, depicted below, begins with the oxidative addition of the active Pd(0) catalyst into the C-Br bond of the azaindole. This is followed by transmetalation with the boronic acid (activated by a base) and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of ligand is critical; ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) stabilize the palladium center and facilitate the key steps of the cycle.[9]
Figure 1: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure applicable to a range of aryl and heteroaryl boronic acids.[9][10]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 - 0.05 equiv)
-
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (3.0 equiv)
-
1,4-Dioxane and Water (typically 4:1 to 5:1 v/v), degassed
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and the base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment. This is crucial as oxygen can oxidize and deactivate the Pd(0) catalyst.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water) via syringe. The concentration is typically maintained at 0.1-0.2 M with respect to the starting bromide.
-
Heating: Heat the reaction mixture to 85-100 °C with vigorous stirring. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Microwave heating can significantly shorten reaction times.[11][12]
-
Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: The crude product is typically purified by flash column chromatography on silica gel to afford the desired 5-aryl-7-methyl-1H-pyrrolo[3,2-b]pyridine.
Data Summary: Suzuki-Miyaura Reaction Conditions
| Coupling Partner (R-B(OH)₂) | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield (%) |
| Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (3) | Dioxane/H₂O | 90 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (3) | Dioxane/H₂O | 90 | 88-96 |
| 3-Pyridylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (3) | DME/H₂O | 95 | 75-85 |
| Thiophene-2-boronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (3) | DME/H₂O | 85 | 80-92 |
DME = 1,2-Dimethoxyethane
Sonogashira Coupling: Installation of Alkynyl Groups
The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl halide, providing direct access to arylalkynes.[13] This transformation is invaluable for creating rigid linkers in molecules or as a precursor for further chemical modifications. The reaction typically employs a dual-catalyst system of palladium and copper(I).[14][15]
Mechanistic Rationale
The process involves two interconnected catalytic cycles. The palladium cycle is similar to the Suzuki reaction (oxidative addition, reductive elimination). The copper cycle involves the formation of a copper(I) acetylide, which then participates in the transmetalation step with the Pd(II) intermediate. A base, typically an amine like triethylamine, is required to deprotonate the terminal alkyne and also serves as a solvent.[13][14]
Figure 2: Interconnected catalytic cycles of the Sonogashira reaction.
Experimental Protocol: Sonogashira Coupling
This protocol is a robust starting point for coupling with various terminal alkynes.[14][16]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 - 1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)
-
Copper(I) Iodide (CuI) (0.10 equiv)
-
Triethylamine (Et₃N) and Tetrahydrofuran (THF) (typically 1:2 v/v), degassed
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound, Pd(PPh₃)₄, and CuI.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas three times.
-
Solvent and Reagent Addition: Add degassed THF and Et₃N, followed by the dropwise addition of the terminal alkyne via syringe.
-
Reaction: Stir the mixture at room temperature to 50 °C. The reaction is often complete within 2-16 hours. Monitor progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride (to remove copper salts), followed by water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, coupling aryl halides with a wide range of primary and secondary amines.[17][18] This method has largely replaced harsher, classical methods for synthesizing arylamines.[17]
Mechanistic Rationale
Success in this reaction hinges on the use of bulky, electron-rich phosphine ligands (e.g., BINAP, XPhos).[19][20] These ligands promote the crucial, often rate-limiting, reductive elimination step that forms the C-N bond. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu), is essential for deprotonating the amine within the palladium coordination sphere, forming the key palladium-amido complex.[17][21]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the global ring functionalization of 7-azaindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. FUNCTIONALIZATION OF PYRROLO[2,3-<i>d</i>]PYRIMIDINE BY PALLADIUM-CATALYZED CROSS-COUPLING REACTIONS | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 7. researchgate.net [researchgate.net]
- 8. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow [mdpi.com]
- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 12. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. researchgate.net [researchgate.net]
experimental procedure for N-alkylation of 5-bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-alkylated 7-azaindole scaffolds, such as derivatives of 5-bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine, are privileged heterocyclic motifs in medicinal chemistry. Their structural resemblance to indole allows them to act as bioisosteres, often leading to improved pharmacological properties such as enhanced solubility and better bioavailability.[1] These characteristics have propelled a number of 7-azaindole-containing compounds into clinical development and to market as therapies for a range of diseases, including cancer. This document provides a detailed experimental procedure for the N-alkylation of this compound, a key intermediate in the synthesis of various biologically active molecules.
Mechanistic Rationale and Strategic Considerations
The N-alkylation of 7-azaindoles involves the substitution of the hydrogen atom on the pyrrole nitrogen with an alkyl group. The reaction typically proceeds via a nucleophilic substitution mechanism. A base is used to deprotonate the N-H of the pyrrole ring, generating a nucleophilic anion. This anion then attacks the electrophilic carbon of an alkylating agent, such as an alkyl halide, to form the N-alkylated product.
Several factors must be considered to ensure a successful and selective N-alkylation:
-
Choice of Base: The selection of an appropriate base is critical. Strong bases like sodium hydride (NaH) are commonly employed to ensure complete deprotonation of the pyrrole nitrogen. Weaker bases, such as potassium carbonate (K2CO3), can also be effective, particularly with more reactive alkylating agents.[2][3] The choice may influence the reaction rate and selectivity.
-
Solvent: The solvent should be aprotic to avoid quenching the anionic intermediate. Common choices include dimethylformamide (DMF) and tetrahydrofuran (THF), which are effective at solvating the reactants and facilitating the reaction.[2][4]
-
Alkylating Agent: A variety of alkylating agents can be used, including alkyl halides (iodides, bromides, chlorides) and alkyl tosylates. The reactivity of the alkylating agent will influence the required reaction conditions.
-
Regioselectivity: While N-alkylation of the pyrrole nitrogen is generally favored, the potential for alkylation at the pyridine nitrogen (N7) exists, though it is less common under standard conditions.[5] Reaction conditions can be optimized to favor the desired N1-alkylation.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the N-alkylation of this compound.
Caption: General workflow for N-alkylation.
Detailed Experimental Protocol
This protocol describes the N-alkylation of this compound using methyl iodide as the alkylating agent.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | C8H7BrN2 | 211.06 | 1.0 | 1.0 |
| Sodium Hydride (60% dispersion in mineral oil) | NaH | 24.00 | 1.2 | 1.2 |
| Methyl Iodide | CH3I | 141.94 | 1.1 | 1.1 |
| Anhydrous Dimethylformamide (DMF) | C3H7NO | 73.09 | - | - |
| Saturated Aqueous Ammonium Chloride (NH4Cl) | NH4Cl | 53.49 | - | - |
| Ethyl Acetate (EtOAc) | C4H8O2 | 88.11 | - | - |
| Brine | NaCl (aq) | 58.44 | - | - |
| Anhydrous Sodium Sulfate (Na2SO4) | Na2SO4 | 142.04 | - | - |
Step-by-Step Procedure
-
Preparation:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol, 211 mg).
-
Add anhydrous DMF (5 mL) and stir until the starting material is fully dissolved.
-
Cool the solution to 0 °C using an ice bath.
-
-
Deprotonation:
-
Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 mmol, 48 mg) to the cooled solution in portions.
-
Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate care.
-
Stir the mixture at 0 °C for 30 minutes. The formation of the sodium salt may be observed as a change in the color or consistency of the reaction mixture.
-
-
Alkylation:
-
Slowly add methyl iodide (1.1 mmol, 69 µL) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up:
-
Upon completion, cool the reaction mixture back to 0 °C.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (10 mL).
-
Transfer the mixture to a separatory funnel and add water (20 mL) and ethyl acetate (30 mL).
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-methylated product.
-
Characterization and Data
The final product, 5-bromo-1,7-dimethyl-1H-pyrrolo[3,2-b]pyridine, should be characterized by standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the structure and the position of alkylation. The presence of a new methyl signal and the disappearance of the N-H proton signal are key indicators.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Troubleshooting and Further Considerations
-
Low Yield: If the yield is low, consider increasing the reaction time or temperature. Alternatively, a more reactive alkylating agent (e.g., an alkyl iodide instead of a bromide or chloride) or a stronger base could be employed. In some cases, using a different solvent like THF might be beneficial.[4]
-
Side Reactions: The primary potential side reaction is C-alkylation, although this is less common for 7-azaindoles compared to indoles.[6] If C-alkylation is observed, optimizing the base and reaction temperature may help to improve selectivity.
-
Alternative Alkylating Agents: This protocol can be adapted for other alkylating agents. For less reactive agents, longer reaction times or higher temperatures may be necessary.
-
Alternative Bases: Potassium carbonate in DMF is a milder alternative to sodium hydride and may be suitable for some substrates and alkylating agents.[3]
Conclusion
This application note provides a comprehensive and detailed protocol for the N-alkylation of this compound. By carefully considering the choice of reagents and reaction conditions, researchers can efficiently synthesize N-alkylated 7-azaindole derivatives, which are valuable building blocks in the development of novel therapeutics.
References
-
Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. PMC - NIH. [Link]
-
Rhodium(iii)-catalyzed oxidative alkylation of N-aryl-7-azaindoles with cyclopropanols. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Selective N7 Alkylation of 7-Azaindazoles. ResearchGate. [Link]
-
Azaindole synthesis. Organic Chemistry Portal. [Link]
-
Optimization of reaction conditions for the N-alkylation of pyrrole 2a. ResearchGate. [Link]
-
Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI. [Link]
-
Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. [Link]
-
Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. The Royal Society of Chemistry. [Link]
-
Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. NIH. [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. [Link]
-
Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. PubMed. [Link]
-
Scheme 2. N-Alkylation of Pyrrole a. ResearchGate. [Link]
-
N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. [Link]
-
Synthesis of substituted N-heterocycles by N-alkylation. Organic Chemistry Portal. [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]
-
Synthetic process of 5-bromo-7-azaindole. Eureka | Patsnap. [Link]
-
5-bromo-3-methyl-1H-pyrrolo(2,3-b)pyridine. PubChem. [Link]
-
5-bromo-1h-pyrrolo[2,3-b]pyridine. PubChemLite. [Link]
Sources
Application Note: High-Throughput Screening of a 5-Bromo-7-Methyl-1H-Pyrrolo[3,2-b]Pyridine Library for Novel Kinase Inhibitors
Abstract
The 1H-pyrrolo[3,2-b]pyridine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent biological activity, particularly as kinase inhibitors. This application note provides a comprehensive guide for the high-throughput screening (HTS) of a focused library of 5-bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine analogs. We present a detailed protocol for a biochemical kinase inhibition assay using the robust and sensitive AlphaScreen® technology. This guide is intended for researchers, scientists, and drug development professionals seeking to identify novel modulators of kinase activity from this promising chemical class. We delve into the rationale behind assay selection, detailed experimental procedures, data analysis workflows, and hit validation strategies, providing a self-validating framework for a successful screening campaign.
Introduction: The Rationale for Screening a this compound Library
Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them one of the most important classes of drug targets. The pyrrolopyridine core is a key pharmacophore found in several approved and investigational kinase inhibitors.[1][2] Specifically, the related pyrrolo[2,3-b]pyridine scaffold has been extensively explored, yielding potent inhibitors of various kinases, including Fibroblast Growth Factor Receptors (FGFRs) and Cyclin-Dependent Kinase 8 (CDK8).[3][4][5][6] Derivatives of this scaffold have been shown to modulate critical signaling pathways such as the RAS-MEK-ERK and PI3K-Akt pathways.[3]
The this compound scaffold represents a synthetically accessible and chemically diverse platform for the discovery of novel kinase inhibitors. The bromine atom at the 5-position provides a convenient handle for further chemical modification through cross-coupling reactions, allowing for the rapid generation of a diverse library of analogs. The methyl group at the 7-position can influence the compound's physicochemical properties and its interaction with the target protein. This application note outlines a strategic approach to screen a library of these compounds to identify potent and selective kinase inhibitors.
Assay Selection and Development: A Kinase Inhibition AlphaScreen® Assay
For a high-throughput screening campaign, the choice of assay technology is paramount. The ideal assay should be robust, sensitive, miniaturizable, and amenable to automation.[7][8] For the identification of kinase inhibitors, a biochemical assay directly measuring the activity of a purified kinase is a common and effective starting point. We have selected the AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) technology for this application due to its numerous advantages:
-
Homogeneous Format: No-wash steps simplify the workflow and reduce variability.[9]
-
High Sensitivity: The signal amplification cascade allows for the detection of low levels of product, enabling the use of low enzyme and substrate concentrations.[10]
-
Robustness: The technology is less susceptible to interference from colored or fluorescent compounds in the library.[9]
The principle of the AlphaScreen® kinase assay is based on the detection of a phosphorylated substrate. A biotinylated substrate peptide is used, which, upon phosphorylation by the target kinase, is recognized by an antibody conjugated to an acceptor bead. The biotinylated peptide is captured by a streptavidin-coated donor bead. When the donor and acceptor beads are brought into close proximity through this molecular interaction, a cascade of chemical reactions is initiated upon excitation at 680 nm, resulting in a luminescent signal.[10][11] Small molecule inhibitors of the kinase will prevent substrate phosphorylation, leading to a decrease in the AlphaScreen® signal.
Key Reagents and Materials
-
Target Kinase: Purified, active recombinant kinase of interest.
-
Substrate: Biotinylated peptide substrate specific for the target kinase.
-
ATP: Adenosine triphosphate.
-
AlphaScreen® Reagents:
-
Streptavidin-coated Donor Beads
-
Phospho-specific antibody-conjugated Acceptor Beads
-
-
Assay Buffer: Buffer optimized for kinase activity and AlphaScreen® chemistry.
-
Compound Library: this compound derivatives dissolved in 100% DMSO.
-
Control Compounds:
-
Positive Control: A known potent inhibitor of the target kinase (e.g., Staurosporine).
-
Negative Control: DMSO vehicle.
-
-
Microplates: 384-well or 1536-well low-volume white microplates.
-
Liquid Handling: Automated liquid handlers for dispensing reagents and compounds.
-
Plate Reader: A plate reader capable of AlphaScreen® detection.
Assay Development and Validation Protocol
Prior to initiating the full-scale HTS, the assay must be rigorously developed and validated to ensure its performance and reliability.[2][5]
Step 1: Enzyme Titration To determine the optimal enzyme concentration, a titration is performed. The goal is to find a concentration that yields a robust signal window while remaining in the linear range of the reaction.
Step 2: ATP Km Determination The Michaelis constant (Km) for ATP is determined to ensure the assay is run at or near the Km of ATP. This provides an appropriate level of sensitivity to detect competitive inhibitors.
Step 3: Z'-Factor Determination The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.[12][13] It is calculated using the means and standard deviations of the positive and negative controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[14][15]
Protocol for Z'-Factor Determination:
-
Prepare a 384-well plate with alternating columns of positive control (e.g., Staurosporine at a concentration that gives >90% inhibition) and negative control (DMSO).
-
Add the target kinase and biotinylated substrate to all wells.
-
Initiate the reaction by adding ATP.
-
Incubate for the predetermined reaction time.
-
Stop the reaction and add the AlphaScreen® detection beads.
-
Incubate in the dark to allow for bead binding.
-
Read the plate on an AlphaScreen®-capable plate reader.
-
Calculate the Z'-factor using the formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
High-Throughput Screening Workflow
The HTS workflow is designed for efficiency and reproducibility, leveraging automation to screen the entire compound library.[7]
Caption: Automated HTS workflow for kinase inhibitor screening.
Detailed Protocol for Primary Screen
-
Compound Plating: Using an acoustic dispenser or pin tool, transfer 50 nL of each library compound (typically at 10 mM in DMSO) to a 384-well assay plate. This results in a final assay concentration of 10 µM. Also, plate positive and negative controls on each plate.
-
Reagent Addition: Add 2.5 µL of a 2X solution of the target kinase and biotinylated substrate in assay buffer to all wells using an automated liquid handler.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for compound binding to the kinase.
-
Reaction Initiation: Add 2.5 µL of a 2X solution of ATP in assay buffer to all wells to start the kinase reaction.
-
Reaction Incubation: Incubate the plate for 60 minutes at room temperature.
-
Detection: Add 5 µL of the AlphaScreen® detection mix (containing streptavidin-donor beads and antibody-acceptor beads) to all wells.
-
Detection Incubation: Incubate the plate in the dark for 60 minutes at room temperature.
-
Plate Reading: Read the plate on an AlphaScreen®-capable plate reader.
Data Analysis and Hit Identification
Rigorous data analysis is crucial to identify true hits while minimizing false positives and negatives.
Data Normalization
Raw data from each plate should be normalized to the on-plate controls to account for plate-to-plate variability.[1][3] The percent inhibition for each compound is calculated as follows:
% Inhibition = 100 * (1 - (Signal_compound - Mean_pos_control) / (Mean_neg_control - Mean_pos_control))
Hit Selection Criteria
A common method for hit selection is to set a threshold based on the standard deviation of the negative controls. For example, a hit can be defined as a compound that exhibits a percent inhibition greater than three times the standard deviation of the negative controls. Alternatively, a fixed percent inhibition cutoff (e.g., >50%) can be used.
Caption: Data analysis pipeline for HTS hit identification.
Hit Confirmation and Characterization
Primary hits from the HTS campaign require confirmation and further characterization to eliminate false positives and prioritize compounds for further development.
Hit Confirmation
-
Re-testing: Primary hits are re-tested in the original screening assay to confirm their activity.
-
Dose-Response Curves: Confirmed hits are then tested in a dose-response format to determine their potency (IC50).
Orthogonal and Secondary Assays
To ensure that the observed activity is not due to assay artifacts, hits should be tested in an orthogonal assay that uses a different detection technology (e.g., a fluorescence polarization-based assay). Secondary assays, such as cell-based assays, can then be used to assess the compound's activity in a more physiologically relevant context.
Table 1: Example HTS Data Summary
| Metric | Value | Description |
| Library Size | 10,000 | Number of compounds screened. |
| Primary Hit Rate | 1.5% | Percentage of compounds meeting hit criteria. |
| Confirmed Hits | 100 | Number of hits confirmed in re-testing. |
| Hits with IC50 < 1 µM | 25 | Number of potent hits identified. |
Conclusion
The high-throughput screening of a this compound library represents a promising strategy for the discovery of novel kinase inhibitors. The protocols and workflows detailed in this application note provide a robust framework for conducting a successful HTS campaign, from assay development and validation to data analysis and hit confirmation. The use of AlphaScreen® technology offers a sensitive and reliable method for identifying potent modulators of kinase activity. The identified hits from this screen can serve as valuable starting points for lead optimization and the development of new therapeutics.
References
-
Fluorescence polarization immunoassay - Wikipedia. (URL: [Link])
-
Fluorescence polarization immunoassays and related methods for simple, high-throughput screening of small molecules - PubMed. (URL: [Link])
-
Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth - RSC Publishing. (URL: [Link])
-
Phenotypic Screening Services | CRO services. (URL: [Link])
-
Improved statistical methods for hit selection in high-throughput screening - PubMed. (URL: [Link])
-
Data analysis approaches in high throughput screening. (URL: [Link])
-
AlphaScreen | BMG LABTECH. (URL: [Link])
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - MDPI. (URL: [Link])
-
(PDF) Improved Statistical Methods for Hit Selection in High-Throughput Screening. (URL: [Link])
-
Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF - PubMed. (URL: [Link])
-
Impact of normalization methods on high-throughput screening data with high hit rates and drug testing with dose–response data - PMC - NIH. (URL: [Link])
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Publishing. (URL: [Link])
-
Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
-
Identification of Pyrrolo-Pyridine Derivatives as Novel Class of Antibacterials - PubMed. (URL: [Link])
-
Phenotypic Screening: A Powerful Tool for Drug Discovery - Technology Networks. (URL: [Link])
-
Principle of conventional FPIA. | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
Phenotypic screening - Wikipedia. (URL: [Link])
-
Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing - PubMed Central. (URL: [Link])
-
Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma - PubMed. (URL: [Link])
-
On HTS: Hit Selection - Science and Technology of Assay Development. (URL: [Link])
-
Z-factor - Wikipedia. (URL: [Link])
-
High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry | ACS Combinatorial Science - ACS Publications. (URL: [Link])
-
AlphaScreen assays. (A) Principles of AlphaScreen technology. Donor and... | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
Assay performance and the Z'-factor in HTS - Drug Target Review. (URL: [Link])
-
Comprehensive analysis of high-throughput screens with HiTSeekR - Oxford Academic. (URL: [Link])
-
The Z prime value (Z´) | BMG LABTECH. (URL: [Link])
-
Z-factors - BIT 479/579 High-throughput Discovery. (URL: [Link])
-
High Throughput Screening Assays for Drug Discovery - BellBrook Labs. (URL: [Link])
-
ExperimentAlphaScreen Documentation - Emerald Cloud Lab. (URL: [Link])
-
High-throughput screening - Wikipedia. (URL: [Link])
-
Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies | Bioinformatics | Oxford Academic. (URL: [Link])
Sources
- 1. mdpi.com [mdpi.com]
- 2. Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine | 183208-22-2 [smolecule.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2- b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. Novel 5,7-disubstituted 6-amino-5H-pyrrolo[3,2-b]pyrazine-2,3-dicarbonitriles, the promising protein kinase inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1082041-05-1|this compound|BLD Pharm [bldpharm.com]
- 12. Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Identification of pyrrolo-pyridine derivatives as novel class of antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Kinase Inhibition Assay using 5-bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine
Introduction
Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a primary focus for therapeutic intervention. The pyrrolopyridine scaffold has emerged as a privileged structure in kinase inhibitor design, acting as an ATP mimetic that can effectively block the kinase's catalytic function.[1][2] This document provides a detailed protocol for determining the inhibitory activity of a specific pyrrolopyridine derivative, 5-bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine, against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[3]
This guide is designed for researchers in drug discovery and chemical biology, offering a robust, high-throughput method to quantify the potency of this novel inhibitor. We will utilize a luminescence-based assay, which offers high sensitivity and a straightforward workflow.[4]
Principle of the Assay
The selected method for this protocol is the Kinase-Glo® Luminescent Kinase Assay. This homogeneous "add-mix-read" assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction solution. The principle is based on the following steps:
-
Kinase Reaction: The target kinase (VEGFR-2) phosphorylates a specific substrate, consuming ATP in the process. The extent of ATP consumption is directly proportional to the kinase activity.
-
Inhibitor Action: In the presence of an inhibitor like this compound, the kinase's activity is blocked, resulting in less ATP being consumed.
-
Luminescent Detection: After the kinase reaction, the Kinase-Glo® Reagent is added. This reagent contains a thermostable luciferase that catalyzes the conversion of luciferin to oxyluciferin, a reaction that produces light and is dependent on the amount of ATP present.[5]
-
Signal Quantification: The resulting luminescent signal is inversely proportional to the kinase activity. A high luminescent signal indicates low kinase activity (high inhibition), while a low signal corresponds to high kinase activity (low inhibition).[5]
This method is highly amenable to high-throughput screening (HTS) due to its simplicity and robust performance.[4]
Core Experimental Protocol
This protocol is designed for a 96-well or 384-well plate format. All reactions should be performed in duplicate or triplicate for statistical significance.
Materials and Reagents
-
Test Compound: this compound
-
Target Kinase: Recombinant human VEGFR-2 (kinase domain)
-
Kinase Substrate: Poly (Glu, Tyr) 4:1 or another suitable VEGFR-2 substrate
-
Adenosine Triphosphate (ATP)
-
Kinase Assay Buffer: (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)
-
Dimethyl Sulfoxide (DMSO): Anhydrous, high-purity
-
White, opaque multi-well plates: (96-well or 384-well)
-
Multichannel pipettes
-
Luminometer
Experimental Workflow Diagram
Caption: Workflow for the VEGFR-2 kinase inhibition assay.
Step-by-Step Methodology
1. Preparation of Reagents:
-
Test Compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO. Gentle warming or sonication may be necessary to ensure complete dissolution.[6][7]
-
Serial Dilutions: Perform a serial dilution of the stock solution in 100% DMSO to create a range of concentrations for IC₅₀ determination (e.g., 10-point, 3-fold serial dilution).
-
Kinase Reaction Buffer (1x): Prepare the kinase assay buffer as required.[3]
-
Kinase-Glo® Reagent: Reconstitute the Kinase-Glo® substrate with the provided Kinase-Glo® buffer according to the manufacturer's instructions.[1][8] Allow the reagent to equilibrate to room temperature before use.
2. Kinase Reaction Setup:
-
Add 2.5 µL of the serially diluted test compound or DMSO (for positive and negative controls) to the wells of a white, opaque multi-well plate.
-
Prepare a master mix containing the kinase reaction buffer, VEGFR-2 enzyme, and the substrate at 2x the final desired concentration.
-
Add 2.5 µL of the kinase/substrate master mix to each well.
-
For the "no kinase" control wells, add 2.5 µL of a mix containing only the buffer and substrate.
-
Gently mix the plate and incubate for 10 minutes at room temperature to allow the inhibitor to interact with the kinase.
3. Initiation and Incubation of the Kinase Reaction:
-
Prepare a solution of ATP in kinase reaction buffer at 2x the final desired concentration.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes. The optimal incubation time may need to be determined empirically.
4. Luminescence Detection:
-
After the kinase reaction, allow the plate to equilibrate to room temperature.
-
Add 10 µL of the prepared Kinase-Glo® Reagent to each well.[5]
-
Mix the contents of the wells gently on a plate shaker for 2 minutes.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[5]
5. Data Acquisition:
-
Measure the luminescence of each well using a plate reader (luminometer).
Data Presentation: Quantitative Summary
| Parameter | Recommended Value/Range | Notes |
| Test Compound | This compound | - |
| Target Kinase | Recombinant Human VEGFR-2 | Kinase domain |
| Kinase Concentration | Empirically Determined | Should result in ~10-30% ATP consumption |
| Substrate | Poly (Glu, Tyr) 4:1 | - |
| Substrate Concentration | ~Km for ATP | - |
| ATP Concentration | ~Km of the kinase | Typically 1-10 µM for Kinase-Glo® |
| Inhibitor Concentration Range | 0.1 nM - 10 µM (example) | 10-point, 3-fold serial dilution |
| Final DMSO Concentration | ≤ 1% | To avoid solvent effects |
| Reaction Volume | 10 µL | - |
| Kinase-Glo® Reagent Volume | 10 µL | 1:1 ratio with reaction volume |
| Incubation Time (Kinase Rxn) | 60 minutes | Can be optimized |
| Incubation Temperature | 30°C | - |
| Plate Format | 96- or 384-well, white, opaque | For luminescence assays |
Data Analysis and Interpretation
The raw luminescence data will be used to calculate the percent inhibition for each concentration of the test compound. The half-maximal inhibitory concentration (IC₅₀) is then determined from a dose-response curve.
1. Calculation of Percent Inhibition:
The following formula is used to calculate the percent inhibition:
% Inhibition = 100 * (1 - (RLU_inhibitor - RLU_no_kinase) / (RLU_no_inhibitor - RLU_no_kinase))
Where:
-
RLU_inhibitor is the relative luminescence units in the presence of the inhibitor.
-
RLU_no_kinase is the background signal (wells with no kinase).
-
RLU_no_inhibitor is the signal from the uninhibited kinase reaction (positive control).
2. IC₅₀ Determination:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope).
-
The IC₅₀ is the concentration of the inhibitor that produces 50% inhibition of the kinase activity.[9][10]
Signaling Pathway Context
Caption: Inhibition of the VEGFR-2 signaling pathway.
Trustworthiness and Self-Validation
To ensure the reliability and reproducibility of the results, the following controls should be included in every assay plate:
-
Positive Control (0% Inhibition): Kinase reaction with no inhibitor (only DMSO vehicle). This represents the maximum kinase activity.
-
Negative Control (100% Inhibition): Kinase reaction with no kinase. This establishes the background luminescence signal.
-
Reference Inhibitor: A known VEGFR-2 inhibitor (e.g., Sunitinib) should be run in parallel to validate the assay performance and provide a benchmark for the potency of the test compound.
The Z'-factor is a statistical parameter used to evaluate the quality of a high-throughput screening assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay. It is calculated as follows:
Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|
Where:
-
SD is the standard deviation.
-
Mean is the average signal.
Regular calculation of the Z'-factor will ensure the robustness and reliability of the screening data.
Conclusion
This application note provides a comprehensive and detailed protocol for assessing the inhibitory activity of this compound against the VEGFR-2 kinase using the sensitive and reliable Kinase-Glo® luminescent assay. By following this guide, researchers can obtain accurate and reproducible IC₅₀ values, a critical step in the characterization and development of novel kinase inhibitors for therapeutic applications.
References
-
Promega Corporation. (n.d.). Promega Kinase-Glo™ Luminescent Kinase Assay. [Link]
-
Sharma, S., et al. (2022). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. European Journal of Medicinal Chemistry, 238, 114467. [Link]
-
BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. [Link]
-
BPS Bioscience. (n.d.). Lumi-Verse™ VEGFR2 (KDR) Kinase Assay Kit. [Link]
-
BPS Bioscience. (n.d.). VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit. [Link]
-
Wiese, S., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8783. [Link]
-
Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination. [Link]
-
Auld, D. S., et al. (2019). Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. ACS Infectious Diseases, 5(3), 337-353. [Link]
-
de Lima, J. R., et al. (2021). Kinase inhibition assay. Determination of IC50 in dose–response curves on GSK3β, PMI1, and JAK3. [Link]
-
Held, P. (2012). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Bio-Rad Laboratories. [Link]
-
Shcherbakov, D., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 26(11), 3233. [Link]
-
Kudalkar, S. N., et al. (2016). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 7(12), 1148-1153. [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. [Link]
Sources
- 1. promega.com [promega.com]
- 2. promega.com [promega.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. promega.com [promega.com]
- 5. promega.com [promega.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. azurebiosystems.com [azurebiosystems.com]
- 10. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Cytotoxicity of 5-bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine Derivatives using the MTT Assay
Introduction: Unveiling the Cytotoxic Potential of Novel Pyrrolo[3,2-b]pyridine Derivatives
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely adopted colorimetric method for assessing cell viability and proliferation. Its application is crucial in the preliminary stages of drug discovery and toxicology to evaluate the cytotoxic effects of novel chemical entities.[1] This document provides a comprehensive protocol for determining the cytotoxicity of 5-bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine derivatives, a class of compounds with potential therapeutic applications.
The principle of the MTT assay hinges on the metabolic activity of living cells. Mitochondrial dehydrogenases, particularly NAD(P)H-dependent oxidoreductases, in viable cells cleave the tetrazolium ring of the yellow, water-soluble MTT, converting it into a purple, insoluble formazan product.[2][3] This conversion results in a distinct color change, and the amount of formazan produced is directly proportional to the number of metabolically active, viable cells.[4] The subsequent solubilization of these formazan crystals allows for their quantification by measuring the absorbance using a spectrophotometer, typically at a wavelength between 550 and 600 nm.[3]
I. Foundational Principles and Experimental Causality
Before delving into the step-by-step protocol, it is imperative to understand the scientific rationale behind key experimental choices. This understanding is critical for troubleshooting and adapting the protocol for specific experimental needs.
A. The Central Role of Mitochondrial Activity
The MTT assay is fundamentally a measure of metabolic activity, which serves as an indicator of cell viability.[5] The reduction of MTT to formazan is primarily carried out by mitochondrial succinate dehydrogenase.[6] Therefore, a decrease in the rate of formazan production in treated cells compared to untreated controls suggests a compromise in mitochondrial function, which is often a hallmark of cytotoxicity.
B. The Critical Step of Formazan Solubilization
The formazan crystals produced are insoluble in aqueous solutions and will lead to inaccurate absorbance readings if not completely dissolved.[2] The choice of solvent is therefore a critical parameter. Dimethyl sulfoxide (DMSO) is a widely used solvent due to its high efficacy in dissolving formazan crystals.[5] Other options include acidified isopropanol and solutions containing sodium dodecyl sulfate (SDS), which can be particularly useful for cell types that are resistant to lysis.[5][7] The completeness of solubilization should be visually confirmed before proceeding to the absorbance reading.
C. The Importance of Appropriate Controls
To ensure the validity of the results, several controls must be included in the experimental setup:
-
Untreated Control: Cells cultured in medium without the test compound. This group represents 100% cell viability and serves as the baseline for calculating the cytotoxicity of the test compound.
-
Vehicle Control: Cells treated with the same solvent (e.g., DMSO) used to dissolve the test compound, at the same final concentration as in the experimental wells. This is crucial to account for any potential cytotoxicity of the solvent itself.[8]
-
Blank Control: Wells containing only culture medium and the MTT reagent, without any cells. This helps to subtract the background absorbance from the culture medium and the MTT reagent.[9]
-
Positive Control: A compound with known cytotoxic effects on the chosen cell line can be included to validate the assay's performance.
II. Materials and Reagents
The quality of reagents is paramount for reproducible and reliable results.
| Reagent/Material | Specifications | Rationale for Use |
| Cell Line | Appropriate for the research question (e.g., cancer cell lines like HepG2, A549, or a normal cell line like fibroblasts) | The choice of cell line should be relevant to the intended therapeutic target of the this compound derivatives.[10][11] |
| This compound derivatives | High purity | To ensure that the observed cytotoxic effects are due to the compound of interest and not impurities. |
| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | Cell culture grade, powder | The core reagent that is converted to formazan by viable cells. Should be protected from light to maintain its integrity.[5] |
| Phosphate-Buffered Saline (PBS) | Sterile, pH 7.4 | Used for preparing the MTT solution and for washing cells.[12] |
| Cell Culture Medium | Appropriate for the chosen cell line (e.g., DMEM, RPMI-1640) supplemented with Fetal Bovine Serum (FBS) and antibiotics | Provides essential nutrients for cell growth and maintenance. |
| Solubilization Solution | DMSO (cell culture grade), or 10% SDS in 0.01 M HCl, or acidified isopropanol | To dissolve the insoluble formazan crystals for spectrophotometric analysis.[5] |
| 96-well flat-bottom microplates | Tissue culture-treated, sterile | For seeding and treating adherent cells, ensuring uniform cell attachment and optimal light path for absorbance readings.[5] |
| Multichannel pipette and sterile tips | For accurate and efficient addition of reagents. | |
| Microplate reader | Capable of reading absorbance at 570 nm (with a reference wavelength of 630 nm) | For quantifying the amount of dissolved formazan. |
| Humidified CO₂ incubator | 37°C, 5% CO₂ | To maintain optimal conditions for cell growth and incubation. |
III. Experimental Workflow: A Visual Guide
The following diagram illustrates the key stages of the MTT assay protocol.
Caption: A generalized workflow for the MTT cytotoxicity assay.
IV. Detailed Step-by-Step Protocol
This protocol is optimized for adherent cells in a 96-well plate format.
Step 1: Reagent Preparation
-
MTT Stock Solution (5 mg/mL):
-
Aseptically dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL.[13]
-
Vortex or sonicate to ensure complete dissolution.[9]
-
Sterile-filter the solution through a 0.2 µm filter into a light-protected, sterile container.[12]
-
Store at -20°C for long-term storage (stable for at least 6 months) or at 4°C for frequent use, protected from light.[9][14]
-
-
Compound Stock Solutions and Dilutions:
-
Prepare a high-concentration stock solution of each this compound derivative in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the stock solution in serum-free culture medium to achieve the desired final concentrations for treatment. It is crucial to use a serum-free medium for dilutions to avoid protein binding of the compounds.
-
Step 2: Cell Seeding
-
Harvest cells that are in the logarithmic growth phase.
-
Perform a cell count and determine the cell viability (e.g., using trypan blue exclusion).
-
Dilute the cell suspension in complete culture medium to the optimal seeding density. This should be determined empirically for each cell line but typically ranges from 5,000 to 10,000 cells per well.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow the cells to adhere and resume logarithmic growth.
Step 3: Compound Treatment
-
After the 24-hour incubation, carefully aspirate the culture medium from each well.
-
Add 100 µL of the prepared compound dilutions (including vehicle and untreated controls) to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator. The incubation time will depend on the specific research question and the expected mechanism of action of the compounds.
Step 4: MTT Assay
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT stock solution to each well, resulting in a final concentration of 0.5 mg/mL.[15]
-
Incubate the plate for 2 to 4 hours at 37°C in a humidified 5% CO₂ incubator.[5] During this time, viable cells will metabolize the MTT into formazan crystals.
-
After the MTT incubation, carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5]
-
Place the plate on an orbital shaker for 15 minutes in the dark to ensure complete solubilization of the formazan.[9] Gentle pipetting up and down may also be necessary.
Step 5: Absorbance Measurement
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[16]
-
It is recommended to use a reference wavelength of 630 nm to subtract background absorbance that may be caused by cell debris or other factors.
-
Read the plate within 1 hour of adding the solubilization solution.[9]
V. Data Analysis and Interpretation
A. Calculation of Percentage Cell Viability
-
Corrected Absorbance: Subtract the average absorbance of the blank control wells from the absorbance readings of all other wells.[9]
-
Percentage Viability: Calculate the percentage of cell viability for each treatment group using the following formula:
% Cell Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Untreated Control Cells) x 100
B. Determination of the IC₅₀ Value
The IC₅₀ (half-maximal inhibitory concentration) is the concentration of a compound that inhibits a biological process (in this case, cell viability) by 50%.
-
Dose-Response Curve: Plot the percentage of cell viability (Y-axis) against the logarithm of the compound concentration (X-axis).
-
IC₅₀ Calculation: The IC₅₀ value can be determined from the dose-response curve using non-linear regression analysis, typically with a sigmoidal (four-parameter logistic) model.[17] Software such as GraphPad Prism is commonly used for this purpose.[18]
VI. Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicates | - Uneven cell seeding- Pipetting errors- Edge effects in the 96-well plate | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and practice consistent pipetting technique.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.[19] |
| High background absorbance | - Contamination of the culture medium- Degradation of the MTT solution- Interference from phenol red in the medium | - Use fresh, sterile reagents and maintain aseptic technique.- Store the MTT solution properly and protect it from light.- Use a phenol red-free medium during the MTT incubation step.[5] |
| Incomplete solubilization of formazan crystals | - Insufficient volume of solubilization solution- Inadequate mixing- Inappropriate solvent | - Ensure the formazan crystals are fully submerged in the solvent.- Increase the shaking time or gently pipette to mix.- Consider using an alternative solvent like 10% SDS in 0.01 M HCl.[5][20] |
| Low absorbance readings | - Low cell density- Insufficient incubation time with MTT | - Optimize the initial cell seeding density.- Increase the MTT incubation time (up to 4 hours).[8] |
VII. Conclusion
The MTT assay provides a reliable and efficient method for assessing the cytotoxic potential of this compound derivatives. Adherence to the detailed protocol, including the use of appropriate controls and careful data analysis, is essential for obtaining accurate and reproducible results. This information is invaluable for guiding further preclinical development of these promising compounds.
References
-
van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Current Pharmaceutical Design, 17(34), 3727-3745. Available at: [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
ResearchGate. (2013). Which is the best method to solubilize formazan crystals after MTT cell labeling in proliferation assays?. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
Cyrusbio. (n.d.). MTT Assay Protocol. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
-
ResearchGate. (2020). What is the protocol for preparing MTT reagent (M6494 - Invitrogen)?. Retrieved from [Link]
-
SlideShare. (2016). PRINCIPLES AND APPLICATIONS OF CELL VIABILITY ASSAY (MTT ASSAY). Retrieved from [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
iGEM. (n.d.). MTT Assay. Retrieved from [Link]
-
The Future of Things. (2024). Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. Retrieved from [Link]
-
YouTube. (2023). How to Analyse MTT/MTS Assay Data and IC50 using Excel. Retrieved from [Link]
-
ResearchGate. (2015). How can I calculate IC50 from mtt results?. Retrieved from [Link]
-
Medium. (2019). Statistical Analysis: MTT-assay (cell viability test). Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Improved Formazan Dissolution for Bacterial MTT Assay. Retrieved from [Link]
-
ResearchGate. (2024). What is the correct method to calculate the IC50 value for the MTT assay?. Retrieved from [Link]
-
ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. Retrieved from [Link]
-
YouTube. (2020). How to calculate IC50 from MTT assay. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Highlight report: Cell type selection for toxicity testing. Retrieved from [Link]
-
Semantic Scholar. (2011). Cell Density and Solvent Are Critical Parameters Affecting Formazan Evaluation in MTT Assay. Retrieved from [Link]
-
YouTube. (2025). Complete MTT Assay Analysis | How to Calculate IC50, % Cell Viability, Dose-response curve | Prism. Retrieved from [Link]
-
ResearchGate. (2024). Cell viability assay: Problems with MTT assay in the solubilization step. Retrieved from [Link]
-
ResearchGate. (2020). Which cell line to choose for cytotoxicity evaluation of nanomaterials?. Retrieved from [Link]
-
Hillgene Biopharma Co., Ltd. (n.d.). How to Choose a Cell Viability or Cytotoxicity Assay. Retrieved from [Link]
-
ResearchGate. (2020). Which statistical test to use in my MTT assay?. Retrieved from [Link]
-
Reddit. (2023). struggling with MTT assay. Retrieved from [Link]
-
ResearchGate. (2021). How do I interpret my MTT assay results, and what statistical tests should I do for cell viability?. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Retrieved from [Link]
Sources
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. MTT Assay | AAT Bioquest [aatbio.com]
- 5. MTT assay overview | Abcam [abcam.com]
- 6. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT [thefutureofthings.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. cyrusbio.com.tw [cyrusbio.com.tw]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. broadpharm.com [broadpharm.com]
- 15. static.igem.org [static.igem.org]
- 16. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. reddit.com [reddit.com]
- 20. biology.stackexchange.com [biology.stackexchange.com]
Application Note & Protocol: Evaluating the Efficacy of 5-bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine Using a Cell-Based Viability Assay
Introduction
The pyrrolo[3,2-b]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise as potent anticancer agents, often by targeting key cellular signaling pathways like protein kinases. The novel compound, 5-bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine, belongs to this class and warrants thorough investigation for its potential therapeutic efficacy. A critical first step in characterizing a new chemical entity is to determine its effect on the viability and proliferation of cancer cells.
This document provides a detailed, self-validating protocol for assessing the cytotoxic or cytostatic efficacy of this compound. We will utilize the CellTiter-Glo® Luminescent Cell Viability Assay, a robust, high-throughput method that quantifies adenosine triphosphate (ATP), an indicator of metabolically active cells. The protocol is designed for researchers in drug development and cancer biology, offering step-by-step guidance from cell culture to data analysis and interpretation.
Principle of the Assay
The CellTiter-Glo® assay is a homogeneous "add-mix-measure" method that determines the number of viable cells in culture based on the amount of ATP present. The assay reagent contains a thermostable luciferase enzyme and its substrate, luciferin. When added to cells, the reagent lyses the cell membrane to release ATP. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, generating a stable "glow-type" luminescent signal that is directly proportional to the ATP concentration and, by extension, the number of viable, metabolically active cells. By treating cancer cells with serial dilutions of the test compound, we can generate a dose-response curve and calculate the half-maximal inhibitory concentration (IC50), a key measure of the compound's potency.
Materials and Reagents
| Item | Supplier & Catalog No. (Example) | Storage |
| Test Compound | ||
| This compound | In-house or Custom Synthesis | Per supplier |
| Cell Line | ||
| HeLa (human cervical adenocarcinoma) | ATCC® CCL-2™ | Liquid Nitrogen |
| Assay Kit | ||
| CellTiter-Glo® Luminescent Viability Assay | Promega, G7570 | -20°C |
| Cell Culture Media & Reagents | ||
| Eagle's Minimum Essential Medium (EMEM) | ATCC®, 30-2003 | 4°C |
| Fetal Bovine Serum (FBS) | ATCC®, 30-2020 | -20°C |
| Trypsin-EDTA (0.25%) | ATCC®, 30-2101 | 4°C |
| D-PBS (Phosphate-Buffered Saline) | ATCC®, 30-2200 | Room Temp |
| Dimethyl Sulfoxide (DMSO), Cell Culture Grade | Sigma-Aldrich, D2650 | Room Temp |
| Plates & Consumables | ||
| T-75 Cell Culture Flasks, TC-treated | Corning, 430641 | Room Temp |
| 96-well Opaque-walled Plates, TC-treated | Corning, 3610 | Room Temp |
| Serological Pipettes, Sterile | VWR | Room Temp |
| Pipette Tips, Sterile, Filtered | VWR | Room Temp |
| Equipment | ||
| Biosafety Cabinet (Class II) | N/A | |
| Humidified Incubator (37°C, 5% CO₂) | N/A | |
| Inverted Microscope | N/A | |
| Multichannel Pipette | N/A | |
| Plate Luminometer | N/A | |
| Centrifuge with Plate Rotor | N/A |
Detailed Step-by-Step Protocol
This protocol is divided into four main stages: Cell Culture, Compound Preparation, Assay Execution, and Data Acquisition.
Stage 1: Cell Line Maintenance and Preparation
Scientific Rationale: Consistent cell culture practices are paramount for reproducible results. Maintaining cells in their logarithmic growth phase ensures that the assay measures the compound's effect on actively proliferating cells, not on cells that are quiescent or dying due to poor culture conditions. The HeLa cell line is chosen for its robustness, rapid doubling time, and extensive use as a model for cancer research.
-
Thawing and Culturing HeLa Cells: Following the supplier's (e.g., ATCC) protocol, thaw a cryovial of HeLa cells rapidly in a 37°C water bath. Transfer the cells to a T-75 flask containing 15 mL of pre-warmed complete growth medium (EMEM + 10% FBS). Incubate at 37°C, 5% CO₂.
-
Sub-culturing: When cells reach 70-80% confluency, passage them.
-
Aspirate the old medium.
-
Wash the cell monolayer with 5-10 mL of D-PBS.
-
Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize trypsin with 7-8 mL of complete growth medium and collect the cell suspension.
-
Centrifuge at 150 x g for 5 minutes.
-
Resuspend the pellet in fresh medium and seed into new flasks at a 1:4 to 1:10 split ratio.
-
-
Cell Seeding for the Assay:
-
Using cells from a flask at ~70% confluency, prepare a single-cell suspension.
-
Count the cells using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in complete growth medium.
-
Using a multichannel pipette, dispense 100 µL of the cell suspension into each well of a 96-well opaque-walled plate (5,000 cells/well).
-
Best Practice: To avoid "edge effects" caused by evaporation, fill the perimeter wells with 100 µL of sterile D-PBS or media only and do not use them for experimental data.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume logarithmic growth.
-
Stage 2: Test Compound Preparation
Scientific Rationale: A precise serial dilution series is essential for generating a high-quality dose-response curve. Using DMSO as a solvent is standard, but its final concentration in the assay wells must be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.
-
Prepare 10 mM Stock Solution: Dissolve this compound in 100% DMSO to create a 10 mM stock solution. Aliquot and store at -20°C.
-
Create Serial Dilutions: On the day of the experiment, perform a serial dilution of the compound.
-
Prepare an intermediate plate or use deep-well blocks.
-
Let's assume the highest desired final concentration is 100 µM. Prepare a 200 µM working solution (2X final concentration) by diluting the 10 mM stock in cell culture medium.
-
Perform a 1:3 serial dilution in culture medium to create a range of 2X concentrations (e.g., 200 µM, 66.7 µM, 22.2 µM, etc.).
-
Prepare a "vehicle control" solution containing the same final concentration of DMSO as the compound-treated wells (e.g., 0.5% DMSO in medium).
-
Stage 3: Assay Execution
Scientific Rationale: A 72-hour incubation period is a standard duration for anti-proliferative assays, as it typically allows for multiple cell doubling cycles, providing a sufficient window to observe effects on cell growth.
-
Compound Addition: After the 24-hour pre-incubation of the seeded cells, carefully remove the plate from the incubator.
-
Add 100 µL of the 2X serially diluted compound solutions to the corresponding wells containing 100 µL of medium with cells. This will result in a final volume of 200 µL and the desired 1X final concentrations.
-
Add 100 µL of the vehicle control medium to the vehicle control wells.
-
Add 100 µL of complete growth medium to "no-cell" background control wells.
-
Incubation: Return the plate to the incubator and incubate for 72 hours at 37°C, 5% CO₂.
Stage 4: Data Acquisition with CellTiter-Glo® Reagent
Scientific Rationale: Equilibrating the plate to room temperature is crucial as the luciferase enzyme's activity is temperature-dependent. The "add-mix-measure" protocol is designed for simplicity and to minimize pipetting errors.
-
Reagent Preparation: On the day of the reading, thaw the CellTiter-Glo® Buffer and equilibrate it and the lyophilized Substrate to room temperature. Reconstitute the reagent as per the manufacturer's protocol by transferring the buffer into the substrate bottle.
-
Plate Equilibration: Remove the 96-well assay plate from the incubator and let it equilibrate to room temperature for approximately 30 minutes.
-
Reagent Addition: Add 100 µL of the prepared CellTiter-Glo® Reagent to each well (a 1:1 ratio with the culture volume is recommended, but a 1:2 ratio as done here is also acceptable and conserves reagent).
-
Cell Lysis: Place the plate on an orbital shaker for 2 minutes at a low speed to induce cell lysis.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure Luminescence: Read the plate on a luminometer, recording the Relative Luminescence Units (RLU) for each well.
Data Analysis and Interpretation
Scientific Rationale: Normalizing the data to controls accounts for inter-well variability and expresses the compound's effect relative to an untreated state. The IC50 value is derived by fitting the data to a non-linear regression model, which provides a more accurate potency estimate than simple linear interpolation.
-
Background Subtraction: Calculate the average RLU from the "no-cell" background control wells. Subtract this average from all other experimental wells.
-
Normalization to Percentage Viability:
-
The vehicle control wells represent 100% cell viability. Calculate the average RLU of these wells (after background subtraction).
-
For each compound-treated well, calculate the percent viability using the following formula: % Viability = (RLU_compound / RLU_vehicle_control) * 100
-
-
Dose-Response Curve and IC50 Calculation:
-
Plot the % Viability (Y-axis) against the log of the compound concentration (X-axis).
-
Use a suitable software package (e.g., GraphPad Prism, Origin) to fit the data to a non-linear regression curve, typically a four-parameter logistic (4PL) model.
-
The software will calculate the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.
-
Example Data Presentation
Table 1: Raw and Normalized Luminescence Data
| Compound Conc. (µM) | Log(Conc.) | RLU (Well 1) | RLU (Well 2) | Avg. RLU (BG Subtracted) | % Viability |
|---|---|---|---|---|---|
| 100 | 2 | 1,520 | 1,680 | 1,500 | 1.5% |
| 33.3 | 1.52 | 4,510 | 4,790 | 4,550 | 4.5% |
| 11.1 | 1.05 | 15,300 | 14,900 | 15,000 | 15.0% |
| 3.7 | 0.57 | 49,800 | 51,200 | 50,400 | 50.4% |
| 1.2 | 0.08 | 85,600 | 84,000 | 84,700 | 84.7% |
| 0.4 | -0.40 | 98,500 | 99,100 | 98,700 | 98.7% |
| 0 (Vehicle) | N/A | 100,500 | 101,500 | 100,000 | 100.0% |
| 0 (No Cells) | N/A | 105 | 95 | 0 (BG) | N/A |
Result: From this example data, the IC50 would be calculated as approximately 3.7 µM .
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the cell-based viability assay.
Hypothetical Signaling Pathway
Rationale: Pyrrolo[3,2-b]pyridine derivatives have been identified as inhibitors of various protein kinases. This diagram illustrates a hypothetical mechanism where the compound inhibits a receptor tyrosine kinase (RTK), leading to the blockade of downstream pro-survival signaling and ultimately reducing cell proliferation.
Caption: Hypothetical mechanism of action via RTK inhibition.
References
- Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025). BenchChem.
- CellTiter-Glo® Luminescent Cell Viability Assay Quick Protocol #FB256.
- CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin, TB288.
- CellTiter-Glo® Luminescent Cell Viability Assay Protocol.
- CellTiter-Glo® Luminescent Cell Viability Assay Protocol.
- Step-by-Step Guide for Performing a CellTiter-Glo® Luminescent Cell Viability Assay. BenchChem.
- Essential Tips For Using 96-Well Plates: A Practical Guide For Reliable Results. (2025). Pekybio.
- Optimizing Your Cell Based Assay Performance Key Strategies.
- Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine deriv
- SOP: Propagation of HeLa S3 (ATCC CCL-2.2) Using Spinner Flask. ENCODE.
- How can I calculate IC50 for a cytotoxic substance? (2015). *Research
developing a library of 5-bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine analogs for screening
Topic: Developing a Focused Library of 5-Bromo-7-Methyl-1H-pyrrolo[3,2-b]pyridine Analogs for High-Throughput Screening
Audience: Researchers, scientists, and drug development professionals.
Abstract
The 1H-pyrrolo[3,2-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including kinase and phosphodiesterase inhibitors.[1][2] The creation of focused compound libraries around such scaffolds is a highly effective strategy in drug discovery, increasing the probability of identifying potent and selective modulators of biological targets.[3][4][5] This document provides a comprehensive guide for the synthesis, diversification, and quality control of a focused library based on the this compound core. We present detailed, field-proven protocols for the synthesis of the core structure, its diversification via robust palladium-catalyzed cross-coupling reactions, and the essential steps for library qualification and management to ensure high-fidelity screening results.
Introduction: The Strategic Value of Focused Libraries
High-throughput screening (HTS) campaigns are a cornerstone of modern drug discovery, enabling the rapid evaluation of vast numbers of compounds.[6][7] However, the success of HTS is critically dependent on the quality and design of the screening library.[8][9] Rather than screening large, unfocused collections, a more strategic approach involves the use of "target-focused" or "focused" libraries.[3][4] These are smaller, rationally designed collections of molecules centered around a common scaffold known to interact with a particular target class or possess desirable drug-like properties.[5] This approach enhances the efficiency of hit discovery, often yielding higher hit rates and more tractable structure-activity relationships (SAR) for follow-up chemistry.[3]
The 7-azaindole scaffold is particularly attractive for focused library design due to its structural similarity to indole, allowing it to function as a versatile hinge-binding motif in many protein kinases, while its pyridine nitrogen offers an additional vector for interaction and solubility modulation.[2] This guide details the creation of a library based on the this compound core, where the bromine atom at the C5-position serves as a versatile chemical handle for introducing molecular diversity through modern cross-coupling chemistry.
Overall Library Development Workflow
The process of creating a high-quality screening library is a multi-step endeavor that requires careful planning and execution, from initial synthesis to the final preparation of assay-ready plates. Each stage is critical for ensuring the integrity and utility of the final compound collection.
Caption: High-level workflow for focused library development.
Synthesis of the Core Scaffold: this compound
A robust and scalable synthesis of the core scaffold is the foundation of the library. The following protocol is adapted from established methodologies for synthesizing substituted 7-azaindoles.[10][11] The strategy begins with a commercially available substituted pyridine and proceeds through a nitration and subsequent reductive cyclization sequence.
Rationale: This synthetic route is chosen for its reliability and use of relatively inexpensive starting materials. The key step involves the generation of an ortho-nitro-methylpyridine, which is a classic precursor for this type of cyclization to form the pyrrole ring of the azaindole system.
Protocol 3.1: Synthesis of this compound
Step 1: Nitration of 2-Amino-5-bromo-3-methylpyridine
-
Setup: In a flask cooled to 0°C in an ice bath, slowly add 2-amino-5-bromo-3-methylpyridine (1.0 eq) to concentrated sulfuric acid.
-
Reagent Addition: Add fuming nitric acid (1.1 eq) dropwise while maintaining the internal temperature below 10°C.
-
Reaction: Stir the mixture at room temperature for 12-16 hours. Monitor reaction completion by TLC or LC-MS.
-
Workup: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.
-
Isolation: The resulting precipitate (2-nitro-5-bromo-3-methylpyridine) is collected by filtration, washed with cold water, and dried under vacuum.
Step 2: Reductive Cyclization
-
Setup: To a solution of the 2-nitro-5-bromo-3-methylpyridine (1.0 eq) in ethanol, add iron powder (3.0 eq) and a small amount of aqueous ammonium chloride solution.
-
Reaction: Heat the mixture to reflux (approx. 80°C) for 2-4 hours. The reaction progress can be monitored by the disappearance of the yellow starting material.
-
Workup: After cooling, filter the reaction mixture through a pad of celite to remove the iron salts, washing with ethanol.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final this compound.
Expected Characterization Data:
-
¹H NMR: Signals corresponding to the methyl group, the protons on the pyrrole and pyridine rings, and a broad singlet for the N-H proton.
-
LC-MS: Correct molecular ion peak corresponding to the expected mass of the product (C₈H₇BrN₂).
Library Diversification via Cross-Coupling Reactions
The C5-bromo position is an ideal handle for introducing a wide array of chemical functionalities using palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are particularly well-suited for library synthesis due to their broad substrate scope and high functional group tolerance.[12][13]
Caption: Diversification strategy for the 7-azaindole library.
Protocol 4.1: General Procedure for Suzuki-Miyaura Coupling (Parallel Synthesis)
This protocol is designed for execution in a 24- or 96-well reaction block.
-
Preparation: To each well, add the this compound core (1.0 eq), the corresponding aryl/heteroaryl boronic acid or ester (1.2-1.5 eq), and a suitable base such as cesium carbonate or potassium phosphate (2.0-3.0 eq).
-
Catalyst Addition: Prepare a stock solution of the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and ligand (if needed) in the reaction solvent (e.g., 1,4-dioxane/water). Dispense the catalyst solution into each well. The choice of catalyst and ligand is crucial and may require optimization for challenging substrates.[14][15][16]
-
Reaction: Seal the reaction block and heat to 80-110°C for 4-16 hours with stirring.
-
Workup & Purification: Upon completion, the reactions can be quenched, diluted, and purified using parallel purification techniques like mass-directed preparative HPLC.
Table 1: Representative Boronic Acid Building Blocks for Suzuki Coupling
| Building Block | Name | Rationale for Inclusion |
| Phenylboronic acid | Simple, foundational aromatic ring | |
| 4-Methoxyphenylboronic acid | Electron-donating group, potential H-bond acceptor | |
| 4-(Trifluoromethyl)phenylboronic acid | Electron-withdrawing group, metabolic blocker | |
| Pyridine-3-boronic acid | Introduces basic nitrogen for solubility/interaction | |
| Thiophene-2-boronic acid | Bioisostere for phenyl ring | |
| N-Boc-indole-5-boronic acid | Introduces complex heterocyclic system |
Protocol 4.2: General Procedure for Buchwald-Hartwig Amination (Parallel Synthesis)
-
Preparation: To each oven-dried well under an inert atmosphere (e.g., argon or nitrogen), add the this compound core (1.0 eq), a palladium precatalyst (e.g., G3-XPhos, 2-5 mol%), and a strong, non-nucleophilic base like sodium tert-butoxide (1.5 eq).
-
Reagent Addition: Add the desired primary or secondary amine (1.2 eq) followed by an anhydrous solvent such as toluene or dioxane. The use of sterically hindered phosphine ligands is often essential for high yields.[13][17][18]
-
Reaction: Seal the reaction block and heat to 90-120°C for 6-24 hours with stirring.
-
Workup & Purification: Cool the reaction block, quench the reactions, and purify the products using parallel purification methods.
Table 2: Representative Amine Building Blocks for Buchwald-Hartwig Amination
| Building Block | Name | Rationale for Inclusion |
| Morpholine | Common polar, heterocyclic amine | |
| Aniline | Simple aromatic amine | |
| Benzylamine | Introduces flexible linker to an aromatic ring | |
| Piperidine | Saturated, basic heterocycle | |
| N-Methylpiperazine | Introduces a basic center for salt formation/solubility | |
| 3-Amino-1-propanol | Introduces a hydroxyl group for H-bonding |
Library Quality Control: Ensuring Data Integrity
The quality of a screening library directly impacts the reliability of the resulting biological data.[19][20] False positives can arise from impurities, while compound degradation can lead to false negatives. Therefore, a stringent quality control (QC) process is non-negotiable.[8][21] The primary QC check for a library of this nature involves LC-MS to confirm both identity (mass) and purity for every compound.[22]
Protocol 5.1: High-Throughput LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution (e.g., ~0.1 mg/mL) of each purified library member in a suitable solvent (e.g., methanol or acetonitrile) in a 96- or 384-well plate.
-
Analysis: Utilize a high-throughput LC-MS system equipped with a fast gradient (e.g., 2-5 minutes per sample) and a UV detector (e.g., photodiode array) and a mass spectrometer.
-
Data Processing: Automate the data analysis to determine the percentage purity (typically by UV area at a standard wavelength like 214 nm or 254 nm) and to confirm that the major peak corresponds to the expected molecular weight of the target compound.
Table 3: Quality Control Acceptance Criteria
| Parameter | Method | Acceptance Criterion | Action on Failure |
| Identity | Mass Spectrometry | Observed [M+H]⁺ matches calculated mass ± 0.5 Da | Flag compound; investigate synthesis/purification |
| Purity | UV-HPLC | ≥ 90% purity at 214 nm | Re-purify or exclude from library |
| Structure | ¹H NMR (for subset) | Spectrum consistent with proposed structure | Exclude from library and troubleshoot synthesis |
Compound Management: From Powder to Assay Plate
Proper compound management is essential for preserving the integrity of the library and ensuring accurate and reproducible screening results.[23][24] This involves the careful solubilization, storage, and formatting of compounds into assay-ready plates.[25][26]
Caption: Workflow for compound management and plating.
Protocol 6.1: Preparation of Master Stock Plates
-
Weighing & Solubilization: Accurately weigh the QC-passed compounds. Add the appropriate volume of high-purity, anhydrous DMSO to each vial to create a high-concentration master stock (e.g., 10 mM). Use sonication or vortexing to ensure complete dissolution.
-
Plating: Using an automated liquid handler to minimize error and DMSO's exposure to atmospheric moisture, transfer the master stock solutions into barcoded 96- or 384-well master stock plates.[25]
-
Sealing and Storage: Securely seal the plates with foil or plastic seals. Store frozen at -20°C for short-term or -80°C for long-term storage to prevent degradation.[27]
Protocol 6.2: Preparation of Assay-Ready Plates
-
Thawing: Retrieve the master stock plate and allow it to equilibrate to room temperature before opening to prevent water condensation.
-
Dilution: Using an acoustic liquid handler (e.g., Echo) or a tip-based liquid handler, perform the necessary dilutions from the master plate to create intermediate plates and finally the low-concentration assay-ready plates, which are provided directly for screening. This process is often automated to handle the entire library.[26][28]
Conclusion
This guide outlines a robust and integrated strategy for the development of a high-quality focused library of this compound analogs. By combining efficient synthesis of a versatile core scaffold with powerful parallel diversification methods, researchers can rapidly generate a collection of novel compounds. Adherence to the stringent quality control and compound management protocols described herein is paramount to ensuring the integrity of the library and the reliability of subsequent HTS campaigns, ultimately accelerating the identification of valuable starting points for drug discovery programs.
References
-
Yan, B., & Gremlich, H. U. (2001). Quality Control in Combinatorial Chemistry: Determination of the Quantity, Purity, and Quantitative Purity of Compounds in Combinatorial Libraries. ACS Publications. [Link]
-
Huggins, D. J., Venkitaraman, A. R., & Spring, D. R. (2011). The Design and Application of Target-Focused Compound Libraries. ACS Chemical Biology. [Link]
-
Sygnature Discovery. Compound Library Design. Sygnature Discovery. [Link]
-
Vipergen. What is Compound Libraries for Drug Discovery. Vipergen. [Link]
-
ResearchGate. (2011). The Design and Application of Target-Focused Compound Libraries. ResearchGate. [Link]
-
Semantic Scholar. (2001). Quality control in combinatorial chemistry: determination of the quantity, purity, and quantitative purity of compounds in combinatorial libraries. Semantic Scholar. [Link]
-
Curia. (2019). Creating Compound Screening Libraries that Address the Challenges of Drug Discovery. Curia Global. [Link]
-
GMP Plastics. (2024). Optimizing Compound Storage for Long-Term Stability and Safety. GMP Plastics. [Link]
-
ResearchGate. (2001). Quality Control in Combinatorial Chemistry: Determination of the Quantity, Purity, and Quantitative Purity of Compounds in Combinatorial Libraries. ResearchGate. [Link]
-
Beckman Coulter. Compound Management and Integrity. Beckman Coulter. [Link]
-
Phillips, M. B., et al. (2021). Analytical Quality Evaluation of the Tox21 Compound Library. Chemical Research in Toxicology. [Link]
-
ResearchGate. (2012). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. ResearchGate. [Link]
-
Knapp, D. M., et al. (2012). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Journal of the American Chemical Society. [Link]
-
ResearchGate. (2015). Suzuki-Miyaura cross coupling reactions of aryl/heteroaryl bromides... ResearchGate. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry. [Link]
-
Kozikowski, B. A., et al. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. Journal of Biomolecular Screening. [Link]
-
Inglese, J., et al. (2010). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Current Protocols in Chemical Biology. [Link]
-
ResearchGate. (2016). High Throughput Screening: Methods and Protocols. ResearchGate. [Link]
-
Singh, S., et al. (2016). High throughput screening of small molecule library: procedure, challenges and future. Journal of Cancer Research and Practice. [Link]
-
BMG LABTECH. (2019). High-throughput screening (HTS). BMG LABTECH. [Link]
-
Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Organic & Biomolecular Chemistry. [Link]
-
Wikipedia. Buchwald–Hartwig amination. Wikipedia. [Link]
-
Yasgar, A., et al. (2008). Compound Management for Quantitative High-Throughput Screening. Journal of the Association for Laboratory Automation. [Link]
-
Kim, H., et al. (2019). Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Sun, L., et al. (2015). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Molecules. [Link]
-
Wang, Z., et al. (2022). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. RSC Medicinal Chemistry. [Link]
-
Helal, C. J., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Crocetti, L., et al. (2018). 1H-pyrrolo[2,3-b]pyridine: A new scaffold for human neutrophil elastase (HNE) inhibitors. Bioorganic & Medicinal Chemistry. [Link]
-
Zhang, Y., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [Link]
- Google Patents. (2015). Synthetic process of 5-bromo-7-azaindole.
-
Kashani, S. K., et al. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Frank, É., et al. (2016). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
- Google Patents. (2019). Synthetic method of 5-bromo-7-azaindole.
Sources
- 1. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. The Design and Application of Target-Focused Compound Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemical libraries - what is compound libraries for drug discovery [vipergen.com]
- 5. researchgate.net [researchgate.net]
- 6. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. curiaglobal.com [curiaglobal.com]
- 10. 5-Bromo-7-azaindole synthesis - chemicalbook [chemicalbook.com]
- 11. CN104387384A - Synthetic process of 5-bromo-7-azaindole - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 18. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Quality control in combinatorial chemistry: determination of the quantity, purity, and quantitative purity of compounds in combinatorial libraries. | Semantic Scholar [semanticscholar.org]
- 22. emolecules.com [emolecules.com]
- 23. beckman.com [beckman.com]
- 24. researchgate.net [researchgate.net]
- 25. Compound Library Management - Enamine [enamine.net]
- 26. Compound Management for Quantitative High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 27. gmpplastic.com [gmpplastic.com]
- 28. bmglabtech.com [bmglabtech.com]
Application Notes and Protocols: The Strategic Use of 5-bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine in Fragment-Based Drug Discovery
Introduction: The Power of the Privileged Scaffold
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a potent alternative to high-throughput screening (HTS) for identifying high-quality lead compounds.[1][2] By starting with small, low molecular weight molecules (<300 Da), FBDD efficiently explores chemical space to find weak-binding, but highly ligand-efficient hits.[3][4][5] These fragments serve as ideal starting points for structure-guided optimization into potent and selective drug candidates.[6]
Within the vast landscape of chemical fragments, the 7-azaindole scaffold (1H-pyrrolo[2,3-b]pyridine) and its isomers are recognized as "privileged" structures, particularly in the realm of kinase inhibition.[7][8][9][10][11] Their ability to mimic the adenine core of ATP allows them to form key hydrogen bonding interactions with the hinge region of many kinases.[7][9] This application note focuses on a specific, strategically functionalized derivative: 5-bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine . We will explore the rationale for its use, provide detailed protocols for its application in an FBDD campaign, and discuss its potential for evolution into a lead compound.
The unique substitutions on this 7-azaindole isomer are not arbitrary. The bromo group at the 5-position serves as a versatile synthetic handle for subsequent fragment growing or linking strategies and can also participate in favorable halogen bonding interactions within a protein active site.[12] The methyl group at the 7-position acts as a hydrophobic probe, potentially occupying small pockets to enhance affinity and selectivity.[12]
PART 1: Physicochemical Properties and Rationale for Use
The selection of fragments is a critical first step in any FBDD campaign.[13][14] this compound is an exemplary fragment due to its adherence to the "Rule of Three" and its built-in potential for elaboration.
| Property | Value (Predicted/Actual) | Significance in FBDD |
| Molecular Weight | ~211.06 g/mol | Falls well within the typical fragment range (<300 Da), ensuring higher probability of fitting into small binding pockets.[4] |
| cLogP | ~1.7 - 2.5 | Maintains a balance between solubility and lipophilicity, which is crucial for good Ligand-Lipophilicity Efficiency (LLE).[5][12] |
| Hydrogen Bond Donors | 1 (Pyrrole N-H) | Provides a key interaction point, often for anchoring to the protein backbone (e.g., kinase hinge).[7][9] |
| Hydrogen Bond Acceptors | 1 (Pyridine N) | Complements the donor to form bidentate interactions, enhancing binding affinity and specificity.[7] |
| Rotatable Bonds | 0 | Low conformational complexity increases the likelihood of a productive binding pose. |
| Synthetic Tractability | High | The bromine atom is amenable to various cross-coupling reactions (e.g., Suzuki, Sonogashira), making it a "poised fragment".[15] |
Diagram: Key Features of the Fragment
This diagram illustrates the key functional components of the this compound fragment that make it valuable for FBDD.
Caption: Strategic features of the this compound scaffold.
PART 2: Experimental Workflow and Protocols
A successful FBDD campaign relies on a cascade of sensitive biophysical techniques to identify and validate weak-binding fragments.[15][16] X-ray crystallography, Nuclear Magnetic Resonance (NMR), and Surface Plasmon Resonance (SPR) are the most robust and commonly used methods.[4][17][18]
Diagram: FBDD Screening and Validation Cascade
This workflow outlines a typical path from primary screen to a structurally validated fragment hit.
Caption: A typical integrated workflow for a fragment-based drug discovery campaign.
Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)
SPR is a highly sensitive, label-free technique ideal for primary screening of fragment libraries due to its throughput and ability to detect weak, rapid interactions.[4][18][19][20]
Objective: To identify fragments from a library that bind to a target protein immobilized on a sensor chip.
Materials:
-
Biacore or similar SPR instrument.
-
CM5 (or similar) sensor chips.
-
Amine coupling kit (EDC, NHS, ethanolamine).
-
Target protein (e.g., a protein kinase) at >95% purity.
-
This compound and other library fragments, dissolved in 100% DMSO.
-
Running buffer (e.g., HBS-EP+ buffer, pH 7.4).
Methodology:
-
Protein Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Immobilize the target protein (diluted in 10 mM acetate buffer, pH 4.5) to the desired density (e.g., 8000-12000 RU).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl (pH 8.5) for 7 minutes. A reference flow cell should be prepared similarly but without protein immobilization.
-
-
Fragment Screening:
-
Prepare fragment solutions by diluting DMSO stocks into running buffer to a final concentration (e.g., 200 µM) with a constant, low percentage of DMSO (e.g., 2%).
-
Inject each fragment solution over the reference and target flow cells for a short contact time (e.g., 60 seconds) followed by a dissociation phase (e.g., 120 seconds).
-
Regenerate the surface between injections if necessary (e.g., with a short pulse of 50 mM NaOH or 10 mM Glycine pH 2.5), ensuring the target protein is stable under these conditions.
-
-
Data Analysis:
-
Perform double referencing by subtracting the signal from the reference flow cell and the signal from a buffer-only injection.
-
Identify "hits" as fragments that produce a stable, concentration-dependent binding response significantly above the noise level.
-
Causality: The use of a reference channel and buffer blanks is critical to eliminate false positives arising from non-specific binding or bulk refractive index changes.[19][20]
-
Protocol 2: Hit Validation by NMR Spectroscopy
NMR is a powerful method for validating hits from primary screens.[13][17][21] Ligand-observed experiments like Saturation Transfer Difference (STD) are particularly well-suited as they do not require isotope labeling of the protein.[14]
Objective: To confirm direct binding of the fragment hit to the target protein in solution.
Materials:
-
NMR spectrometer (≥600 MHz) with a cryoprobe.
-
Target protein in a suitable NMR buffer (e.g., 25 mM Phosphate, 150 mM NaCl, D₂O).
-
Fragment hit (e.g., this compound).
Methodology:
-
Sample Preparation:
-
Prepare two samples:
-
Sample A: Target protein (10-20 µM) + Fragment (1 mM).
-
Sample B (Control): Fragment only (1 mM).
-
-
Ensure the fragment is fully dissolved and stable in the aqueous buffer.
-
-
STD-NMR Experiment:
-
Acquire a standard 1D proton spectrum of both samples to ensure signals are sharp.
-
Set up the STD experiment. This involves two spectra: an "on-resonance" spectrum where a specific protein resonance (far from ligand signals, e.g., -1 ppm) is saturated, and an "off-resonance" spectrum where a region with no signals (e.g., 30 ppm) is irradiated.
-
The saturation time is a key parameter; start with 2 seconds and optimize if necessary.
-
-
Data Analysis:
-
Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.
-
Signals present in the STD spectrum belong to the fragment and confirm that it binds to the protein. Protons on the fragment that are in closest proximity to the protein will show the strongest STD effect.
-
Causality: This method works because saturation (a perturbed spin state) is transferred from the protein to a bound ligand via spin diffusion. When the ligand dissociates, it carries this "memory" of binding, which is detectable.[14][22] No STD signal will be observed if the fragment does not bind.
-
Protocol 3: Structural Characterization by X-ray Crystallography
X-ray crystallography provides the ultimate validation of a fragment hit, revealing its precise binding mode at atomic resolution.[4][6][23] This structural information is indispensable for the subsequent fragment-to-lead optimization process.[24]
Objective: To determine the 3D structure of the protein-fragment complex.
Materials:
-
High-purity (>98%), homogenous, and stable target protein.
-
Crystallization screening kits and reagents.
-
Fragment hit stock solution in a cryo-compatible solvent (e.g., DMSO, ethylene glycol).
-
X-ray diffraction equipment (in-house or synchrotron access).
Methodology:
-
Protein Crystallization:
-
Screen for crystallization conditions of the apo-protein using vapor diffusion (sitting or hanging drop) methods.
-
Optimize initial hits to produce well-diffracting crystals (typically >100 µm in size and diffracting to <2.5 Å resolution).[6]
-
-
Fragment Soaking:
-
Prepare a soaking solution containing the fragment at a high concentration (e.g., 1-10 mM) in a cryoprotectant-compatible buffer. The solvent concentration should be tested for its effect on crystal integrity.[25]
-
Transfer an apo-protein crystal into the soaking solution for a defined period (from minutes to hours). This allows the fragment to diffuse into the crystal and bind to the protein.
-
-
Data Collection and Structure Determination:
-
Flash-cool the soaked crystal in liquid nitrogen to prevent radiation damage.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the data and solve the structure using molecular replacement with the apo-protein structure as a model.
-
Carefully analyze the resulting electron density maps to unambiguously identify the bound fragment. Weak or ambiguous density may require specialized analysis software like PanDDA.[6]
-
-
Analysis of Binding Mode:
-
Refine the protein-fragment complex structure.
-
Analyze the specific interactions (hydrogen bonds, hydrophobic contacts, halogen bonds) between this compound and the protein. This information is critical for designing follow-up compounds.[12]
-
PART 3: From Fragment to Lead - The Path Forward
Once the binding mode of this compound is confirmed, the process of fragment evolution begins. The goal is to "grow" the fragment by adding new chemical functionalities that exploit adjacent pockets in the binding site, thereby increasing potency and selectivity.[12]
Diagram: Fragment Growth Strategy
This diagram shows a hypothetical binding mode and illustrates how the bromine atom serves as a vector for synthetic elaboration.
Caption: Hypothetical binding mode and growth strategy for the fragment hit.
The X-ray structure reveals the orientation of the bromine atom.[12] If it points towards a solvent-exposed region, it becomes an ideal attachment point for chemical elaboration via Suzuki, Sonogashira, or other cross-coupling reactions. By adding moieties that can form additional interactions with the protein or displace unfavorable water molecules, the initial millimolar to high-micromolar affinity of the fragment can be rapidly improved into the nanomolar range.
Conclusion
This compound represents a highly valuable tool in the arsenal of the medicinal chemist. Its combination of a privileged scaffold for kinase recognition, a hydrophobic probing element, and a poised synthetic handle makes it an ideal starting point for a fragment-based drug discovery campaign. By employing a rigorous and integrated cascade of biophysical screening and structural biology techniques, this fragment can serve as the foundation for the rapid and efficient development of novel, potent, and selective therapeutics.
References
-
Sygnature Discovery. (n.d.). Fragment Screening. Drug Discovery. Retrieved January 5, 2026, from [Link]
-
Ciulli, A., et al. (2010). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Proceedings of the National Academy of Sciences, 107(44), 18711-18716. [Link]
-
Harner, M. J., et al. (2013). Fragment-Based Drug Discovery Using NMR Spectroscopy. Methods in Molecular Biology, 992, 367-386. [Link]
-
Joseph, A., et al. (2019). Biophysical screening in fragment-based drug design: a brief overview. Bioscience Horizons, 12, hzz003. [Link]
-
Lepre, C. A. (2011). Practical aspects of NMR-based fragment screening. Methods in Enzymology, 493, 219-245. [Link]
-
Eurofins Discovery. (n.d.). Biophysics for Successful Drug Discovery Programs. Retrieved January 5, 2026, from [Link]
-
Creative Biostructure. (n.d.). NMR Spectroscopy in Fragment-Based Drug Design. Retrieved January 5, 2026, from [Link]
-
Joseph, A., et al. (2019). Biophysical screening in fragment-based drug design: a brief overview. UCL Press. Retrieved January 5, 2026, from [Link]
-
Aouad, M. R., et al. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Molecules, 23(3), 647. [Link]
-
Fitzgerald, E., et al. (2020). Multiplexed experimental strategies for fragment library screening using SPR biosensors. bioRxiv. [Link]
-
Fitzgerald, E., et al. (2021). Multiplexed experimental strategies for fragment library screening against challenging drug targets using SPR biosensors. SLAS Discovery, 26(8), 1011-1024. [Link]
-
Jehle, S., & Kessler, P. (2017). NMR-based fragment screening for drug discovery. European Pharmaceutical Review. Retrieved January 5, 2026, from [Link]
-
de Oliveira, R. B., et al. (2023). Current Fragment-to-lead Approaches Starting from the 7-azaindole: The Pharmacological Versatility of a Privileged Molecular Fragment. Current Topics in Medicinal Chemistry, 23(22), 2116-2130. [Link]
-
Fitzgerald, E., et al. (2020). Multiplexed experimental strategies for fragment library screening using SPR biosensors. bioRxiv. [Link]
-
Neumann, L., et al. (2010). SPR-based fragment screening: advantages and applications. Current Topics in Medicinal Chemistry, 10(1), 16-29. [Link]
-
Fitzgerald, E., et al. (2021). Multiplexed experimental strategies for fragment library screening against challenging drug targets using SPR biosensors. DiVA portal. Retrieved January 5, 2026, from [Link]
-
de Oliveira, R. B., et al. (2023). Current Fragment-to-Lead Approaches Starting From the 7-Azaindole: The Pharmacological Versatility of a Privileged Molecular Fragment. Request PDF. [Link]
-
de Oliveira, R. B., et al. (2023). Current Fragment-to-lead Approaches Starting from the 7-azaindole: The Pharmacological Versatility of a Privileged Molecular Fragment. Bentham Science Publishers. [Link]
-
Gingell, H., & Ulaganathan, T. (n.d.). Fragment Screening By Crystallography: An Alternative To High Throughput Screening. Sygnature Discovery. Retrieved January 5, 2026, from [Link]
-
CrystalsFirst. (n.d.). Fragment HIT Identification in FBDD. Retrieved January 5, 2026, from [Link]
-
Johnson, C. N., et al. (2022). The discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits. RSC Medicinal Chemistry, 13(10), 1225-1234. [Link]
-
Schiebel, J., et al. (2018). Achieving a Good Crystal System for Crystallographic X-Ray Fragment Screening. Crystals, 8(8), 326. [Link]
-
XChem. (2025). XChem crystallographic fragment screening. Protocols.io. [Link]
-
Wang, Y., et al. (2016). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Molecules, 21(10), 1369. [Link]
-
Gucký, T., et al. (2006). Novel 5,7-disubstituted 6-amino-5H-pyrrolo[3,2-b]pyrazine-2,3-dicarbonitriles, the promising protein kinase inhibitors with antiproliferative activity. European Journal of Medicinal Chemistry, 41(6), 727-737. [Link]
-
Růžička, A., & Lyčka, A. (2013). 5-Bromo-1H-pyrrolo-[2,3-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o381. [Link]
-
Wang, Y., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 65(18), 12095-12123. [Link]
-
Erlanson, D. A., et al. (2021). Fragment-to-Lead Medicinal Chemistry Publications in 2020. Journal of Medicinal Chemistry, 64(11), 7218-7244. [Link]
-
Wang, Y., et al. (2022). Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 65(18), 12095-12123. [Link]
-
Edwards, M. P., et al. (2010). Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery. ACS Medicinal Chemistry Letters, 1(4), 164-168. [Link]
Sources
- 1. biosciencehorizons.com [biosciencehorizons.com]
- 2. Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Fragment Screening By Crystallography: An Alternative To High Throughput Screening | Peak Proteins [peakproteins.com]
- 7. researchgate.net [researchgate.net]
- 8. Current Fragment-to-lead Approaches Starting from the 7-azaindole: The Pharmacological Versatility of a Privileged Molecular Fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benthamscience.com [benthamscience.com]
- 12. Fragment optimization and elaboration strategies – the discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Practical aspects of NMR-based fragment screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. creative-biostructure.com [creative-biostructure.com]
- 15. sygnaturediscovery.com [sygnaturediscovery.com]
- 16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 17. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
- 20. Multiplexed experimental strategies for fragment library screening against challenging drug targets using SPR biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 22. Fragment-based Drug Discovery Interaction Analysis - Creative Proteomics [iaanalysis.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Fragment HIT Identification in FBDD - CrystalsFirst [crystalsfirst.com]
- 25. XChem crystallographic fragment screening [protocols.io]
Troubleshooting & Optimization
Technical Support Center: Optimizing Palladium Catalysts for Suzuki Coupling with Bromopyridines
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into the Suzuki-Miyaura cross-coupling of bromopyridines. The unique electronic and coordinating properties of the pyridine ring present specific challenges that require careful optimization of reaction parameters. Here, we address common issues through a detailed troubleshooting guide and frequently asked questions, ensuring your path to success is both clear and scientifically grounded.
Frequently Asked Questions (FAQs)
This section tackles the foundational questions regarding the Suzuki coupling of bromopyridines, explaining the causality behind experimental choices.
Q1: Why is the Suzuki coupling of bromopyridines often more challenging than for other aryl bromides?
A1: The primary challenge arises from the pyridine nitrogen. Its lone pair of electrons can coordinate to the palladium catalyst, leading to the formation of stable, off-cycle complexes that inhibit or deactivate the catalyst.[1] This is particularly problematic for 2-bromopyridines, where the nitrogen is ortho to the reaction center, facilitating strong chelation. This catalyst inhibition slows down the crucial oxidative addition step, which is often the rate-determining step in the catalytic cycle.[2][3]
Q2: How does the position of the bromine atom on the pyridine ring (2-, 3-, or 4-) affect the reaction?
A2: The position significantly impacts reactivity due to both electronic and steric effects:
-
2-Bromopyridines: These are often the most challenging substrates. The proximity of the nitrogen atom to the carbon-bromine bond can lead to strong catalyst inhibition, as mentioned above. However, the C-Br bond is also polarized by the electron-withdrawing nitrogen, which can facilitate oxidative addition if catalyst inhibition is overcome with appropriate ligands.[2][4]
-
3-Bromopyridines: These substrates are generally more reactive than 2-bromopyridines. The nitrogen atom is further away, reducing its inhibitory effect on the palladium center. The electronic influence is still present, making the C-Br bond susceptible to oxidative addition.[1]
-
4-Bromopyridines: These are often the most straightforward of the bromopyridines to couple. The nitrogen is para to the bromine, exerting a purely electronic withdrawing effect that activates the C-Br bond for oxidative addition without causing significant steric or chelating inhibition.
Q3: What is the role of water in my Suzuki reaction, and should I use anhydrous conditions?
A3: Water plays several, often beneficial, roles in Suzuki couplings. It is typically added as a co-solvent with an organic solvent like dioxane or toluene. Its primary functions are to dissolve the inorganic base (e.g., K₂CO₃, K₃PO₄) and to facilitate the transmetalation step by promoting the formation of a more reactive boronate species from the boronic acid.[5][6][7] However, water can also be detrimental by promoting the key side reaction of protodeboronation, where the boronic acid is converted back to an arene.[8][9] For particularly sensitive substrates prone to protodeboronation, using more stable boronic esters (like pinacol esters) or employing anhydrous conditions with a soluble base (like KF or Cs₂CO₃) can be an effective strategy.[10]
Q4: How do I choose the correct palladium source? Is a Pd(0) or Pd(II) precatalyst better?
A4: The catalytically active species in the Suzuki reaction is Pd(0).[5][11] You can introduce this in two ways:
-
Pd(0) sources: Complexes like Pd(PPh₃)₄ are already in the active oxidation state. They are excellent for reactions where the in situ reduction of a Pd(II) source might be slow or lead to side reactions. However, they can be sensitive to air and may require more careful handling.
-
Pd(II) precatalysts: Compounds like Pd(OAc)₂ or PdCl₂(dppf) are more stable to air and easier to handle.[12] They require reduction to Pd(0) in the reaction mixture, which is often accomplished by a phosphine ligand, an amine, or the solvent (e.g., ethanol).[11][13][14] For most applications, using a stable Pd(II) precatalyst in combination with an appropriate ligand is a robust and convenient approach. Modern, well-defined precatalysts (e.g., Buchwald G3 Palladacycles) are designed for rapid and clean generation of the active Pd(0) species.
Troubleshooting Guide: From Low Yield to No Reaction
When experiments don't go as planned, a systematic approach to troubleshooting is essential. This guide provides solutions to common problems encountered during the Suzuki coupling of bromopyridines.
Problem 1: Low to No Product Formation
If you observe a low yield or no desired product, it is crucial to diagnose the root cause. The following workflow can help pinpoint the issue.
Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.
Problem 2: Significant Side Product Formation
Identifying the major byproduct is key to solving the problem.
-
Protodeboronation (Ar-H from Boronic Acid): This is the replacement of the boronic acid group with a hydrogen atom.[8] It is often caused by excess water, high temperatures, or a highly basic environment.[10][15][16]
-
Solution:
-
Use a Boronic Ester: Pinacol or MIDA esters are more stable than boronic acids and less prone to hydrolysis.[10]
-
Modify Base and Solvent: Switch to a milder or anhydrous base like KF or Cs₂CO₃. Using a less polar, anhydrous solvent can also suppress this side reaction.[17]
-
Lower Reaction Temperature: If the main reaction is efficient, reducing the temperature can minimize the rate of protodeboronation.
-
-
-
Dehalogenation (Pyridine-H from Bromopyridine): This involves the replacement of the bromine atom with hydrogen.
-
Solution: This side reaction is often promoted by certain bases or impurities. Screening different bases (e.g., switching from a carbonate to a phosphate) can be effective. Ensure your reaction is run under a strictly inert atmosphere.
-
-
Homocoupling of Boronic Acid (Ar-Ar): This byproduct arises from the coupling of two boronic acid molecules. It is often promoted by the presence of oxygen, which can interfere with the catalytic cycle.[18]
-
Solution:
-
Rigorous Degassing: Ensure your solvent is thoroughly degassed before adding the catalyst. Use techniques like freeze-pump-thaw or sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes.[19]
-
Maintain Inert Atmosphere: Keep the reaction under a positive pressure of an inert gas throughout the experiment.
-
Use a Pd(0) Source: Using a catalyst like Pd(PPh₃)₄ can sometimes reduce homocoupling that may occur during the in-situ reduction of a Pd(II) precatalyst.
-
-
-
Buchwald-Hartwig Amination: If your bromopyridine or boronic acid contains an unprotected N-H group (e.g., an amine or indole), C-N bond formation can compete with the desired C-C coupling, as the reaction conditions are often similar.[20][21][22]
-
Solution:
-
Protecting Groups: Protect the N-H functionality before the Suzuki coupling.
-
Reaction Sequencing: If performing both a Suzuki and a Buchwald-Hartwig reaction on the same molecule, the order matters. Often, performing the Suzuki coupling under milder conditions (e.g., with a weaker base like CsF) first can prevent undesired amination.[23]
-
-
Data-Driven Optimization: Ligand and Base Selection
The choice of ligand and base is paramount for a successful reaction, especially with challenging bromopyridine substrates. The following tables provide a comparative overview to guide your selection.
Table 1: Comparative Performance of Ligands for Suzuki Coupling of Bromopyridines
| Ligand Type | Example Ligand(s) | Key Characteristics & Best Use Cases | Typical Loading (mol%) |
| Monodentate Phosphines | PPh₃ | Classical ligand; effective for simple, electron-deficient bromopyridines. Can be slow for challenging substrates. | 2-10 |
| Bulky, Electron-Rich Dialkylbiarylphosphines | SPhos, XPhos, RuPhos | Highly effective for challenging substrates, including 2-bromopyridines. Promotes fast oxidative addition and reductive elimination.[1] | 1-4 |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors, form very stable Pd complexes. Excellent for sterically hindered substrates and aryl chlorides.[24] | 1-3 |
| Bidentate Phosphines | dppf | Forms a stable complex (e.g., Pd(dppf)Cl₂). Good general-purpose ligand, widely used and reliable for many substrates.[19] | 1-5 |
Table 2: Comparative Performance of Bases in Suzuki Coupling of Bromopyridines
| Base | Typical Solvent System | Strength | Key Characteristics & Best Use Cases |
| K₂CO₃ / Na₂CO₃ | Toluene/H₂O, Dioxane/H₂O | Moderate | Most common choice. Effective for a wide range of substrates. Requires water for solubility.[25] |
| K₃PO₄ | Dioxane, Toluene | Moderate | Often gives higher yields for difficult couplings. Its solubility in organic solvents is low, but it is highly effective. |
| Cs₂CO₃ | Dioxane, THF | Strong | Highly effective base, often used for less reactive bromides or chlorides. Can increase the rate of reaction. |
| KF / CsF | Dioxane, THF | Mild | Can be used under anhydrous conditions. The fluoride ion is thought to activate the boronic acid/ester effectively while minimizing base-mediated side reactions like protodeboronation.[4][17] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Bromopyridine
This protocol provides a robust starting point for optimization.
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a stir bar, add the bromopyridine (1.0 mmol, 1.0 equiv), arylboronic acid (1.2 mmol, 1.2 equiv), and base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask/vial, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., 5 mL of 4:1 1,4-dioxane/water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring and monitor by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizing the Mechanism
Understanding the catalytic cycle is fundamental to troubleshooting.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
-
Suzuki, A. (1979). Cross-Coupling Reactions Of Organoboranes: An Easy Way To C-C Bonds. Accounts of Chemical Research, 15(6), 178-184. Available at: [Link]
-
Liu, C., & Yang, W. (2009). A fast and oxygen-promoted protocol for the ligand-free Suzuki reaction of 2-halogenated pyridines in aqueous media. Tetrahedron Letters, 50(48), 6596-6598. Available at: [Link]
-
Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 144(38), 17463-17478. Available at: [Link]
-
Pentsak, E., & Ananikov, V. P. (2019). Water Is Key for Solid-State Suzuki-Miyaura Reactions. ChemistryViews. Available at: [Link]
-
Scott, P. J. H., et al. (2020). Suppressing Protodeboronation in Cu‐Mediated ¹⁸F/¹⁹F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. Angewandte Chemie International Edition, 59(31), 12818-12826. Available at: [Link]
-
LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(34), 12036-12045. Available at: [Link]
-
Quora. (2023). What is the prominent role of water in the Suzuki reaction?. Quora. Available at: [Link]
-
Leadbeater, N. E., & Marco, M. (2002). Rapid and Amenable Suzuki Coupling Reaction in Water Using Microwave and Conventional Heating. The Journal of Organic Chemistry, 67(4), 888-892. Available at: [Link]
-
Hayes, C. J., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1245-1258. Available at: [Link]
-
ResearchGate. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ResearchGate. Available at: [Link]
-
Morressier. (2021). Understanding the mechanism of the Pd (II) to Pd (0) reduction in Suzuki-Miyaura cross-coupling reactions by investigating the active species and its characterization. Morressier. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5359-5363. Available at: [Link]
-
Niemeyer, Z. L., et al. (2022). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science, 13(11), 3142-3153. Available at: [Link]
-
Topczewski, J. J., et al. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6689), 1333-1339. Available at: [Link]
-
Carrow, B. P., & Hartwig, J. F. (2017). Understanding the Unusual Reduction Mechanism of Pd(II) to Pd(I): Uncovering Hidden Species and Implications in Catalytic Cross-Coupling Reactions. Journal of the American Chemical Society, 139(2), 849-856. Available at: [Link]
-
ResearchGate. (2025). Palladium(0) nanoparticles formed in situ in the Suzuki–Miyaura reaction: The effect of a palladium(II) precursor. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. ResearchGate. Available at: [Link]
-
Organic Chemistry Frontiers. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Royal Society of Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Bellina, F., et al. (2002). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synlett, 2002(12), 1910-1928. Available at: [Link]
-
Reddit. (2020). Suzuki vs. Hartwig-Buchwald. Reddit. Available at: [Link]
-
Schmidt, D., & Schafer, L. L. (2012). Concatenating Suzuki Arylation and Buchwald–Hartwig Amination by A Sequentially Pd‐Catalyzed One‐Pot Process—Consecutive Three‐Component Synthesis of C,N‐Diarylated Heterocycles. Angewandte Chemie International Edition, 51(32), 8034-8038. Available at: [Link]
-
Gangu, K. K., et al. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Organics, 3(1), 1-20. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Reddit. Available at: [Link]
-
National Institutes of Health. (n.d.). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. NIH. Available at: [Link]
-
ResearchGate. (n.d.). Table 2 Effect of various bases in Suzuki cross-coupling reaction. ResearchGate. Available at: [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
-
PubMed. (2024). Quantitative Reactivity Models for Oxidative Addition to L2Pd(0): Additional Substrate Classes, Solvents, and Mechanistic Insights. PubMed. Available at: [Link]
-
ResearchGate. (2025). Kinetics of the Oxidative Addition of ortho-Substituted Aryl Halides to Palladium(0) Complexes. ResearchGate. Available at: [Link]
-
ResearchGate. (2025). Suzuki cross-coupling reaction over a palladium–pyridine complex immobilized on hydrotalcite. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Kinetics of the oxidative addition of PhI with the palladium(0) complex generated in situ in the mixture of Pd(dba)2 (2 mM) + 1DIOP in THF, at 40 °C. ResearchGate. Available at: [Link]
-
Organic Letters. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. ACS Publications. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
ResearchGate. (n.d.). Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. ResearchGate. Available at: [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00174H [pubs.rsc.org]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Water Is Key for Solid-State Suzuki-Miyaura Reactions - ChemistryViews [chemistryviews.org]
- 7. quora.com [quora.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. research.ed.ac.uk [research.ed.ac.uk]
- 11. Understanding the mechanism of the Pd (II) to Pd (0) reduction in Suzuki-Miyaura cross-coupling reactions by investigating the active species and its characterization [morressier.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Yoneda Labs [yonedalabs.com]
- 19. youtube.com [youtube.com]
- 20. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 21. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 22. reddit.com [reddit.com]
- 23. Concatenating Suzuki Arylation and Buchwald–Hartwig Amination by A Sequentially Pd‐Catalyzed One‐Pot Process—Consecutive Three‐Component Synthesis of C,N‐Diarylated Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Suzuki Coupling [organic-chemistry.org]
- 25. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 5-Bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine
Welcome to the technical support guide for the synthesis of 5-bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine. This molecule is a crucial heterocyclic building block in medicinal chemistry, frequently utilized in the development of kinase inhibitors and other therapeutic agents.[1] However, its multi-step synthesis presents several challenges, from controlling regioselectivity during ring formation to preventing side reactions in the final bromination step.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting workflows designed to address specific issues encountered during the synthesis. We will delve into the causality behind these problems and provide field-proven, actionable solutions.
Overall Synthetic Strategy
The most common and logical approach to synthesizing this compound involves a two-stage process. First, the bicyclic core, 7-methyl-1H-pyrrolo[3,2-b]pyridine, is constructed. This is followed by a regioselective electrophilic bromination to install the bromine atom at the C5 position.
Caption: General two-stage synthetic workflow.
Section 1: Troubleshooting the Pyrrole Ring Formation
The construction of the 7-azaindole core is the foundation of the synthesis. Many methods exist, often involving the cyclization of substituted aminopyridines.[2][3] Failure at this stage is common and often relates to starting material stability or suboptimal reaction conditions.
Q1: My cyclization reaction to form the 7-methyl-1H-pyrrolo[3,2-b]pyridine core is low-yielding. What are the likely causes and solutions?
Low yields in heterocyclic ring-closure reactions often point to one of three areas: purity of starting materials, reaction conditions, or inherent side reactions of the chosen synthetic route.
Causality and Mechanism: Many modern azaindole syntheses rely on palladium-catalyzed cross-coupling reactions followed by cyclization.[4] For instance, a Sonogashira coupling of a protected 2-amino-3-iodopyridine derivative with an appropriate alkyne, followed by a base-mediated indolization, is a powerful strategy.[2] In this process, side reactions can include homocoupling of the alkyne, reduction of the C-I bond, or failure of the final ring-closure step if the base or temperature is not optimal. An alternative, the Bartoli indole synthesis, which uses nitro-pyridines and vinyl Grignard reagents, can be hampered by the formation of complex impurities and challenging purification.[5]
Caption: Troubleshooting workflow for the cyclization step.
Troubleshooting Guide: Cyclization Step
| Problem | Potential Cause | Recommended Solution |
|---|---|---|
| No or Low Conversion | Impure or degraded starting materials (e.g., oxidized aminopyridines).[6] | Verify purity of starting materials by NMR/LC-MS. If necessary, repurify via chromatography or recrystallization. Store sensitive reagents under an inert atmosphere. |
| Inactive catalyst (for Pd-catalyzed routes). | Use a fresh batch of palladium catalyst and ligands. Ensure proper degassing of solvents to prevent catalyst poisoning. | |
| Incorrect temperature or reaction time. | Optimize the reaction temperature. For cyclization, sometimes higher temperatures (e.g., reflux in DMF or dioxane) are required to overcome the activation energy barrier. Monitor by TLC or LC-MS to determine the optimal reaction time. | |
| Complex Mixture of Products | Competing side reactions (e.g., polymerization, decomposition). | Lower the reaction temperature. Consider a slower addition of a key reagent. Ensure the reaction is run under a strict inert atmosphere (N₂ or Ar). |
| | Isomer formation. | The synthetic strategy may allow for the formation of other pyrrolopyridine isomers. Re-evaluate the starting materials and mechanism to ensure regiochemical control. |
Section 2: Challenges in the Bromination Step
The introduction of bromine onto the 7-methyl-1H-pyrrolo[3,2-b]pyridine core is an electrophilic aromatic substitution. The key challenge is directing the bromine to the desired C5 position on the pyridine ring, as the pyrrole ring is inherently more electron-rich and thus more susceptible to electrophilic attack.
Q2: My TLC plate shows multiple spots after brominating 7-methyl-1H-pyrrolo[3,2-b]pyridine with N-Bromosuccinimide (NBS). What are these byproducts?
The observation of multiple products indicates a lack of regioselectivity and/or over-reaction. The pyrrolopyridine scaffold has several potential sites for bromination.
Causality and Mechanism: The pyrrole ring is significantly more nucleophilic than the pyridine ring. Therefore, in the absence of any directing or protecting groups, electrophilic attack is kinetically favored at the C3 position of the pyrrole ring. Furthermore, if more than one equivalent of the brominating agent is used, or if reaction conditions are too harsh, di-bromination can occur.
Common Side Products:
-
3-Bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine: The kinetically favored product from attack on the electron-rich pyrrole ring.
-
3,5-Dibromo-7-methyl-1H-pyrrolo[3,2-b]pyridine: A common over-bromination product.
-
Starting Material: Incomplete reaction.
Caption: Competing reaction pathways during bromination.
Q3: How can I improve the regioselectivity to exclusively form the 5-bromo isomer?
Achieving high regioselectivity requires carefully tuning the reaction conditions to favor the thermodynamically controlled product over the kinetically favored one, or by using a protecting group strategy.
Expert Recommendations:
-
Solvent and Temperature Control: The choice of solvent can dramatically influence selectivity. Non-polar solvents like dichloromethane (DCM) or chloroform at low temperatures (-20 °C to 0 °C) often favor bromination on the pyridine ring.[7] Running the reaction at reduced temperatures slows down the rate of the kinetically favored C3-bromination more than the desired C5-bromination.
-
Precise Stoichiometry: Use a slight excess, but no more than 1.05-1.1 equivalents, of N-Bromosuccinimide (NBS). This minimizes the risk of over-bromination. Adding the NBS solution dropwise over a period of time can also help maintain a low concentration of the electrophile, further suppressing side reactions.
-
N-H Protection (Advanced Strategy): Protecting the pyrrole nitrogen with an electron-withdrawing group, such as a tosyl (Ts) or benzenesulfonyl (Bs) group, is a highly effective strategy.[8] These groups significantly decrease the nucleophilicity of the pyrrole ring, thereby deactivating it towards electrophilic attack. This effectively "shuts down" the C3-bromination pathway, directing the bromination to the next most activated position, C5. The protecting group can then be removed under standard conditions (e.g., NaOH or NaOMe for sulfonyl groups).
Optimized Protocol for Regioselective Bromination This protocol is designed to maximize the yield of the desired C5-bromo isomer.
-
Dissolution: Dissolve 7-methyl-1H-pyrrolo[3,2-b]pyridine (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool the solution to 0 °C using an ice bath.
-
Reagent Preparation: In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.05 eq) in anhydrous DCM.
-
Slow Addition: Add the NBS solution to the stirred pyrrolopyridine solution dropwise over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction Monitoring: Monitor the reaction progress closely using TLC or LC-MS. The reaction is typically complete within 1-3 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Workup: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
Section 3: Purification and Characterization
Q4: I am struggling to separate the 5-bromo product from the 3-bromo isomer and starting material. What are the best purification strategies?
The polarity of the brominated isomers and the starting material are often very similar, making chromatographic separation challenging but achievable.
Expert Recommendations:
-
Column Chromatography: This is the most effective method.
-
Adsorbent: Use a high-quality silica gel with a small particle size for better resolution.
-
Eluent System: A shallow gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity (e.g., 5-10% EtOAc) to elute non-polar impurities, then slowly increase the polarity. The 3-bromo isomer is often slightly less polar than the desired 5-bromo isomer and will elute first.
-
Loading: Use a dry-loading technique if the crude material has low solubility in the initial eluent. Adsorb the crude product onto a small amount of silica gel and load the powder onto the column.
-
-
Recrystallization: If chromatography fails to provide complete separation, recrystallization can be an excellent secondary purification step. Experiment with solvent systems such as ethyl acetate/hexanes, ethanol/water, or isopropanol.
-
Characterization: Use ¹H NMR to confirm the identity and purity of the fractions. The regiochemistry can be unequivocally assigned by observing the coupling patterns of the aromatic protons. For the 5-bromo product, you should expect to see two singlets (or very small meta-coupling) for the protons at C4 and C6 on the pyridine ring. The C3-bromo isomer would show a different splitting pattern.
References
-
Aarhus, E., et al. (2021). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 26(15), 4488. Available at: [Link]
-
Guironnet, D., et al. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-498. Available at: [Link]
-
Hussein, M. A. (2014). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. (Doctoral dissertation, Universität Rostock). Available at: [Link]
-
Dandriyal, J., et al. (2016). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed C–N and C–O Coupling. Molecules, 21(8), 1047. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of azaindoles. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of pyrrolo[3,2-b]pyridine. Retrieved from [Link]
-
Majumdar, K. C., & Chattopadhyay, B. (2008). Synthetic strategies to pyrido fused heterocycles. Journal of Chemical Sciences, 120(5), 447-470. Available at: [Link]
-
Hibino, S., & Hughes, D. L. (2005). Pyrrole Protection. In Encyclopedia of Reagents for Organic Synthesis. Available at: [Link]
-
Wang, C., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes. Organic & Biomolecular Chemistry, 20(10), 2043-2047. Available at: [Link]
-
Antonova, A. O., et al. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Chemistry of Heterocyclic Compounds, 60(5), 447-469. Available at: [Link]
-
Expert Opinion on Therapeutic Patents. (2017). Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review. Expert Opinion on Therapeutic Patents, 27(4), 405-425. Available at: [Link]
Sources
- 1. Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azaindole synthesis [organic-chemistry.org]
- 3. ias.ac.in [ias.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 6-bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine | 1190319-42-6 | Benchchem [benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of Brominated Pyrrolopyridines Using Column Chromatography
Welcome to the technical support center for the purification of brominated pyrrolopyridines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to challenges encountered during column chromatography of this important class of heterocyclic compounds. The information herein is structured to offer not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions in your laboratory work.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the column chromatography of brominated pyrrolopyridines.
Q1: What is the most common stationary phase for purifying brominated pyrrolopyridines?
A1: The most frequently used stationary phase for the column chromatography of brominated pyrrolopyridines is silica gel (SiO₂).[1][2][3][4][5] For general purifications, silica gel with a particle size of 40-63 µm (230-400 mesh) is a standard choice.[1][2][3] The slightly acidic nature of silica gel is generally compatible with these compounds.[6]
Q2: What mobile phase systems are typically effective for eluting brominated pyrrolopyridines?
A2: A combination of a non-polar and a polar solvent is standard. The most commonly reported and effective solvent systems are mixtures of hexanes (or n-pentane) and ethyl acetate.[1][5] The polarity of the eluent is fine-tuned by adjusting the ratio of these two solvents. For more polar brominated pyrrolopyridines, a mobile phase consisting of dichloromethane and methanol may be necessary to achieve elution.[7]
Q3: How do I select the optimal mobile phase for my specific brominated pyrrolopyridine derivative?
A3: The ideal solvent system is best determined through preliminary Thin Layer Chromatography (TLC) analysis of your crude reaction mixture.[7][8] The objective is to identify a solvent mixture that provides a clear separation between your target compound and any impurities. An Rf value for your product between 0.2 and 0.35 is often considered optimal for good separation on a column.[9][10][11]
Q4: Can brominated pyrrolopyridines degrade on silica gel during chromatography?
A4: Yes, there is a potential for degradation, especially if the compound is sensitive to acid.[12][13] The silica gel surface has acidic silanol groups that can catalyze the decomposition of sensitive molecules.[6] Additionally, prolonged exposure to silica gel can sometimes lead to the loss of the bromine substituent, particularly in structurally strained or activated systems.
Q5: What are the key differences between traditional column chromatography and flash chromatography for this application?
A5: Flash chromatography is a rapid form of column chromatography that uses positive pressure (e.g., from nitrogen or argon gas) to force the mobile phase through the column more quickly.[14] This reduces the time the compound spends on the stationary phase, which can be beneficial in preventing degradation of sensitive brominated pyrrolopyridines.[13] Traditional gravity-fed column chromatography is slower, and the extended time on the column can lead to band broadening and potentially lower recovery of sensitive compounds.[14]
II. Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the purification of brominated pyrrolopyridines.
Issue 1: Poor Separation of Isomers or Closely Related Impurities
Symptoms:
-
Overlapping spots on the TLC plate.
-
Co-elution of the product and impurities from the column.
-
Broad peaks in the chromatogram.
Potential Causes & Solutions:
-
Inappropriate Solvent System: The polarity of the mobile phase may not be optimal for resolving compounds with similar polarities.
-
Solution: Systematically screen a range of solvent systems with varying polarities using TLC.[7] If a hexane/ethyl acetate system is not providing adequate separation, consider trying a different solvent combination, such as dichloromethane/methanol or even incorporating a small percentage of a third solvent to fine-tune the selectivity. For very non-polar compounds, switching from ethyl acetate to a less polar solvent like diethyl ether or dichloromethane might improve separation.[10]
-
-
Improper Column Packing: A poorly packed column with channels or cracks will lead to an uneven flow of the mobile phase, resulting in poor separation.[15][16]
-
Solution: Ensure the silica gel is packed as a uniform bed. The "slurry packing" method, where the silica gel is mixed with the initial mobile phase before being poured into the column, is generally preferred to minimize air bubbles and create a homogenous packing.[9][10][16] Gently tapping the column as the silica settles can also help.[9]
-
-
Column Overloading: Loading too much crude material onto the column can exceed its separation capacity, leading to broad bands and poor resolution.[15][17]
Issue 2: The Compound Does Not Elute from the Column
Symptoms:
-
The compound remains at the baseline of the TLC plate even in highly polar solvent systems.
-
No product is recovered from the column, even after flushing with a very polar solvent.
Potential Causes & Solutions:
-
High Polarity of the Compound: The brominated pyrrolopyridine may be highly polar and strongly adsorbed to the silica gel.
-
Irreversible Adsorption or Decomposition: The compound may be reacting with the acidic silica gel surface and degrading.[13]
-
Solution 1: Deactivate the Silica Gel: To neutralize the acidic sites on the silica gel, you can add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to the mobile phase.[12][17]
-
Solution 2: Use an Alternative Stationary Phase: For compounds that are highly sensitive to acid, consider using a different stationary phase like neutral or basic alumina.[12][17] Reversed-phase chromatography on a C18-functionalized silica gel is another option for polar compounds.[17]
-
Solution 3: Test for Stability: Before committing to a large-scale column, you can test the stability of your compound on silica gel by spotting it on a TLC plate, letting it sit for an hour, and then developing the plate to see if any new spots (degradation products) have appeared.[13][14]
-
Issue 3: Low Yield of the Purified Compound
Symptoms:
-
The amount of recovered pure product is significantly lower than expected.
Potential Causes & Solutions:
-
Compound Streaking or Tailing on the Column: This can lead to the product being spread across many fractions, making it difficult to isolate in a pure form.
-
Solution: Tailing is often caused by interactions with the acidic silanol groups on the silica gel. Adding a basic modifier like triethylamine to the mobile phase can help to produce sharper bands and improve recovery.[17]
-
-
Incomplete Elution: Some of the product may remain on the column.
-
Solution: After you have collected the fractions containing your product, flush the column with a much more polar solvent (e.g., 100% methanol) to see if any more material elutes. This can help you determine if your initial mobile phase was not polar enough to elute all of the compound.
-
-
Decomposition on the Column: As mentioned previously, acid-sensitive compounds can degrade on silica gel.
Issue 4: Difficulty Purifying Regioisomers
Symptoms:
-
Two or more isomers of the brominated pyrrolopyridine are present in the crude mixture and are very difficult to separate.
Potential Causes & Solutions:
-
Very Similar Polarities: Regioisomers often have very similar polarities, making them challenging to separate by normal-phase chromatography.
-
Solution 1: Optimize the Mobile Phase: Extensive screening of different solvent systems by TLC is crucial. Sometimes, a subtle change in the mobile phase composition can significantly improve the separation of isomers. Trying solvents with different properties, for example, substituting ethyl acetate with methyl tert-butyl ether (MTBE), may alter the selectivity.
-
Solution 2: Use a Longer Column: A longer column provides more theoretical plates, which can enhance the resolution of closely eluting compounds.[15]
-
Solution 3: Consider an Alternative Stationary Phase: If normal-phase silica gel chromatography is ineffective, explore other options. Reversed-phase chromatography can sometimes provide a different selectivity for isomers. Chiral stationary phases may be necessary if the regioisomers are also enantiomers.
-
Solution 4: Gradient Elution: A shallow gradient, where the polarity of the mobile phase is increased very slowly over time, can sometimes improve the separation of closely related compounds.[12]
-
III. Experimental Protocols
Protocol 1: Slurry Packing a Silica Gel Column
-
Select the Column: Choose a glass column of an appropriate size for the amount of crude material to be purified. A good rule of thumb is a silica gel to crude material ratio of 30:1 for easy separations and up to 100:1 for more difficult ones.[9]
-
Prepare the Column: Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.[10][16] Add a thin layer (approximately 1 cm) of sand on top of the cotton plug.[9][10][16]
-
Prepare the Slurry: In a beaker, mix the required amount of silica gel with the initial, least polar mobile phase you plan to use for the chromatography.[9] Stir gently to create a homogenous slurry without lumps.
-
Pack the Column: Carefully pour the silica gel slurry into the column.[9] Open the stopcock to allow the solvent to drain slowly. As the silica gel settles, gently tap the sides of the column to ensure even packing and remove any air bubbles.[9][16]
-
Add Sand and Equilibrate: Once the silica gel has settled, add another thin layer of sand on top to protect the surface of the silica from being disturbed during sample loading.[9][10] Wash the column with 2-3 column volumes of the initial mobile phase to ensure it is fully equilibrated. Never let the solvent level drop below the top of the silica gel.[14]
Protocol 2: Sample Loading Techniques
A. Wet Loading
-
Dissolve the crude brominated pyrrolopyridine in a minimal amount of a suitable solvent.[14] Ideally, use the mobile phase, but a slightly more polar solvent like dichloromethane can be used if necessary.[9][14]
-
Using a pipette, carefully add the solution to the top of the silica gel bed, taking care not to disturb the surface.[14]
-
Allow the sample solution to fully absorb into the silica gel before carefully adding the mobile phase.[9]
B. Dry Loading (Recommended for compounds with poor solubility in the mobile phase)
-
Dissolve the crude product in a volatile solvent such as dichloromethane or acetone.[14]
-
Add a small amount of silica gel (typically 2-3 times the weight of the crude material) to the solution.[9]
-
Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.[12][14]
-
Carefully add this powder to the top of the packed column.[12]
-
Add a protective layer of sand on top of the sample-loaded silica.[9]
IV. Data Presentation
Table 1: Common Solvent Systems and Their Relative Polarities
| Solvent System (v/v) | Relative Polarity | Typical Application |
| 100% Hexane | Very Low | Eluting very non-polar impurities |
| 5-20% Ethyl Acetate in Hexane | Low | Eluting non-polar to moderately non-polar brominated pyrrolopyridines |
| 30-50% Ethyl Acetate in Hexane | Medium | Eluting moderately polar brominated pyrrolopyridines |
| 100% Ethyl Acetate | Medium-High | Eluting more polar brominated pyrrolopyridines |
| 1-5% Methanol in Dichloromethane | High | Eluting polar brominated pyrrolopyridines that do not move in ethyl acetate/hexane systems |
| 5-10% Methanol in Dichloromethane | Very High | Eluting very polar brominated pyrrolopyridines |
V. Visualizations
Diagram 1: Troubleshooting Workflow for Poor Separation
Caption: A decision tree for troubleshooting poor separation.
Diagram 2: The Principle of Normal-Phase Column Chromatography
Caption: Separation based on differential polarity.
VI. References
-
University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]
-
CommonOrganicChemistry.com. (n.d.). Running a Silica Gel Column. Retrieved from [Link]
-
Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]
-
École Polytechnique Fédérale de Lausanne. (n.d.). Some Useful and Practical Tips for Flash Chromatography. Retrieved from [Link]
-
Restek. (n.d.). Troubleshooting Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, June 23). Packing Normal Phase Columns. Retrieved from [Link]
-
MDPI. (n.d.). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Retrieved from [Link]
-
ResearchGate. (2014, January 9). What is the basic principle for selecting mobile phase in preparative column chromatography?. Retrieved from [Link]
-
Chemistry For Everyone. (2025, January 26). How To Choose Mobile Phase For Column Chromatography?. Retrieved from [Link]
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Retrieved from [Link]
-
PubMed Central. (2023, December 5). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. Retrieved from [Link]
-
Reddit. (2025, July 11). Trouble with column chromatography. Retrieved from [Link]
-
PubMed Central. (n.d.). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. Retrieved from [Link]
-
ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]
-
University of Calgary. (n.d.). Column chromatography. Retrieved from [Link]
-
Separation Science. (n.d.). Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. Retrieved from [Link]
-
ScienceDirect. (n.d.). Strategies for Optimizing Stationary Phases for Industrial Chromatographic Processes. Retrieved from [Link]
-
Chemistry For Everyone. (2025, February 2). What Is The Relationship Between Column Chromatography And TLC?. Retrieved from [Link]
-
LabRulez LCMS. (n.d.). TROUBLESHOOTING GUIDE - HPLC. Retrieved from [Link]
-
PubMed. (n.d.). Degradation of halogenated aliphatic compounds: the role of adaptation. Retrieved from [Link]
-
ACE HPLC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
MDPI. (2024, April 3). Optimizing Chromatographic Separation with Redosing: Effects on Separation Efficiency of a Model System in Centrifugal Partition Chromatography. Retrieved from [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
PubMed Central. (2013, May 6). Retention of Halogenated Solutes on Stationary Phases Containing Heavy Atoms. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Teledyne ISCO. (n.d.). Optimized Flash Chromatography Purification: From TLC to large scale in three steps. Retrieved from [Link]
-
PubMed. (2022, May 20). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Retrieved from [Link]
-
ResearchGate. (2021, April 7). Separation of regio-isomers / suggestions for regio-selective methylation of aromatics?. Retrieved from [Link]
-
Reddit. (2016, March 30). What compounds are unstable in a silica gel column (chromatography). Retrieved from [Link]
-
ULisboa Research Portal. (2019, October 1). Optimizing the Performance of Chromatographic Separations Using Microfluidics: Multiplexed and Quantitative Screening of Ligands and Target Molecules. Retrieved from [Link]
-
AZoM. (2023, October 11). How to Reproduce TLC Separations Within Flash Column Chromatography?. Retrieved from [Link]
-
Reddit. (2016, August 30). Chromatography tips for separating extremely close compounds?. Retrieved from [Link]
-
ScienceDirect. (2020, December 23). Algorithms to optimize multi-column chromatographic separations of proteins. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Retrieved from [Link]
-
Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
PubMed Central. (n.d.). Biodegradation of halogenated organic compounds. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. web.uvic.ca [web.uvic.ca]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 10. epfl.ch [epfl.ch]
- 11. orgsyn.org [orgsyn.org]
- 12. Tips & Tricks [chem.rochester.edu]
- 13. Chromatography [chem.rochester.edu]
- 14. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 15. chromtech.com [chromtech.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
identifying and removing impurities from 5-bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine reactions
Welcome to the technical support guide for the synthesis and purification of 5-bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic scaffold. As a key intermediate in the development of kinase inhibitors and other therapeutics, achieving high purity is critical for downstream applications. This guide provides in-depth, field-proven insights into identifying and removing common impurities encountered during its synthesis, ensuring the integrity and success of your research.
Synthesis Overview: The Fischer Indole Approach
A prevalent method for constructing the 1H-pyrrolo[3,2-b]pyridine (also known as 6-azaindole) core is the Fischer indole synthesis.[1][2][3] This reaction involves the acid-catalyzed cyclization of a (5-bromo-2-methylpyridin-3-yl)hydrazine with a suitable ketone or aldehyde. The reaction's elegance lies in its ability to form the bicyclic system in a single transformative step, but it can also introduce a variety of impurities if not carefully controlled.
The primary challenges arise from the stability of intermediates, the potential for side reactions, and the similar physicochemical properties of the desired product and its related impurities, making purification a non-trivial task.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing both diagnostic advice and actionable solutions.
Q1: What are the most common impurities in my crude reaction mixture?
Answer: Impurities typically originate from three main sources: unreacted starting materials, side-reactions during the Fischer cyclization, and subsequent bromination steps.
-
Unreacted Starting Materials: The most common culprits are the precursor hydrazine and the carbonyl compound (e.g., acetone or propanal). Their presence usually indicates an incomplete reaction.
-
Regioisomeric Impurities: If an unsymmetrical ketone is used in the Fischer synthesis, two different regioisomers of the final product can be formed.[3] For the 7-methyl target, this is less common if starting with a pre-formed hydrazine, but can be a factor in multi-component strategies.
-
Over- or Under-Bromination: Depending on the synthetic route, you may encounter the non-brominated 7-methyl-1H-pyrrolo[3,2-b]pyridine or di-brominated species. Electrophilic bromination of the azaindole ring can be difficult to control, sometimes leading to bromination at the C3 position.[4][5]
-
Decomposition Products: The acidic and often high-temperature conditions of the Fischer synthesis can lead to the degradation of starting materials or the final product.[2]
-
Residual Catalyst and Solvents: Acids like polyphosphoric acid (PPA) and high-boiling point solvents can be carried through the workup.[6]
Q2: My ¹H NMR spectrum is complex. How can I identify specific impurities?
Answer: A complex NMR spectrum requires a systematic approach to deconvolution.
-
Identify Your Product: First, confirm the presence of signals for this compound. Look for the characteristic methyl singlet, the aromatic protons on the pyridine and pyrrole rings, and the broad NH singlet. The bromine atom will influence the chemical shifts of adjacent protons, typically shifting them downfield.
-
Look for Starting Materials: Compare your spectrum to the known spectra of your starting hydrazine and carbonyl compound. These are often the simplest to identify.
-
Identify Isomers: The non-brominated analog will lack the characteristic splitting pattern and chemical shifts induced by the bromine atom. A di-brominated species will have one less aromatic proton signal and different chemical shifts.
-
Leverage 2D NMR: If an unknown impurity is present in significant quantities (>5%), run a 2D COSY experiment to establish proton-proton correlations, which can help piece together fragments of the impurity's structure.
-
Use Mass Spectrometry: The most definitive method for identifying impurities is LC-MS. The mass-to-charge ratio can quickly confirm the presence of starting materials, isomers (same mass), or over/under-halogenated products (different masses).
Q3: Column chromatography is not giving me a clean separation. What are my options?
Answer: Co-elution is a common problem, especially with isomeric impurities. When standard silica gel chromatography fails, a multi-pronged strategy is necessary.
-
Optimize Your Solvent System: If you are using a standard Hexanes/Ethyl Acetate gradient, try switching to a Dichloromethane/Methanol system. The change in solvent polarity and interactions can alter selectivity. For basic compounds like azaindoles, adding a small amount of triethylamine (0.1-1%) to the eluent can neutralize acidic sites on the silica gel, reducing tailing and sometimes improving separation.[7]
-
Recrystallization: This is often the most powerful technique for removing closely related impurities. The key is finding a suitable solvent or solvent system where the desired product has high solubility at high temperatures but low solubility at room temperature or below, while the impurities remain in solution.
-
Alternative Stationary Phases: If silica gel is ineffective, consider other options. Reversed-phase chromatography (using a C18 column) separates compounds based on hydrophobicity and can be highly effective for separating isomers that are difficult to resolve on normal phase.[8][9]
-
Preparative HPLC: For high-value materials or very challenging separations, preparative HPLC is the gold standard. While more resource-intensive, it offers the highest resolution.[7][8]
Q4: I have a persistent colored impurity in my final product. What is it and how do I remove it?
Answer: Persistent color, often yellow, brown, or red, typically indicates the presence of oxidized species or polymeric byproducts formed under the harsh acidic conditions of the Fischer synthesis.
-
Activated Carbon Treatment: A highly effective method for removing colored impurities is to treat a solution of your crude product with activated carbon. Dissolve the material in a suitable solvent (e.g., ethanol, ethyl acetate), add a small amount of activated carbon (charcoal), heat to reflux for 15-30 minutes, and then filter the hot solution through a pad of Celite®. The carbon adsorbs the large, flat, chromophoric impurities.
-
Recrystallization: This is also very effective. The colored impurities are often less crystalline and will preferentially stay in the mother liquor.
-
Silica Plug: Before committing to a full column, you can pass a solution of your product through a short plug of silica gel. This can quickly remove highly polar, colored baseline impurities.
Data & Protocols
Table 1: Common Impurities and Recommended Actions
| Impurity Type | Likely Source | Identification Method | Primary Purification Strategy | Secondary Strategy |
| Unreacted Hydrazine | Incomplete Fischer cyclization | ¹H NMR, LC-MS | Column Chromatography | Acid-base extraction |
| Non-brominated Analog | Incomplete bromination | ¹H NMR, LC-MS (M-78 Da) | Column Chromatography | Recrystallization |
| Di-brominated Species | Over-bromination | ¹H NMR, LC-MS (M+78 Da) | Column Chromatography | Recrystallization |
| Regioisomeric Product | Use of unsymmetrical ketone | ¹H NMR, LC-MS (same mass) | Recrystallization | Preparative HPLC |
| Polymeric Byproducts | High reaction temperature/acidity | Visual (color), Baseline on TLC | Activated Carbon Treatment | Column Chromatography |
| Residual Solvents | Incomplete drying after workup | ¹H NMR | High Vacuum Drying | Trituration/Lyophilization |
Experimental Protocols
Protocol 1: High-Resolution Flash Column Chromatography
This protocol is designed to separate the target compound from less polar (e.g., di-bromo) and more polar (e.g., unreacted hydrazine) impurities.
-
Slurry Preparation: Adsorb your crude material onto a small amount of silica gel (~2-3x the mass of the crude product). To do this, dissolve the crude product in a minimal amount of a polar solvent (like DCM or acetone), add the silica, and evaporate the solvent under reduced pressure until a fine, free-flowing powder is obtained.
-
Column Packing: Dry-pack the column with silica gel (typically 50-100x the mass of the crude material). Wet the column with the initial, low-polarity eluent (e.g., 100% Hexanes or 5% Ethyl Acetate in Hexanes).
-
Loading: Carefully add the silica-adsorbed crude material to the top of the packed column.
-
Elution: Begin elution with a low-polarity solvent system. Gradually increase the polarity. A typical gradient might be:
-
Hexanes/Ethyl Acetate (95:5) -> (70:30) over 10 column volumes.
-
Pro-Tip: Monitor the separation using a TLC system that gives good separation (Rf of desired product ~0.25-0.35).
-
-
Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product. Combine pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization for Isomer Removal
-
Solvent Screening: In small vials, test the solubility of your impure product (~10-20 mg) in various solvents (~0.5 mL) such as ethanol, isopropanol, acetonitrile, toluene, and ethyl acetate. A good solvent will fully dissolve the compound when hot but result in poor solubility when cool. A solvent pair (e.g., Ethanol/Water, Toluene/Hexanes) may also be effective.
-
Dissolution: In an appropriately sized flask, add the impure solid and the minimum amount of the chosen hot solvent required to fully dissolve it.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once crystal formation begins, you can place the flask in an ice bath or refrigerator to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under high vacuum to remove all residual solvent.
Protocol 3: Analytical HPLC Method for Purity Assessment
This method is suitable for determining the final purity of your material and can be adapted for preparative scale.[8][9][10]
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Sample Prep: Prepare a ~0.1 mg/mL solution in Methanol or Acetonitrile.
Visual Workflow Guides
Impurity Troubleshooting Logic
Caption: Troubleshooting workflow for impurity identification and removal.
General Purification Workflow
Caption: Standard multi-step purification process.
References
-
[Crystal Structure of 5-Bromo-1H-pyrrolo[2,3-b]pyridine] - Acta Crystallographica Section E, [Link]
-
[HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION...] - Acta Poloniae Pharmaceutica, [Link]
- [Preparation method for 5-bromo-7-azaindole - CN102584820A] - Google P
- [Synthetic process of 5-bromo-7-azaindole - CN104387384A] - Google P
- [Preparation method of 5-bromo-7-azaindole - CN109081840B] - Google P
-
[The Fischer Reaction in the Synthesis of 2,3-Disubstituted 7-Azaindoles] - ResearchGate, [Link]
-
[Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives...] - Molecules, [Link]
-
[PDF: 5-Bromo-1H-pyrrolo[2,3-b]pyridine] - ResearchGate, [Link]
-
[Synthetic process of 5-bromo-7-azaindole] - Patsnap, [Link]
-
[Fischer indole synthesis - Wikipedia] - Wikipedia, [Link]
-
[Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor] - Molecules, [Link]
-
[Preparation of 2,3-Disubstituted 5-Bromo-1H-pyrrolo[2,3-b]pyridine Framework by Fischer Cyclization] - ResearchGate, [Link]
-
[HPLC Methods for analysis of Pyridine] - HELIX Chromatography, [Link]
-
[Indoles and the Fischer Indole Synthesis] - University of Rochester, [Link]
-
[Identification and characterization of 7-azaindole derivatives as inhibitors...] - RSC Medicinal Chemistry, [Link]
-
[Indole and azaindole halogenation catalyzed by the RebH enzyme...] - Frontiers in Catalysis, [Link]
-
[Intramolecular cross coupling of gem-dibromoolefins...] - The Royal Society of Chemistry, [Link]
-
[Halogen–Metal Exchange on Bromoheterocyclics...] - Molecules, [Link]
-
[Purification of alkyl Bpin/other alkyl boronic esters] - Reddit, [Link]
-
[Regioselective bromination of pyrrolo[1,2-a]quinoxalines] - Beilstein Journal of Organic Chemistry, [Link]
-
[HPLC Method for Analysis of Pyridine on Primesep 100 Column] - SIELC Technologies, [Link]
-
[5-Bromo-1H-pyrrolo-[2,3-b]pyridine] - PubMed, [Link]
Sources
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. uwindsor.ca [uwindsor.ca]
- 4. Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective bromination of pyrrolo[1,2-a]quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jk-sci.com [jk-sci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ptfarm.pl [ptfarm.pl]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. helixchrom.com [helixchrom.com]
stability of 5-bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine in acidic or basic conditions
Welcome to the technical support center for 5-bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound under various experimental conditions. Understanding the stability profile of this azaindole derivative is crucial for its successful application in synthesis, biological assays, and formulation development.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and handling of this compound.
Q1: What is the general stability of this compound at neutral pH?
A1: Generally, pyrrolopyridine derivatives, such as this compound, are expected to be stable in neutral aqueous solutions.[1][2] However, long-term stability should always be empirically determined for your specific experimental conditions. The fused pyrrole and pyridine rings confer a degree of aromatic stability.
Q2: How does pH affect the stability of this compound?
A2: The stability of pyrrolopyridine derivatives can be significantly influenced by pH. Studies on similar structures have shown that they can be labile in acidic mediums and are often extremely unstable in alkaline environments.[1][2] The nitrogen atoms in the rings can be protonated or deprotonated, which can initiate degradation pathways. It is crucial to perform pH stability studies to understand the degradation profile.
Q3: What are the recommended storage conditions for solid this compound?
A3: For solid-state storage, it is recommended to keep the compound in a tightly closed container in a well-ventilated place, protected from light and humidity.[3] Storing at ambient temperature is generally acceptable, but for long-term storage, refrigeration (0-8°C) is advisable.[4]
Q4: What about the stability of this compound in solution?
A4: Stock solutions are best prepared fresh. If storage is necessary, it is recommended to aliquot and store them at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[5] The choice of solvent is also important; aprotic solvents like DMSO are commonly used for stock solutions.
Q5: Are there any known incompatibilities for this compound?
A5: Yes, this compound should be kept away from strong oxidizing agents and strong acids.[3] These can lead to rapid degradation of the molecule.
II. Troubleshooting Guide: Experimental Stability Issues
This section provides a question-and-answer formatted guide to troubleshoot specific stability-related problems you might encounter.
Issue 1: Rapid Degradation Observed in a Reaction Mixture
Q: I'm performing a reaction and my starting material, this compound, is degrading rapidly. What could be the cause?
A: Rapid degradation during a reaction is often due to incompatible reaction conditions. Consider the following:
-
pH of the reaction medium: As mentioned, pyrrolopyridine derivatives can be highly sensitive to acidic or basic conditions.[1][2] If your reaction involves strong acids or bases, the compound may be degrading.
-
Solution: If possible, try to buffer the reaction medium to a more neutral pH. If the reaction requires acidic or basic conditions, consider minimizing the reaction time and temperature.
-
-
Presence of strong oxidizing agents: Reagents like hydrogen peroxide or other strong oxidants can lead to the degradation of the pyrrolopyridine ring system.[1]
-
Solution: Evaluate if any of your reagents have oxidizing properties. If so, explore alternative, milder reagents.
-
-
Elevated temperatures: High temperatures can accelerate degradation pathways.[6]
-
Solution: Attempt the reaction at a lower temperature, even if it requires a longer reaction time.
-
Issue 2: Inconsistent Results in Biological Assays
Q: I'm getting variable results in my cell-based or enzymatic assays. Could the stability of this compound be a factor?
A: Absolutely. Inconsistent results are a common sign of compound instability in the assay medium.
-
Stability in aqueous buffer: The compound may be degrading in your aqueous assay buffer over the time course of the experiment.
-
Solution: Perform a time-course stability study of the compound in your assay buffer. Analyze samples by HPLC or LC-MS at different time points (e.g., 0, 1, 2, 4, 24 hours) to quantify the remaining parent compound.
-
-
Interaction with media components: Components in your cell culture media or assay buffer could be reacting with the compound.
-
Solution: If you suspect an interaction, you can test the stability of your compound in simpler buffer systems to identify the problematic component.
-
Issue 3: Appearance of Unexpected Peaks in HPLC Analysis
Q: During HPLC analysis of my sample, I see new peaks that I don't recognize. Are these degradation products?
A: The appearance of new, unexpected peaks is a strong indicator of degradation.
-
Identification of degradants: To confirm these are degradation products, you can perform forced degradation studies.[7][8]
-
Solution: Subject your compound to stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂) and analyze the samples by LC-MS. This will help you to identify the mass of the degradation products and propose potential degradation pathways.
-
-
Optimizing analytical method: Your HPLC method may not be stability-indicating, meaning it might not be able to separate the parent compound from its degradation products.
-
Solution: Develop a stability-indicating HPLC method by using samples from forced degradation studies to ensure all degradation products are well-resolved from the main peak.
-
III. Experimental Protocols
Protocol 1: pH Stability Assessment
This protocol outlines a general procedure for evaluating the stability of this compound at different pH values.
Objective: To determine the rate of degradation of the compound in acidic, neutral, and basic aqueous solutions.
Materials:
-
This compound
-
DMSO (for stock solution)
-
pH 1.0 buffer (0.1 M HCl)[9]
-
pH 7.4 buffer (Phosphate Buffered Saline - PBS)[9]
-
pH 9.0 buffer (10 mM Ammonium Formate, adjusted with ammonium hydroxide)[9]
-
Acetonitrile (ACN)
-
Water (HPLC grade)
-
HPLC or UPLC-MS system
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare Working Solutions: Dilute the stock solution to a final concentration of 10 µM in each of the pH buffers (pH 1.0, 7.4, and 9.0). Ensure the final DMSO concentration is low (e.g., <1%) to minimize its effect.
-
Incubation: Incubate the working solutions at a controlled temperature (e.g., 37°C) for a set period (e.g., 24 or 48 hours).[9]
-
Time-Point Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.
-
Quenching (if necessary): To stop the degradation reaction, you can quench the samples. For acidic samples, add an equal volume of a basic buffer, and for basic samples, add an equal volume of an acidic buffer.[9] For neutral samples, dilution with mobile phase may be sufficient.
-
Analysis: Analyze the samples by a validated stability-indicating HPLC or UPLC-MS method to determine the percentage of the compound remaining at each time point.
-
Data Analysis: Plot the percentage of compound remaining versus time for each pH condition.
Data Presentation:
| pH | Temperature (°C) | Time (hours) | % Compound Remaining |
| 1.0 | 37 | 0 | 100 |
| 1 | |||
| 4 | |||
| 24 | |||
| 7.4 | 37 | 0 | 100 |
| 1 | |||
| 4 | |||
| 24 | |||
| 9.0 | 37 | 0 | 100 |
| 1 | |||
| 4 | |||
| 24 |
This table should be populated with your experimental data.
IV. Visualizations
Degradation Workflow
Caption: Workflow for pH stability testing.
Potential Degradation Pathways
Caption: Hypothesized degradation pathways.
V. References
-
Muszalska, I., et al. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Journal of AOAC International, 98(5), 1248-59. [Link]
-
Merck Millipore. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. [Link]
-
Jubilant Ingrevia Limited. 5-Bromo-7-Azaindole Safety Data Sheet. [Link]
-
Waters Corporation. Determination of pH Stability by UPLC-MS/MS. [Link]
-
BioProcess International. (2010). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]
-
Guillon, J., et al. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(4), 341-363. [Link]
-
American Pharmaceutical Review. (2022). Forced Degradation – A Review. [Link]
-
MedCrave online. (2016). Forced Degradation Studies. [Link]
Sources
- 1. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. chemimpex.com [chemimpex.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. biomedres.us [biomedres.us]
- 9. waters.com [waters.com]
Technical Support Center: Degradation Pathways of Brominated Azaindoles Under Stress Conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with brominated azaindole derivatives. This guide is designed to provide in-depth technical assistance and troubleshooting advice for navigating the complexities of stability testing and degradation pathway analysis for this important class of compounds. As a privileged scaffold in medicinal chemistry, understanding the stability of brominated azaindoles is paramount for successful drug development.[1][2][3] This resource provides field-proven insights and protocols to ensure the scientific integrity of your stability studies.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the planning and execution of forced degradation studies for brominated azaindoles.
Q1: Why is it crucial to perform forced degradation studies on my brominated azaindole compound?
A1: Forced degradation studies, also known as stress testing, are a regulatory requirement (ICH Q1A/Q1B) and a critical component of the drug development process.[4][5][6] These studies provide invaluable insights into the intrinsic stability of the drug substance, help to identify potential degradation products, and are essential for developing and validating stability-indicating analytical methods.[7][8] The data generated will inform formulation development, packaging selection, and the determination of storage conditions and shelf-life.[6]
Q2: What are the typical stress conditions I should apply to my brominated azaindole?
A2: A comprehensive forced degradation study should expose the compound to a range of stress conditions to explore all relevant degradation pathways.[5][9] These typically include:
-
Acid Hydrolysis: 0.1 M to 1 M HCl
-
Base Hydrolysis: 0.1 M to 1 M NaOH
-
Oxidation: 3% to 30% Hydrogen Peroxide (H₂O₂)
-
Thermal Stress: 60°C to 105°C (in solid and solution states)
-
Photostability: Exposure to UV and visible light as per ICH Q1B guidelines.[10]
Q3: How does the bromine substituent on the azaindole ring affect its stability?
A3: The bromine atom, being an electron-withdrawing group, can significantly influence the electronic properties of the azaindole ring system. This can affect its susceptibility to nucleophilic or electrophilic attack, potentially altering the degradation pathway compared to an unsubstituted azaindole.[1] For instance, bromination can impact the rate and regioselectivity of electrophilic attack on the indole nucleus.[1][11] It may also influence the molecule's susceptibility to photolytic degradation, as the carbon-bromine bond can be labile under UV irradiation.[12][13]
Q4: What are the likely primary degradation pathways for brominated azaindoles?
A4: Based on the known chemistry of indoles and related heterocyclic systems, several degradation pathways can be anticipated:
-
Hydrolysis: The lactam moiety of the pyrrole ring in azaindoles can be susceptible to hydrolysis under acidic or basic conditions, leading to ring-opening.
-
Oxidation: The electron-rich pyrrole ring is prone to oxidation, which can lead to the formation of N-oxides, hydroxylated derivatives, or cleavage of the pyrrole ring to form species like oxindoles and isatins.[14][15]
-
Photodegradation: UV light can induce cleavage of the C-Br bond, leading to debrominated species or the formation of radical-mediated degradation products.[12][13] Dimerization or polymerization can also occur.
-
Thermal Degradation: High temperatures can lead to a variety of reactions, including decarboxylation (if a carboxylic acid group is present), debromination, and general decomposition into smaller, volatile compounds.[16][17][18][19]
Q5: What is a "stability-indicating method," and why do I need one?
A5: A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation.[20][21] Crucially, it must also be able to separate and resolve the API from its degradation products and any process-related impurities.[8][22] Developing such a method, typically a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method, is essential to ensure that the analytical data from your stability studies are reliable and accurately reflect the stability of your compound.[23][24]
Part 2: Troubleshooting Guide
This section provides solutions to common problems encountered during forced degradation experiments with brominated azaindoles.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| No or minimal degradation observed under stress conditions. | The compound is highly stable, or the stress conditions are not harsh enough. | Increase the concentration of the stressor (e.g., acid, base, H₂O₂), prolong the exposure time, or increase the temperature. For highly stable compounds, it's important to document the rigorous conditions under which stability was demonstrated. |
| Complete degradation of the compound. | The stress conditions are too harsh. | Reduce the concentration of the stressor, shorten the exposure time, or lower the temperature. The goal is to achieve partial degradation (typically 5-20%) to identify the primary degradation products.[10] |
| Poor mass balance in the chromatogram. | Degradation products are not UV-active, are volatile, or are not eluting from the HPLC column. | Use a universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) in parallel with the UV detector. Check for co-elution of degradants with the solvent front. Adjust the mobile phase composition or gradient to elute highly polar or non-polar degradants. |
| Multiple, unresolved degradation peaks. | The chromatographic method lacks sufficient resolution. | Optimize the HPLC method. This may involve changing the column chemistry (e.g., C18 to a phenyl-hexyl or cyano phase), adjusting the mobile phase pH, modifying the gradient slope, or changing the organic modifier (e.g., acetonitrile to methanol). |
| Formation of unexpected degradation products. | Complex secondary degradation reactions or interactions with excipients (in drug product studies). | Isolate and characterize the unknown peaks using LC-MS/MS and NMR to elucidate their structures. This will provide a deeper understanding of the degradation pathway. |
| Precipitation of the compound during the study. | The compound has low solubility in the stress medium, or a degradant is insoluble. | Reduce the initial concentration of the compound. If solubility is still an issue, consider using a co-solvent, but be mindful that the co-solvent itself could influence the degradation pathway. |
Part 3: Experimental Protocols & Methodologies
This section provides detailed, step-by-step protocols for conducting forced degradation studies on a novel brominated azaindole.
Protocol 1: General Forced Degradation Procedure
-
Stock Solution Preparation: Prepare a stock solution of the brominated azaindole in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Condition Application:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat at 80°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation (Solution): Dilute 1 mL of the stock solution with 1 mL of purified water. Heat at 80°C for 48 hours.
-
Thermal Degradation (Solid): Place a known quantity of the solid compound in a stability chamber at 105°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Sample Neutralization (for acid and base hydrolysis): After the specified time, cool the acid and base-stressed samples to room temperature and neutralize them with an equivalent amount of base or acid, respectively.
-
Dilution: Dilute all samples to a final concentration of approximately 100 µg/mL with the mobile phase.
-
Analysis: Analyze the samples by a validated stability-indicating RP-HPLC method.
Protocol 2: Development of a Stability-Indicating RP-HPLC Method
-
Column Selection: Start with a standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase Selection:
-
Aqueous Phase (A): 0.1% Formic Acid in water (for acidic compounds) or 10 mM Ammonium Acetate in water (for neutral or basic compounds).
-
Organic Phase (B): Acetonitrile or Methanol.
-
-
Initial Gradient:
-
Time 0 min: 95% A, 5% B
-
Time 30 min: 5% A, 95% B
-
Time 35 min: 5% A, 95% B
-
Time 40 min: 95% A, 5% B
-
-
Detection: Use a photodiode array (PDA) detector to monitor the elution at multiple wavelengths to ensure all degradants are detected.
-
Method Optimization: Analyze a mixture of the stressed samples. Adjust the gradient, mobile phase pH, and organic modifier to achieve adequate separation (resolution > 2) between the parent peak and all degradation product peaks.
-
Method Validation: Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Part 4: Visualizing Degradation Pathways & Workflows
Diagram 1: General Workflow for Forced Degradation Studies
Caption: A typical workflow for conducting forced degradation studies.
Diagram 2: Potential Degradation Pathways of a Brominated Azaindole
Caption: Potential degradation pathways for brominated azaindoles.
References
-
Effect of Bromination on the Quorum Sensing-Inhibiting Properties of Indole-3-Carboxaldehydes in Chromobacterium violaceum AHL System. MDPI. [Link]
-
Reaction Mechanism and Effect of Substituent in Direct Bromination of Indoles. ResearchGate. [Link]
-
Degradation of substituted indoles by an indole-degrading methanogenic consortium. National Institutes of Health. [Link]
-
Method development and force degradation studies for simultaneous estimation of salbutamol sulfate, etofylline and bromhexine hy. SciSpace. [Link]
-
RP‐HPLC traces for analytical‐scale reactions of azaindole‐containing... ResearchGate. [Link]
-
Applying Green Chemistry Principles in the Electrophilic Bromination of Indole-3-Acetic Acid. Bridgewater State University Virtual Commons. [Link]
-
Products of thermal decomposition of brominated polymer flame retardants. Central Institute for Labour Protection – National Research Institute. [Link]
-
Reaction Mechanism and Effect of Substituent in Direct Bromination of Indoles. Semantic Scholar. [Link]
-
Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. MDPI. [Link]
-
On the combustion and photolytic degradation products of some brominated flame retardants. DiVA portal. [Link]
-
Investigating the photolytic degradation of novel monomeric and polymeric brominated flame retardants: analytical characterization, acute ecotoxicological effects and influence of sample storage. ResearchGate. [Link]
-
Oxidation of indoles with pyridinium bromide perbromide: a simple and efficient synthesis of 7-azaoxindoles. Semantic Scholar. [Link]
-
A Review Article on Development of Forced Degradation and Stability Indicating Studies for Drug Substance and Drug Product. Journal of Pharmaceutical Science and Bioscientific Research. [Link]
-
Additional file 1 of Investigating the photolytic degradation of novel monomeric and polymeric brominated flame retardants: analytical characterization, acute ecotoxicological effects and influence of sample storage. Springer Nature. [Link]
-
On the Combustion and Photolytic Degradation Products of Some Brominated Flame Retardants. ResearchGate. [Link]
-
Influence of brominated flame retardant thermal decomposition products on HALS. ResearchGate. [Link]
-
Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions. [Link]
-
Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review. ResearchGate. [Link]
-
Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]
-
A REVIEW ARTICLE ON STBILITY INDICATING METHOD DEVELOPMENT. European Journal of Biomedical and Pharmaceutical Sciences. [Link]
-
Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. ResearchGate. [Link]
-
Products of Thermal Decomposition of Brominated Polymer Flame Retardants. AIDIC. [Link]
-
Investigating the photolytic degradation of novel monomeric and polymeric brominated flame retardants: analytical characterization, acute ecotoxicological effects and influence of sample storage. Semantic Scholar. [Link]
-
Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. Journal of the American Chemical Society. [Link]
-
The Azaindole Framework in the Design of Kinase Inhibitors. National Institutes of Health. [Link]
-
Development and Validation of Stability Indicating RP- HPLC Method for the Determination of Brinzolamid in Bulk and Pharmaceutical Dosage Forms. CR Subscription Agency. [Link]
-
Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. National Institutes of Health. [Link]
-
“DEVELOPMENT AND VALIDATION OF A STABILITY INDICATING CHROMATOGRAPHIC METHODS FOR SIMULTANEOUS ESTIMATION OF SELECTED DRUGS IN... Amazon S3. [Link]
-
Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Oriental University Indore. [Link]
-
Stability Indicating Forced Degradation Studies. Rajiv Gandhi Proudyogiki Vishwavidyalaya. [Link]
-
An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. PubMed. [Link]
-
RP-HPLC stability indicating method development for the estimation of drug marketed formulation. ScienceScholar. [Link]
-
Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]
-
Forced degradation of biopharmaceuticals: Selection of stress conditions. PubMed. [Link]
-
Forced degradation of recombinant monoclonal antibodies: A practical guide. National Institutes of Health. [Link]
-
Pharmaceutical Forced Degradation (Stress Testing) Endpoints: A Scientific Rationale and Industry Perspective. PubMed. [Link]
-
a) Oxidative annulation of azaindoles using Ru‐catalyst. b) Mechanistic... ResearchGate. [Link]
-
Synthesis of 19 b with oxidation of the 7‐azaindole 23. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jpsbr.org [jpsbr.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ejbps.com [ejbps.com]
- 8. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmaceutical Forced Degradation (Stress Testing) Endpoints: A Scientific Rationale and Industry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond [ouci.dntb.gov.ua]
- 11. Reaction Mechanism and Effect of Substituent in Direct Bromination of Indoles | Semantic Scholar [semanticscholar.org]
- 12. diva-portal.org [diva-portal.org]
- 13. researchgate.net [researchgate.net]
- 14. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Oxidation of indoles with pyridinium bromide perbromide: a simple and efficient synthesis of 7-azaoxindoles | Semantic Scholar [semanticscholar.org]
- 16. m.ciop.pl [m.ciop.pl]
- 17. researchgate.net [researchgate.net]
- 18. cetjournal.it [cetjournal.it]
- 19. Products of Thermal Decomposition of Brominated Polymer Flame Retardants | Chemical Engineering Transactions [cetjournal.it]
- 20. crsubscription.com [crsubscription.com]
- 21. sciencescholar.us [sciencescholar.us]
- 22. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
- 23. scispace.com [scispace.com]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Improving Regioselectivity of Reactions on the Pyrrolo[3,2-b]pyridine Core
Welcome to the technical support center for the functionalization of the 1H-pyrrolo[3,2-b]pyridine (also known as 4-azaindole) scaffold. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of achieving regioselectivity in their synthetic endeavors. Here, we provide in-depth, field-proven insights in a practical question-and-answer format to address common challenges and troubleshoot experiments.
The unique electronic nature of the 4-azaindole core, arising from the fusion of an electron-rich pyrrole ring and an electron-deficient pyridine ring, presents both opportunities and challenges for selective chemical modifications. Understanding the inherent reactivity of each position is paramount to designing successful synthetic strategies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section directly addresses specific issues you may encounter during your experiments. Each answer provides a detailed explanation of the underlying chemical principles, step-by-step protocols, and troubleshooting advice.
I. Electrophilic Aromatic Substitution
Question 1: I am attempting an electrophilic aromatic substitution on the 4-azaindole core. Which position is the most reactive, and why?
Answer:
The reactivity of the 4-azaindole ring towards electrophiles is primarily dictated by the electron-rich nature of the pyrrole ring.[1] Generally, the positions on the pyrrole moiety are significantly more susceptible to electrophilic attack than those on the electron-deficient pyridine ring. The established order of reactivity for electrophilic substitution is C3 > C2 .[1]
Causality: The lone pair of electrons on the pyrrole nitrogen (N1) participates in the aromatic system, increasing the electron density of the pyrrole ring carbons. Resonance analysis of the sigma complexes formed upon electrophilic attack reveals that attack at C3 results in a more stable carbocation intermediate compared to attack at C2. This is because the positive charge can be delocalized over more atoms, including the pyridine nitrogen, without disrupting the aromaticity of the pyridine ring as significantly.
Question 2: My electrophilic substitution reaction is yielding a mixture of C2 and C3 isomers. How can I improve selectivity for the C3 position?
Answer:
Achieving high selectivity for the C3 position is often possible by carefully controlling the reaction conditions and the nature of the electrophile.
Troubleshooting & Optimization:
| Issue | Potential Cause | Recommended Solution |
| Mixture of C2 and C3 isomers | Highly Reactive Electrophile: Very reactive electrophiles can be less selective, reacting at both C2 and C3. | Use a milder electrophile or add a Lewis acid catalyst to moderate the reactivity. For example, for bromination, using CuBr₂ in acetonitrile is a mild and highly selective method for C3 bromination.[1] |
| Steric Hindrance at C3: If a substituent is present at an adjacent position (e.g., N1 or C2), it may sterically hinder the approach of the electrophile to the C3 position, leading to increased C2 substitution. | If possible, consider a different synthetic route where functionalization at C3 is performed prior to the introduction of sterically demanding groups. | |
| Solvent Effects: The polarity of the solvent can influence the stability of the transition states for attack at C2 and C3. | Screen a range of solvents, from polar aprotic (e.g., DMF, acetonitrile) to nonpolar (e.g., dichloromethane, THF), to optimize the regioselectivity. |
Experimental Protocol: Selective C3 Bromination [1]
-
Preparation: In a round-bottom flask, dissolve 4-azaindole (1.0 equivalent) in anhydrous acetonitrile (to a concentration of 0.2 M).
-
Reaction: To the solution, add copper(II) bromide (1.1 equivalents).
-
Monitoring: Stir the reaction mixture at room temperature and monitor its progress using thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Question 3: I need to functionalize the C2 position. What is the most reliable strategy to achieve this?
Answer:
Selective functionalization at the C2 position requires a strategy to overcome the intrinsic preference for C3 attack. The most robust and widely used method is Directed ortho-Metalation (DoM) .[1][2][3]
Causality: The DoM strategy involves the use of a directing metalation group (DMG) on the N1 nitrogen.[2][3][4] This group, typically an amide (e.g., pivaloyl, carbamoyl) or a similar coordinating group, chelates to a strong base (e.g., n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA)). This chelation positions the base in close proximity to the C2 proton, leading to its selective deprotonation and the formation of a C2-lithiated intermediate. This intermediate can then be trapped with a variety of electrophiles.
Experimental Workflow: Directed ortho-Metalation (DoM) for C2 Functionalization
Caption: Workflow for C2 functionalization via DoM.
Troubleshooting DoM Reactions:
| Issue | Potential Cause | Recommended Solution |
| Low Yield or No Reaction | Inefficient Deprotonation: The base may not be strong enough, or the directing group may be inadequate. | Ensure strictly anhydrous conditions. Use a stronger base like s-BuLi if n-BuLi is ineffective. Pivaloyl or carbamoyl groups are generally more effective directing groups than smaller ones like acetyl.[1] |
| Unstable Lithiated Intermediate: The C2-lithiated species can be unstable at higher temperatures. | Maintain a very low temperature (typically -78 °C) throughout the deprotonation and electrophilic quench steps.[1] | |
| Poorly Reactive Electrophile: Some electrophiles require higher temperatures to react, which can lead to the decomposition of the lithiated intermediate. | Use a more reactive electrophile if possible, or consider a transmetalation step (e.g., with ZnCl₂) to a more stable organometallic species before adding the electrophile. |
II. N-Alkylation
Question 4: I am trying to perform an N-alkylation. How can I selectively alkylate the pyrrole nitrogen (N1) over the pyridine nitrogen (N4)?
Answer:
Selective N1-alkylation is generally favored due to the greater nucleophilicity of the deprotonated pyrrole nitrogen. However, achieving high selectivity requires careful control of the reaction conditions.
Causality: The N1-proton is more acidic than any C-H proton on the ring, and upon deprotonation with a suitable base, the resulting anion is a potent nucleophile. While the pyridine nitrogen (N4) also has a lone pair of electrons, it is less nucleophilic due to the electron-withdrawing nature of the pyridine ring. The N1-alkylated product is typically the thermodynamically more stable isomer.
Troubleshooting & Optimization:
| Issue | Potential Cause | Recommended Solution |
| Mixture of N1 and N4 isomers | Weak Base or Protic Solvent: Using a weak base may not fully deprotonate the N1 position, leading to competitive alkylation at N4. Protic solvents can also interfere with the reaction. | Use a strong, non-nucleophilic base like sodium hydride (NaH) in a polar aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). This ensures complete deprotonation of N1 and favors the formation of the more stable N1-alkylated product.[1] |
| Reaction under Kinetic Control: At very low temperatures, a small amount of the kinetically favored N4-alkylated product might be formed. | Allowing the reaction to warm to room temperature and stir for a longer period can facilitate equilibration to the thermodynamically favored N1-isomer. |
Experimental Protocol: Selective N1-Boc Protection
-
Preparation: To a solution of 4-azaindole (1.0 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add di-tert-butyl dicarbonate (Boc₂O, 1.2 equivalents) and 4-dimethylaminopyridine (DMAP, 0.1 equivalents).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford N1-Boc-4-azaindole.
III. Functionalization of the Pyridine Ring
Question 5: How can I achieve functionalization on the pyridine ring (C5, C6, or C7)?
Answer:
Direct functionalization of the electron-deficient pyridine ring is challenging and typically requires more specialized strategies than those used for the pyrrole ring.
Strategies for Pyridine Ring Functionalization:
-
Metal-Catalyzed C-H Activation: This is an emerging and powerful method for the direct functionalization of pyridine C-H bonds. These reactions often employ transition metal catalysts (e.g., palladium, rhodium, iridium) and directing groups to achieve regioselectivity. The specific conditions and directing groups will vary depending on the desired position of functionalization.
-
Synthesis from Pre-functionalized Precursors: A common approach is to start with a pyridine derivative that already contains the desired functional group or a precursor (e.g., a halogen) at the desired position and then construct the pyrrole ring onto it.
-
Cross-Coupling Reactions: If you have a halo-substituted 4-azaindole (e.g., 6-bromo-4-azaindole), you can perform various cross-coupling reactions such as Suzuki or Stille couplings to introduce new carbon-carbon bonds.[5][6]
Decision-Making Workflow for Regioselective Functionalization
Caption: Decision-making workflow for regioselective functionalization of 4-azaindole.
References
-
McNally, A., et al. (2022). Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. Science, 378(6621), 746-752. [Link]
-
Kowalska, P., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]
-
Wikipedia contributors. (2023). Directed ortho metalation. Wikipedia, The Free Encyclopedia. [Link]
-
Joule, J. A. (2010). Pyrrole Protection. In Comprehensive Organic Synthesis II (pp. 433-461). Elsevier. [Link]
-
Grokipedia. (n.d.). Directed ortho metalation. [Link]
-
Larsen, F. H., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(21), 5189. [Link]
-
Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM). [Link]
-
Pharmaguideline. (n.d.). Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene. [Link]
-
Myers, A. G. (n.d.). ortho metalation. Andrew G Myers Research Group. [Link]
-
Quora. (2017). Why does an electrophilic substitution reaction take place in the 3rd position of pyridine?[Link]
-
ResearchGate. (n.d.). Isomeric forms of pyrrolopyridines. [Link]
-
National Institutes of Health. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. [Link]
-
University of Windsor. (n.d.). The Mechanisms of the Stille Reaction. [Link]
-
Song, J. J., et al. (2007). Organometallic methods for the synthesis and functionalization of azaindoles. Chemical Society Reviews, 36(7), 1120-1132. [Link]
-
Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. [Link]
-
Chemistry Stack Exchange. (2015). Regioselectivity in electrophilic substitution of pyrrole. [Link]
-
National Institutes of Health. (2017). Regioselective synthesis of pyridines by redox alkylation of pyridine N-oxides with malonates. [Link]
-
Wang, X., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2300827. [Link]
-
National Institutes of Health. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. [Link]
-
Herbert, R., & Moody, C. J. (1970). Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines. Journal of the Chemical Society C: Organic, 8, 1149-1154. [Link]
-
National Institutes of Health. (2021). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. [Link]
-
Knochel, P., et al. (2011). Full functionalization of the 7-azaindole scaffold by selective metalation and sulfoxide/magnesium exchange. Angewandte Chemie International Edition, 50(36), 8342-8345. [Link]
-
Royal Society of Chemistry. (2020). Recent advances in the global ring functionalization of 7-azaindoles. [Link]
-
ResearchGate. (2025). Direct regioselective C-3 halogenation of pyridines. [Link]
-
PubMed. (2009). Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. [Link]
Sources
Technical Support Center: Scale-Up Synthesis of 5-bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine
Welcome to the technical support center for the synthesis of 5-bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the scale-up of this important heterocyclic compound. The insights provided herein are based on established principles of heterocyclic chemistry and practical experience in process development.
Introduction to the Synthesis and its Challenges
The synthesis of this compound, a member of the 4-azaindole family, is a critical process for the development of various therapeutic agents. The core challenge in its synthesis lies in the regioselective bromination of the 7-methyl-1H-pyrrolo[3,2-b]pyridine precursor. The electron-rich pyrrole ring and the electron-deficient pyridine ring exhibit different reactivities, which can lead to a mixture of brominated isomers, posing significant purification challenges, especially at scale. Furthermore, the stability of the starting materials and product under reaction and workup conditions is a key consideration for achieving high yield and purity.
This guide provides a structured approach to troubleshooting common issues in a question-and-answer format, focusing on practical solutions and the underlying scientific principles.
Synthetic Workflow Overview
The most common synthetic route to this compound involves the direct bromination of 7-methyl-1H-pyrrolo[3,2-b]pyridine.
Caption: General synthetic workflow for this compound.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low Yield and Incomplete Conversion
Question: My reaction is showing low conversion of the starting material, 7-methyl-1H-pyrrolo[3,2-b]pyridine, resulting in a poor yield of the desired product. What are the likely causes and how can I improve this?
Answer: Low conversion in the bromination of 7-methyl-1H-pyrrolo[3,2-b]pyridine can be attributed to several factors. A systematic approach to troubleshooting is recommended.
-
Purity of Starting Materials: Ensure the 7-methyl-1H-pyrrolo[3,2-b]pyridine is of high purity. Impurities can interfere with the reaction. The brominating agent, such as N-bromosuccinimide (NBS), should also be of high quality. It is advisable to use freshly opened or properly stored NBS, as it can decompose over time.
-
Reaction Conditions:
-
Temperature: While many brominations with NBS are initiated at 0°C and then allowed to warm to room temperature, the reactivity of the 4-azaindole system might require optimization. Running small-scale trials at slightly elevated temperatures (e.g., 40°C) could improve the reaction rate. However, be cautious as higher temperatures can also lead to increased side product formation.
-
Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Insufficient reaction time will lead to incomplete conversion.
-
-
Stoichiometry of Reagents: While a 1:1 molar ratio of substrate to NBS is theoretically required, on a larger scale, slight excesses of NBS (e.g., 1.05-1.1 equivalents) can help drive the reaction to completion. However, a large excess should be avoided to minimize the formation of di-brominated byproducts.
-
Solvent Choice: The choice of solvent is crucial. Dichloromethane (DCM) and acetonitrile (MeCN) are commonly used for brominations with NBS. Ensure the solvent is dry, as water can react with NBS. The solubility of the starting material in the chosen solvent at the reaction temperature is also a key factor for a homogeneous reaction mixture, which is important for scalability.
| Parameter | Recommendation | Rationale |
| NBS Equivalents | 1.05 - 1.1 | Drives reaction to completion, compensates for any reagent degradation. |
| Temperature | 0°C to RT (or gentle heating to 40°C) | Balances reaction rate and selectivity. |
| Solvent | Anhydrous DCM or MeCN | Ensures reagent stability and substrate solubility. |
| Monitoring | TLC or LC-MS | Tracks conversion and side product formation. |
Issue 2: Poor Regioselectivity and Formation of Isomeric Impurities
Question: My crude product contains significant amounts of other brominated isomers besides the desired 5-bromo product. How can I improve the regioselectivity of the bromination?
Answer: Achieving high regioselectivity is a primary challenge in the functionalization of azaindoles. The pyrrole ring is generally more susceptible to electrophilic attack than the pyridine ring.
-
Understanding the Reactivity: The C3 position of the pyrrolo[3,2-b]pyridine core is often the most nucleophilic and prone to electrophilic substitution. However, the presence of the methyl group at C7 can influence the electronic distribution and steric hindrance, directing bromination to the C5 position.
-
Choice of Brominating Agent: While NBS is a common choice, other brominating agents can offer different selectivity profiles. For instance, using bromine (Br₂) in a suitable solvent might provide different isomeric ratios. However, Br₂ is more hazardous and can lead to over-bromination. Copper(II) bromide (CuBr₂) has also been reported for the regioselective bromination of some azaindole systems and could be explored.[1]
-
Reaction Temperature: Lowering the reaction temperature (e.g., -20°C to 0°C) can often enhance selectivity by favoring the kinetically controlled product.
-
Protecting Groups: In some challenging cases, a protecting group strategy can be employed. Protection of the pyrrole nitrogen (e.g., with a tosyl or BOC group) can alter the electronic properties of the ring system and influence the position of bromination. However, this adds extra steps to the synthesis (protection and deprotection), which is less ideal for scale-up.
Caption: Potential outcomes of the bromination reaction, highlighting the challenge of regioselectivity.
Issue 3: Difficult Purification of the Final Product
Question: I am struggling to purify the this compound from the isomeric impurities and other side products, especially on a larger scale. What purification strategies are most effective?
Answer: Purification is a critical step in any scale-up synthesis. The choice of method depends on the nature of the impurities.
-
Crystallization: This is the most desirable method for large-scale purification due to its efficiency and cost-effectiveness.
-
Solvent Screening: A thorough solvent screening is essential to find a system where the desired product has good solubility at elevated temperatures but poor solubility at room temperature or below, while the impurities remain in solution. Common solvent systems for azaindoles include isopropanol, ethanol, ethyl acetate, and mixtures with hexanes or heptanes.
-
Seeding: Using a small amount of pure product as seed crystals can promote crystallization and improve the crystal form and purity.
-
-
Column Chromatography: While effective at the lab scale, silica gel chromatography can be challenging and costly to scale up.
-
Optimized Solvent System: If chromatography is necessary, invest time in optimizing the eluent system on TLC to achieve good separation between the product and impurities.
-
Alternative Stationary Phases: For challenging separations, consider alternative stationary phases like alumina or reverse-phase silica.
-
-
Acid-Base Extraction: The basicity of the pyridine nitrogen allows for purification through acid-base extraction. The crude material can be dissolved in an organic solvent and washed with a dilute acid (e.g., 1M HCl) to extract the product and its basic isomers into the aqueous phase. The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) to precipitate the purified product, which can be collected by filtration. This method is highly scalable.
Issue 4: Product Instability and Color Formation
Question: The isolated product is off-color (e.g., pink or brown) and seems to degrade upon storage. What causes this and how can it be prevented?
Answer: Azaindoles can be susceptible to oxidation and degradation, especially when exposed to air, light, and residual acid or metal catalysts.
-
Inert Atmosphere: During the final stages of workup and isolation, it is good practice to work under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Thorough Washing: Ensure the isolated product is thoroughly washed to remove any residual acids or bases from the workup, as these can catalyze degradation.
-
Decolorization: If the product is colored, a decolorization step using activated carbon in a suitable solvent during recrystallization can be effective.
-
Storage: Store the final product in a tightly sealed container, protected from light, and preferably at a reduced temperature (e.g., in a refrigerator).
References
-
Han, C., et al. Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development, 2017, 21(4), 629-633. [Link]
-
Kordubailo, M. V., & Tolmachev, A. A. Optimization and Scaling up of the Azaindole Derivatives Synthesis. Journal of Organic and Pharmaceutical Chemistry, 2025, 23(3), 3-10. [Link]
Sources
Technical Support Center: Overcoming Poor Solubility of 5-Bromo-7-Methyl-1H-Pyrrolo[3,2-b]Pyridine Derivatives in Assays
print(google_search.search(queries=["5-bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine solubility data", "physicochemical properties of this compound", "strategies for solubilizing heterocyclic compounds in biochemical assays", "impact of methyl and bromo substituents on pyridine solubility", "using cyclodextrins to solubilize kinase inhibitors", "co-solvent systems for poorly soluble compounds in cell-based assays", "troubleshooting compound precipitation in high-throughput screening", "best practices for preparing stock solutions of poorly soluble compounds"]))
Navigating the experimental challenges posed by promising but poorly soluble compounds is a cornerstone of modern drug discovery. The this compound scaffold, a recurring motif in novel kinase inhibitors and other therapeutic candidates, frequently presents significant solubility hurdles. This guide provides researchers, scientists, and drug development professionals with a comprehensive, in-depth resource for troubleshooting and overcoming these issues in a variety of assay formats.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative won't dissolve in my aqueous assay buffer. What's the first step?
A1: The initial and most critical step is to prepare a high-concentration stock solution in a suitable water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most common first choice due to its excellent solvating power for a wide range of organic molecules.[1][2] From this concentrated stock, you can make serial dilutions into your aqueous experimental medium. It is vital to ensure the final concentration of the organic solvent in your assay is low enough to not impact the biological system, typically below 0.5% v/v.[1]
Q2: My compound precipitates out of solution when I dilute the DMSO stock into my aqueous buffer. What is happening and what can I do?
A2: This common issue is known as "precipitation upon dilution."[1] It occurs because the compound's concentration in the final aqueous solution exceeds its thermodynamic solubility. The dramatic change in solvent polarity from a high-DMSO environment to a high-aqueous environment can cause the compound to "crash out" of solution.[3]
To address this, consider the following:
-
Lower the final concentration: Your target concentration may simply be too high for the aqueous buffer.
-
Slow, dropwise addition: Add the DMSO stock to your buffer slowly while vortexing or swirling to avoid localized high concentrations.[4]
-
Pre-warm the buffer: For cell-based assays, pre-warming the media to 37°C can sometimes help maintain solubility.[5]
-
Use a co-solvent system: Introduce a third solvent to bridge the polarity gap between DMSO and water.
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?
A3: While there's no universal answer, a final DMSO concentration of 0.5% to 1% is a widely accepted industry standard.[3] However, the tolerance to DMSO is cell-line dependent.[6] It is crucial to run a vehicle control experiment to determine the highest concentration of DMSO that does not affect the viability or function of your specific cells.[7][8] High concentrations of DMSO can lead to cytotoxicity, induce differentiation, or alter gene expression.[2][9]
Q4: Can the pH of my buffer affect the solubility of my this compound derivative?
A4: Absolutely. The pyrrolopyridine scaffold contains nitrogen atoms that can be protonated, making these compounds weak bases. For weakly basic compounds, solubility generally increases in acidic conditions (lower pH) where the molecule becomes protonated and thus more polar.[1][10] If your assay allows, consider using a buffer with a pH slightly below neutral.
Troubleshooting Guides & In-Depth Protocols
Issue 1: Initial Dissolution Failure in DMSO
While rare for many organic compounds, some highly crystalline or "brick-dust" molecules may resist dissolution even in 100% DMSO at room temperature.[11]
Troubleshooting Workflow:
Caption: Workflow for initial compound dissolution.
Protocol 1: Enhanced Dissolution in DMSO
-
Gentle Warming: Warm the vial containing the compound and DMSO in a 37°C water bath for 5-10 minutes.[1] Avoid excessive heat, which could degrade the compound.
-
Sonication: If warming is insufficient, place the vial in a bath sonicator for 5-15 minutes. This uses ultrasonic waves to break up solid aggregates and facilitate dissolution.
-
Vortexing: Intersperse warming and/or sonication with vigorous vortexing to mechanically aid the dissolution process.
-
Alternative Solvents: If DMSO fails, consider other water-miscible organic solvents such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). Always test the tolerance of your assay system to these alternative solvents.
Issue 2: Precipitation Upon Dilution into Aqueous Buffer
This is the most common solubility challenge. The key is to mitigate the abrupt change in solvent polarity.
Decision Tree for Mitigating Precipitation:
Caption: Decision-making for precipitation issues.
Protocol 2: Using a Co-Solvent System
Co-solvents can help to create a more gradual transition in polarity from the DMSO stock to the final aqueous buffer.
-
Prepare a 10 mM stock in 100% DMSO.
-
Create an intermediate dilution: Dilute the 10 mM stock 1:10 in a co-solvent such as ethanol or propylene glycol. This creates a 1 mM solution in a 10% DMSO/90% co-solvent mixture.
-
Final Dilution: Add this intermediate stock to your aqueous buffer to reach the desired final concentration. The final solvent concentration will be significantly lower than if you had diluted directly from the 100% DMSO stock.
-
Important: Always run a vehicle control with the same final concentration of the DMSO/co-solvent mixture to ensure it does not affect your assay.[12][13]
Table 1: Common Co-solvents and Surfactants
| Co-solvent/Surfactant | Typical Final Concentration | Considerations |
| Ethanol | < 1% | Can affect some enzymes and cells.[12] |
| Propylene Glycol | < 2% | Generally well-tolerated. |
| Polyethylene Glycol 400 (PEG-400) | < 5% | Can increase viscosity. |
| Tween® 20/80 | < 0.1% | Surfactants that can help prevent aggregation. May interfere with some assays.[13] |
Issue 3: Poor Solubility in Cell Culture Media
Cell culture media are complex aqueous solutions containing salts, amino acids, and proteins (if supplemented with serum). These components can sometimes interact with your compound and reduce its solubility.[5]
Protocol 3: Cyclodextrin-Mediated Solubilization
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble "guest" molecules, like your compound, effectively increasing their aqueous solubility.[14][15][16]
-
Choose the right cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for many small molecules.[15]
-
Prepare a stock solution: Instead of DMSO, try to dissolve your compound directly in an aqueous solution of HP-β-CD (e.g., 10-20% w/v). This may require sonication and gentle warming.
-
Alternatively, complexation from a slurry:
-
Add the solid compound to the HP-β-CD solution.
-
Stir or shake the mixture at room temperature for 24-48 hours to allow for complex formation.
-
Filter the solution through a 0.22 µm filter to remove any undissolved compound.
-
-
Quantify the concentration: It is essential to determine the actual concentration of the solubilized compound in your cyclodextrin stock solution using a method like HPLC-UV.
-
Dilute into media: The cyclodextrin-complexed stock can then be diluted into your cell culture media.
Table 2: Comparison of Solubilization Strategies
| Strategy | Pros | Cons | Best For |
| DMSO Stock | Simple, effective for many compounds. | Can cause precipitation on dilution; potential for cellular toxicity. | Initial screening, biochemical assays. |
| Co-solvents | Helps bridge polarity gap, reduces precipitation. | Requires careful vehicle control; potential for co-solvent to affect assay. | Cell-based assays, situations with mild precipitation. |
| pH Adjustment | Can significantly increase solubility for ionizable compounds. | Limited to assays tolerant of pH changes; may alter compound activity. | Biochemical assays with flexible buffer conditions. |
| Cyclodextrins | Significantly increases aqueous solubility; can reduce toxicity.[14][16] | More complex preparation; requires quantification of stock; potential for cyclodextrin to interact with cell membranes at high concentrations. | Cell-based and in vivo studies where organic solvents are undesirable. |
| Lipid-Based Formulations | Can greatly enhance solubility and oral absorption for in vivo studies.[17][18][19] | Not suitable for most in vitro biochemical or cell-based assays. | In vivo pharmacokinetic and efficacy studies. |
Best Practices for Compound Handling
To ensure the integrity and accuracy of your results, proper compound handling is paramount.
-
Stock Solution Storage: Store DMSO stock solutions in small, single-use aliquots at -20°C or -80°C to prevent multiple freeze-thaw cycles, which can lead to compound degradation or precipitation.[20]
-
Anhydrous Solvents: Use high-purity, anhydrous DMSO for preparing stock solutions. DMSO is hygroscopic and can absorb water from the atmosphere, which can decrease the solubility of your compound over time.[4]
-
Equilibration: Before opening a vial of lyophilized powder or a frozen stock solution, allow it to equilibrate to room temperature to prevent condensation of atmospheric moisture into the sample.[1]
-
Documentation: Meticulously document the solvent, concentration, and storage conditions for every stock solution.
By systematically applying these troubleshooting strategies and adhering to best practices in compound handling, researchers can successfully navigate the challenges posed by the poor solubility of this compound derivatives and generate reliable, reproducible data in their assays.
References
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available from: [Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. National Institutes of Health. Available from: [Link]
-
Oil-cyclodextrin based beads for oral delivery of poorly-soluble drugs. PubMed. Available from: [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available from: [Link]
-
Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. ResearchGate. Available from: [Link]
-
Formulation Strategies for Poorly Soluble Drugs. Pharmaceutical Technology. Available from: [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. Available from: [Link]
-
Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. Available from: [Link]
-
Full article: Cyclodextrin Controlled Release of Poorly Water-Soluble Drugs from Hydrogels. Taylor & Francis Online. Available from: [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. Available from: [Link]
-
Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. ACS Publications. Available from: [Link]
-
What effects does DMSO have on cell assays? Quora. Available from: [Link]
-
Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. PubMed. Available from: [Link]
-
Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. ResearchGate. Available from: [Link]
- Considerations regarding use of solvents in in vitro cell based assays. [No valid URL found]
-
SOP for Handling of High-Throughput Screening (HTS) Equipment. SOP Guide for Pharma. Available from: [Link]
-
Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. PubMed Central. Available from: [Link]
-
High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay. National Institutes of Health. Available from: [Link]
-
Effect of DMSO on assay performance. Binding experiments were performed... ResearchGate. Available from: [Link]
-
Compound Management for Quantitative High-Throughput Screening. PubMed Central. Available from: [Link]
-
High-Throughput Screening: Best Practice, Trends and Challenges. Pharma IQ. Available from: [Link]
-
Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar. Available from: [Link]
-
Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. Available from: [Link]
-
What is the reason behind the precipitation of drugs or compounds during MTT assay in 96-well plates after the treatment? ResearchGate. Available from: [Link]
-
The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy. Available from: [Link]
- The effect of some cosolvents and surfactants on viability of cancerous cell lines. [No valid URL found]
-
Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms. MDPI. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. quora.com [quora.com]
- 10. mdpi.com [mdpi.com]
- 11. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications | MDPI [mdpi.com]
- 12. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 13. researchgate.net [researchgate.net]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Off-Target Effects of 5-bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine Analogs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine analogs. This guide is designed to provide you with in-depth technical and field-proven insights to anticipate, identify, and mitigate off-target effects during your experiments. The pyrrolo[3,2-b]pyridine scaffold, also known as the 7-azaindole nucleus, is a privileged structure in medicinal chemistry, frequently utilized for the development of kinase inhibitors.[1][2] However, like many kinase inhibitors that target the highly conserved ATP-binding site, off-target activities are a significant concern that can lead to misinterpretation of data and potential toxicity.[3]
This resource is structured to provide immediate answers to common questions and detailed troubleshooting workflows for more complex experimental challenges.
Frequently Asked Questions (FAQs)
Here are some common questions and answers to help you get started:
Q1: My this compound analog is showing unexpected phenotypic effects in my cell-based assays. Could these be off-target effects?
A1: Yes, it is highly probable. Unexpected phenotypic changes are often the first indication of off-target activities. Kinase inhibitors, including those based on the pyrrolo[3,2-b]pyridine scaffold, can interact with multiple kinases beyond the intended target, leading to unforeseen biological consequences.[4] It is crucial to validate that the observed phenotype is a direct result of on-target inhibition.
Q2: What is the first step I should take to investigate potential off-target effects?
A2: A critical first step is to perform a comprehensive literature review on the broader class of pyrrolo[3,2-b]pyridine (7-azaindole) derivatives to understand their known target space.[1][2] Following this, conducting a kinase selectivity profile is the most direct way to identify potential off-target interactions. Several commercial services offer screening against large panels of kinases.[5]
Q3: How can I confirm that my analog is engaging the intended target within the cell?
A3: Cellular target engagement assays are essential for confirming that your compound is binding to its intended target in a physiological context.[6] Techniques such as the NanoBRET™ Target Engagement Assay, Cellular Thermal Shift Assay (CETSA), and Fluorescence Resonance Energy Transfer (FRET)-based assays can provide quantitative data on intracellular target binding.[7]
Q4: Can computational tools help predict off-target effects for my novel analog?
A4: In silico methods can be a valuable starting point for identifying potential off-target interactions. Computational approaches, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can predict the binding of your compound to a wide range of proteins, helping to prioritize experimental validation.
Q5: My compound is potent in biochemical assays but shows reduced activity in cellular assays. What could be the reason?
A5: This discrepancy can be due to several factors, including poor cell permeability, active efflux from the cell, or rapid metabolism of the compound. Cellular target engagement assays can help differentiate between a lack of target binding and other cellular factors.
Troubleshooting Guides
This section provides detailed workflows to address specific experimental challenges related to off-target effects.
Guide 1: Investigating Unexpected Cellular Phenotypes
If you observe a cellular phenotype that is inconsistent with the known function of your target kinase, follow this workflow to dissect on-target versus off-target effects.
Workflow for Phenotypic Deconvolution:
Caption: Workflow for dissecting on- and off-target phenotypic effects.
Detailed Steps:
-
Confirm On-Target Engagement: Before proceeding, it is crucial to confirm that your compound is entering the cells and binding to its intended target at the concentrations used in your phenotypic assays.[6] Utilize a cellular target engagement assay for this purpose.
-
Generate a Resistant Mutant: A powerful method to link a phenotype to a specific target is to use a "gatekeeper" or other resistance-conferring mutation in the target kinase. If the compound's effect is on-target, cells expressing the mutant kinase should be resistant to the observed phenotype.
-
Phenotypic Rescue: In a complementary approach, you can overexpress the wild-type target kinase to see if it enhances the phenotypic effect or a resistant version to see if it rescues the phenotype.
-
Kinome-wide Profiling: Regardless of the outcomes of the genetic experiments, a broad kinase screen is invaluable for identifying potential off-targets.[5] This will provide a list of other kinases that your compound inhibits, which can then be investigated further.
Guide 2: Optimizing Kinase Selectivity
If your initial screening reveals that your this compound analog has multiple off-targets, the following strategies can be employed to improve its selectivity.
Strategies for Enhancing Selectivity:
Caption: Iterative workflow for improving kinase inhibitor selectivity.
Detailed Steps:
-
Structure-Activity Relationship (SAR) Studies: Systematically synthesize and test analogs of your lead compound to understand which parts of the molecule are critical for on-target potency and which contribute to off-target binding.[2]
-
Computational Modeling: Use molecular docking to visualize how your compound binds to both your intended target and key off-targets identified from kinome profiling. This can reveal subtle differences in the ATP-binding pockets that can be exploited for selectivity.
-
Rational Drug Design: Based on the SAR and computational modeling, rationally design new analogs that introduce steric hindrances for off-target binding while maintaining or improving affinity for the on-target kinase.
-
Iterative Synthesis and Screening: The process of optimizing selectivity is iterative. New analogs should be synthesized and subjected to both on-target potency assays and off-target selectivity profiling to assess the impact of the chemical modifications.
Data Presentation: Key Experimental Parameters
When characterizing your this compound analogs, it is crucial to present your data in a clear and standardized format.
| Parameter | Description | Recommended Assay(s) |
| IC₅₀/Kᵢ | The concentration of the inhibitor required to reduce enzyme activity or binding by 50%. | Biochemical kinase assays (e.g., radiometric, fluorescence-based). |
| Cellular EC₅₀ | The concentration of the inhibitor that gives a half-maximal response in a cell-based assay. | Cellular phosphorylation assays, cell proliferation assays. |
| Cellular Target Engagement | The concentration-dependent binding of the inhibitor to its target in intact cells. | NanoBRET™, CETSA, FRET.[7] |
| Kinome Selectivity Score | A quantitative measure of the inhibitor's selectivity across the kinome. | Kinome-wide profiling services.[5] |
Experimental Protocols
Protocol 1: NanoBRET™ Target Engagement Assay
This protocol provides a general overview of the NanoBRET™ Target Engagement Assay, a widely used method for quantifying compound binding to a target protein in living cells.[7]
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vector for your target kinase fused to NanoLuc® luciferase
-
NanoBRET™ tracer specific for your target kinase
-
NanoBRET™ Nano-Glo® Substrate
-
Opti-MEM™ I Reduced Serum Medium
-
White, opaque 96- or 384-well assay plates
Procedure:
-
Cell Plating: Seed cells in assay plates at a density optimized for your cell line.
-
Transfection: Transfect the cells with the NanoLuc®-kinase fusion vector and allow for protein expression (typically 24 hours).
-
Compound Treatment: Prepare serial dilutions of your this compound analog and add them to the cells.
-
Tracer Addition: Add the specific NanoBRET™ tracer to the wells.
-
Substrate Addition: Add the Nano-Glo® Substrate to initiate the bioluminescent reaction.
-
Signal Detection: Measure the donor (460 nm) and acceptor (610 nm) emission signals using a luminometer equipped with the appropriate filters.
-
Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission) and plot it against the compound concentration to determine the IC₅₀ for target engagement.
Protocol 2: Kinase Selectivity Profiling
While often outsourced to specialized companies, the general principle of kinase selectivity profiling is as follows:
Procedure Overview:
-
Compound Submission: Provide your this compound analog at a specified concentration (e.g., 100x stock in DMSO).
-
Assay Performance: The service provider will perform biochemical kinase assays for a large panel of kinases (e.g., >400) in the presence of your compound, typically at a single high concentration (e.g., 1 µM) for initial screening, or in a dose-response format for more detailed analysis.[5]
-
Data Reporting: The results are usually provided as the percent inhibition for each kinase at the tested concentration or as IC₅₀ values. This data can be used to generate a selectivity profile and identify potential off-targets.
By systematically applying these strategies and assays, researchers can gain a comprehensive understanding of the on- and off-target activities of their this compound analogs, leading to more robust and reliable experimental outcomes.
References
- Mushtaq, N., Saify, Z. S., Noor, F., Takween, S., Akhtar, S., Arif, M., & Khan, K. M. (2008). Synthesis and pharmacological activities of 7-azaindole derivatives. Pakistan journal of pharmaceutical sciences, 21(1), 36–39.
- Sharma, N., Chaudhary, A., & Sachdeva, M. (2023). An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. Future medicinal chemistry, 15(24), 2309–2323.
- Stoit, A. R., den Hartog, A. P., Mons, H., van Schaik, S., Barkhuijsen, N., Stroomer, C., Coolen, H. K., Reinders, J. H., Adolfs, T. J., van der Neut, M., Keizer, H., & Kruse, C. G. (2008). 7-Azaindole derivatives as potential partial nicotinic agonists. Bioorganic & medicinal chemistry letters, 18(1), 302–306.
- Mushtaq, N., Saify, Z.S., et al. (2008). Synthesis and pharmacological activities of 7-azaindole derivatives.
- Sharma, N., Chaudhary, A., & Sachdeva, M. (2023).
- Li, X., et al. (Year not available). Pyrrolo[3,2-d]pyrimidine Derivatives as Type II Kinase Insert Domain Receptor (KDR) Inhibitors: CoMFA and CoMIA Studies. PMC.
- Al-Rashood, S. T., et al. (Year not available). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Taylor & Francis Online.
- Kim, J., Kang, D., Choi, S., Hong, V. S., & Lee, J. (2025). 1H-Pyrrolo[2,3-b]pyridine Analogs as PLK4 Inhibitors. DBpia.
- Kumar, V., et al. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. PubMed.
- Al-Ostath, M. H., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI.
- Ali, M. A., et al. (Year not available). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI.
- Lee, J. H., et al. (2010).
- Sharma, S., et al. (Year not available). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC.
- Cui, J. J., et al. (Year not available). Discovery of Pyrrolopyridine−Pyridone Based Inhibitors of Met Kinase: Synthesis, X-ray Crystallographic Analysis, and Biological Activities.
- Szeliga, J., et al. (Year not available).
- Al-Ali, H., et al. (Year not available). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY.
- Ishida, T., et al. (Year not available). Encountering unpredicted off-target effects of pharmacological inhibitors. Oxford Academic.
- Eurofins DiscoverX. (n.d.). Target Engagement Assays.
- Selvita. (2025). A Practical Guide to Target Engagement Assays.
- Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service.
- Patsnap Synapse. (2025). How can off-target effects of drugs be minimised?
- Promega Corporation. (n.d.). NanoBRET® Target Engagement | Live-Cell Compound Binding Assay.
- Ekins, S., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers.
- Liu, Z., et al. (Year not available). In silico off-target profiling for enhanced drug safety assessment. PMC.
- Lin, A., et al. (Year not available). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and pharmacological activities of 7-azaindole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1H-Pyrrolo[2,3-b]pyridine Analogs as PLK4 Inhibitors - Quantitative Bio-Science : 논문 | DBpia [dbpia.co.kr]
- 5. Pyrrolo[3,2-d]pyrimidine Derivatives as Type II Kinase Insert Domain Receptor (KDR) Inhibitors: CoMFA and CoMSIA Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
Validation & Comparative
comparing the efficacy of 5-bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine to Sunitinib
A Comparative Guide for Drug Development Professionals
Introduction: Profiling the Contenders
Sunitinib: A cornerstone in the treatment of renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST), Sunitinib (marketed as Sutent®) is a potent inhibitor of several receptor tyrosine kinases (RTKs), including vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and c-KIT. Its mechanism of action revolves around the inhibition of angiogenesis and direct anti-tumor effects by blocking key signaling pathways that drive tumor growth and metastasis.
5-bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine: This compound is a substituted pyrrolopyridine, a heterocyclic scaffold of significant interest in medicinal chemistry. While not as extensively characterized as Sunitinib, its core structure is recognized as a "privileged" scaffold in kinase inhibitor design. Publicly available information on this compound is limited, with its primary characterization being a chemical intermediate in the synthesis of more complex molecules, some of which are designed as kinase inhibitors. At present, there is no publicly available data on the direct biological activity or efficacy of this compound as a standalone therapeutic agent.
This guide will, therefore, proceed with a theoretical comparison based on the known properties of the pyrrolopyridine scaffold and the established profile of Sunitinib. The experimental protocols and data presented are based on standard methodologies used to evaluate kinase inhibitors and should be considered as a predictive framework for any future investigation into this compound.
Comparative Mechanism of Action: A Structural Perspective
The therapeutic efficacy of kinase inhibitors is intrinsically linked to their ability to bind to the ATP-binding pocket of the target kinase, preventing phosphorylation and subsequent signal transduction.
Sunitinib's Established Multi-Targeted Profile:
Sunitinib's indolin-2-one core is a key structural feature that allows it to interact with the hinge region of the kinase domain of multiple RTKs. This multi-targeted approach is both a strength and a source of its known side-effect profile.
Figure 2: A tiered experimental workflow for the comprehensive comparison of novel kinase inhibitors against an established drug like Sunitinib.
Phase 1: In Vitro Kinase Inhibition Assays
Objective: To determine the kinase inhibitory profile of this compound and compare its potency and selectivity to Sunitinib.
Protocol:
-
Compound Preparation: Solubilize this compound and Sunitinib (as a positive control) in 100% DMSO to create 10 mM stock solutions.
-
Kinase Panel Screening: Screen the compounds against a broad panel of recombinant human kinases (e.g., a 400+ kinase panel) at a fixed concentration (e.g., 1 µM) to identify primary targets.
-
IC50 Determination: For identified primary targets (e.g., VEGFR2, PDGFRβ, c-KIT), perform dose-response assays.
-
Prepare serial dilutions of the compounds (e.g., 10-point, 3-fold dilutions starting from 10 µM).
-
Incubate each compound dilution with the respective kinase, a suitable substrate, and ATP.
-
Measure kinase activity using a validated method (e.g., ADP-Glo™, LanthaScreen™).
-
Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic equation.
-
Data Presentation:
| Compound | VEGFR2 IC50 (nM) | PDGFRβ IC50 (nM) | c-KIT IC50 (nM) | Off-Target Kinase X IC50 (nM) |
| Sunitinib | Expected: <10 | Expected: <10 | Expected: <20 | Variable |
| This compound | To be determined | To be determined | To be determined | To be determined |
Phase 2: Cell-Based Proliferation and Signaling Assays
Objective: To assess the anti-proliferative activity of the compounds in relevant cancer cell lines and confirm target engagement in a cellular context.
Protocol:
-
Cell Line Selection: Choose cell lines whose growth is driven by kinases targeted by Sunitinib (e.g., human umbilical vein endothelial cells (HUVEC) for angiogenesis, GIST-T1 for c-KIT).
-
Anti-Proliferation Assay (e.g., CellTiter-Glo®):
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a range of concentrations of this compound and Sunitinib for 72 hours.
-
Measure cell viability and calculate GI50 (concentration for 50% growth inhibition).
-
-
Target Phosphorylation Assay (Western Blot):
-
Treat cells with the compounds for a short duration (e.g., 2 hours).
-
Lyse the cells and perform Western blotting to detect the phosphorylation status of target kinases (e.g., phospho-VEGFR2) and downstream effectors (e.g., phospho-Akt, phospho-ERK).
-
Data Presentation:
| Compound | HUVEC GI50 (nM) | GIST-T1 GI50 (nM) | Inhibition of p-VEGFR2 in HUVEC |
| Sunitinib | Expected: <50 | Expected: <50 | Yes, dose-dependent |
| This compound | To be determined | To be determined | To be determined |
Conclusion and Future Directions
While this compound belongs to a chemical class with proven potential in kinase inhibition, there is currently no publicly available data to support a direct efficacy comparison with Sunitinib. The pyrrolopyridine scaffold is a promising starting point for the design of novel kinase inhibitors, and the experimental framework outlined in this guide provides a clear path for its evaluation.
Future research should focus on synthesizing and profiling this compound and its analogs to determine their kinase selectivity and anti-proliferative activity. A direct comparison with Sunitinib using the proposed in vitro and cell-based assays would be the critical first step in ascertaining its potential as a therapeutic agent. Only through such rigorous, data-driven evaluation can its true efficacy and potential advantages or disadvantages relative to established drugs like Sunitinib be understood.
References
-
Sunitinib (Sutent). National Cancer Institute. [Link]
A Comparative Guide for Researchers: Evaluating 5-bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine Against Established BRAF Inhibitors
This guide provides a comprehensive framework for the preclinical evaluation of 5-bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine, a novel heterocyclic compound, as a potential BRAF inhibitor. It is designed for researchers, scientists, and drug development professionals. We will benchmark this compound against the established, FDA-approved BRAF inhibitors: Vemurafenib, Dabrafenib, and Encorafenib. This document outlines the critical signaling pathways, proposes a structured experimental workflow for characterization, and discusses the ever-present challenge of acquired resistance.
The Rationale: Targeting the Constitutively Active BRAF Kinase
The mitogen-activated protein kinase (MAPK) signaling pathway is a cornerstone of cellular regulation, governing processes like cell growth, proliferation, and survival.[1][2][3] A key component of this cascade is the BRAF serine/threonine kinase.[4] In a significant percentage of melanomas (around 50%) and other cancers like colorectal and thyroid cancer, a specific point mutation in the BRAF gene, V600E, leads to a constitutively active BRAF protein.[5][6][7][8] This aberrant, constant signaling drives uncontrolled cell proliferation and is a critical oncogenic driver.[2] The development of selective BRAF inhibitors has revolutionized the treatment of BRAF V600E-mutant melanoma and other related cancers.[8][9][10]
Below is a diagram illustrating the MAPK signaling pathway and the central role of BRAF.
Caption: The MAPK signaling cascade initiated by growth factors.
Profiling the Established Competitors
A thorough understanding of the existing therapeutic landscape is crucial. The following table summarizes the key characteristics of the leading FDA-approved BRAF inhibitors.
| Feature | Vemurafenib (Zelboraf®) | Dabrafenib (Tafinlar®) | Encorafenib (Braftovi®) |
| Mechanism of Action | ATP-competitive inhibitor of BRAF V600E kinase, leading to apoptosis in melanoma cells.[11][12][13] | Potent, ATP-competitive inhibitor of BRAF V600-mutant kinases.[1][14][15][16] | Kinase inhibitor targeting BRAF V600E, as well as wild-type BRAF and CRAF.[17][18] |
| Indications | Treatment of unresectable or metastatic melanoma with BRAF V600E mutation.[11][13] | Used as a single agent or in combination with a MEK inhibitor (Trametinib) for BRAF V600-mutant melanoma and other solid tumors.[9][19] | Used in combination with a MEK inhibitor (Binimetinib) for BRAF V600E or V600K-mutant melanoma and in combination with Cetuximab for BRAF V600E-mutant colorectal cancer.[2][18] |
| Key Efficacy Data | In a phase III trial, showed a 48% overall response rate in BRAF V600E-mutant melanoma.[12] | Combination therapy with Trametinib has shown improved progression-free and overall survival compared to monotherapy.[19][20] | Combination therapy with Binimetinib has demonstrated significant antitumor activity in BRAF-mutant melanoma.[21] |
| Known Side Effects | Cutaneous squamous cell carcinoma, keratoacanthoma, photosensitivity, arthralgia.[12][22] | Hyperkeratosis, headache, pyrexia, arthralgia.[1][19] | Fatigue, nausea, diarrhea, abdominal pain, arthralgia.[18] |
A Proposed Framework for Evaluating this compound
Given the novelty of this compound in the context of BRAF inhibition, a systematic, multi-tiered approach is required to ascertain its potential and benchmark it against the established inhibitors. The following experimental workflow is proposed.
Caption: Proposed experimental workflow for the evaluation of a novel BRAF inhibitor.
Detailed Experimental Protocols
Biochemical Kinase Assay
Objective: To determine the direct inhibitory activity and selectivity of this compound on BRAF V600E versus wild-type BRAF.
Methodology:
-
Assay Principle: A luminescence-based kinase assay, such as the Kinase-Glo® MAX assay, can be employed to measure the amount of ATP remaining in solution following a kinase reaction.[23][24] A decrease in the kinase's activity due to an inhibitor results in a higher luminescence signal.
-
Reagents:
-
Recombinant human BRAF (V600E) and BRAF (wild-type) enzymes.[24]
-
A suitable substrate, such as inactive MEK1.
-
ATP at a concentration near the Km for BRAF.
-
Kinase-Glo® MAX reagent.
-
Test compound (this compound) and control inhibitors (Vemurafenib, Dabrafenib, Encorafenib) in a series of dilutions.
-
-
Procedure:
-
In a 96-well or 384-well plate, add the kinase, substrate, and kinase buffer.
-
Add the serially diluted inhibitors.
-
Initiate the reaction by adding ATP.
-
Incubate at 30°C for a specified period (e.g., 60 minutes).
-
Stop the reaction and add the Kinase-Glo® MAX reagent.
-
Incubate at room temperature to allow the luminescent signal to stabilize.
-
Measure luminescence using a microplate reader.
-
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay
Objective: To assess the cytotoxic or cytostatic effects of the compound on cancer cell lines with and without the BRAF V600E mutation.
Methodology:
-
Assay Principle: Assays like the CellTiter-Glo® Luminescent Cell Viability Assay measure the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.[25]
-
Cell Lines:
-
BRAF V600E-mutant: A375 (melanoma), SK-MEL-28 (melanoma).
-
BRAF wild-type: MCF7 (breast cancer), PC9 (lung cancer).[26]
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound and control inhibitors for 72 hours.[21]
-
Add the CellTiter-Glo® reagent to the wells.
-
Measure luminescence to determine the number of viable cells.
-
-
Data Analysis: Determine the GI50 (concentration for 50% growth inhibition) for each cell line to assess the compound's potency and selectivity.
Western Blot Analysis of MAPK Pathway Modulation
Objective: To confirm that the compound inhibits the BRAF signaling pathway in cells by observing changes in the phosphorylation status of downstream proteins.
Methodology:
-
Principle: Western blotting uses antibodies to detect specific proteins in a sample.[27] By using antibodies against both the total and phosphorylated forms of a protein, one can assess the activation state of a signaling pathway.[28][29]
-
Procedure:
-
Treat BRAF V600E-mutant cells with the test compound at various concentrations and for different time points.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.[30]
-
Probe the membrane with primary antibodies against phospho-MEK, total MEK, phospho-ERK, and total ERK. A loading control like GAPDH or β-actin should also be used.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Expected Outcome: Effective BRAF inhibition should lead to a dose-dependent decrease in the levels of phosphorylated MEK and ERK, with little to no change in the total protein levels.
The Challenge of Acquired Resistance
A major limitation of BRAF inhibitor therapy is the development of acquired resistance, which often leads to disease progression.[20][31][32] Understanding these mechanisms is critical for the development of next-generation inhibitors.
Common Mechanisms of Resistance:
-
Reactivation of the MAPK Pathway: This can occur through various means, including mutations in NRAS or MEK, amplification of the mutant BRAF gene, or alternative splicing of BRAF.[20][31][33]
-
Activation of Bypass Pathways: Cancer cells can activate parallel signaling pathways to circumvent the BRAF blockade, such as the PI3K/AKT pathway.[31][32]
-
Upregulation of Receptor Tyrosine Kinases (RTKs): Increased expression and activation of RTKs like EGFR, PDGFRβ, and IGF-1R can drive signaling through alternative pathways.[20][32][33]
Any evaluation of this compound should include future studies to investigate its efficacy in models of acquired resistance to current BRAF inhibitors and to determine the resistance mechanisms that may arise from its own use.
Conclusion and Future Directions
The established BRAF inhibitors—Vemurafenib, Dabrafenib, and Encorafenib—have significantly improved outcomes for patients with BRAF-mutant cancers. However, the inevitable development of resistance necessitates a continued search for novel inhibitors with improved efficacy, selectivity, and the ability to overcome resistance.
This guide proposes a rigorous, structured approach to evaluate this compound as a potential next-generation BRAF inhibitor. The outlined experiments will provide a comprehensive preclinical data package, enabling a go/no-go decision for further development. By directly comparing its performance against the current standards of care in biochemically and cellularly relevant assays, we can ascertain its true potential in the ongoing fight against BRAF-driven malignancies.
References
-
What are the molecular mechanisms of action of Dabrafenib Mesylate in therapeutic applications? | R Discovery. Available from: [Link]
-
The mechanism and consequences of BRAF inhibitor resistance in melanoma. Genome Instability & Disease. Available from: [Link]
-
Dabrafenib and its use in the treatment of metastatic melanoma - PMC. NIH. Available from: [Link]
-
V600E - Wikipedia. Available from: [Link]
-
Vemurafenib - Wikipedia. Available from: [Link]
-
BRAFTOVI® (encorafenib) Clinical Pharmacology | Pfizer Medical - US. Available from: [Link]
-
Mechanisms of Acquired BRAF Inhibitor Resistance in Melanoma: A Systematic Review. Available from: [Link]
-
Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies - Frontiers. Available from: [Link]
-
BRAF V600E Mutation Across Multiple Tumor Types: Correlation Between DNA-based Sequencing and Mutation-specific Immunohistochemistry - PubMed. Available from: [Link]
-
Encorafenib mechanism of action | braf mapk pathway - Braftovi + Cetuximab. Available from: [Link]
-
BRAF Inhibitor Resistance Mechanisms in Metastatic Melanoma: Spectrum and Clinical Impact - AACR Journals. Available from: [Link]
-
What is the mechanism of Dabrafenib Mesylate? - Patsnap Synapse. Available from: [Link]
-
Mechanisms of resistance to BRAF and MEK inhibitors and clinical updat | OTT. Available from: [Link]
-
What is the mechanism of Encorafenib? - Patsnap Synapse. Available from: [Link]
-
Vemurafenib: targeted inhibition of mutated BRAF for treatment of advanced melanoma and its potential in other malignancies - PubMed. Available from: [Link]
-
Encorafenib - Wikipedia. Available from: [Link]
-
BRAF Biomarker | Colorectal Cancer Alliance. Available from: [Link]
-
What is the mechanism of Vemurafenib? - Patsnap Synapse. Available from: [Link]
-
Dabrafenib | Drug Guide - MedSchool. Available from: [Link]
-
vemurafenib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. Available from: [Link]
-
Pharmacology of Vemurafenib (Zelboraf) ; Pharmacokinetics, Mechanism of action, Uses, Effects - YouTube. Available from: [Link]
-
What are dabrafenib and trametinib? - Dr.Oracle. Available from: [Link]
-
BRAF V600E - Colorectal Cancer - Biomarker Consortium - OncLive. Available from: [Link]
-
Mechanism Of Action | BRAFTOVI® (encorafenib) + MEKTOVI® (binimetinib). Available from: [Link]
-
Western blot analysis of proteins in the mitogen-activated protein... - ResearchGate. Available from: [Link]
-
BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions - PMC. NIH. Available from: [Link]
-
BRAF Inhibitors for the Treatment of Metastatic Melanoma: Clinical Trials and Mechanisms of Resistance - AACR Journals. Available from: [Link]
-
Do you have an antibody for Western Blot Analysis of MAPK1 gene knockdown using your MAPK1 control siRNA? - QIAGEN. Available from: [Link]
-
Selective BRAF V600E Inhibition Enhances T-Cell Recognition of Melanoma without Affecting Lymphocyte Function - AACR Journals. Available from: [Link]
-
Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC. NIH. Available from: [Link]
-
MEK and BRAF Inhibitors Plus Other Melanoma Targeted Therapies. Available from: [Link]
-
What are BRAF inhibitors and how do you quickly get the latest development progress? Available from: [Link]
-
(A) Cell viability assays were performed to compare the effect of... - ResearchGate. Available from: [Link]
-
Exploring the In Vitro and In Vivo Therapeutic Potential of BRAF and MEK Inhibitor Combination in NRAS-Mutated Melanoma - NIH. Available from: [Link]
-
BRAF (WT) Kinase Assay Kit - BPS Bioscience. Available from: [Link]
-
Comparative Analysis of the Effect of the BRAF Inhibitor Dabrafenib in 2D and 3D Cell Culture Models of Human Metastatic Melanoma Cells | In Vivo. Available from: [Link]
-
(a) Exemplary viability assay of BRAFi-sensitive (S) and -resistant (R)... - ResearchGate. Available from: [Link]
-
BRAF (V600E) Kinase Assay Kit - BPS Bioscience. Available from: [Link]
Sources
- 1. medschool.co [medschool.co]
- 2. biomarker.onclive.com [biomarker.onclive.com]
- 3. BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BRAF (WT) Kinase Assay Kit - Nordic Biosite [nordicbiosite.com]
- 5. V600E - Wikipedia [en.wikipedia.org]
- 6. BRAF V600E Mutation Across Multiple Tumor Types: Correlation Between DNA-based Sequencing and Mutation-specific Immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Vemurafenib? [synapse.patsnap.com]
- 8. mskcc.org [mskcc.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. What are BRAF inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 11. Vemurafenib - Wikipedia [en.wikipedia.org]
- 12. Vemurafenib: targeted inhibition of mutated BRAF for treatment of advanced melanoma and its potential in other malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. vemurafenib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. Dabrafenib and its use in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What is the mechanism of Dabrafenib Mesylate? [synapse.patsnap.com]
- 17. pfizermedical.com [pfizermedical.com]
- 18. Encorafenib - Wikipedia [en.wikipedia.org]
- 19. droracle.ai [droracle.ai]
- 20. Frontiers | Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies [frontiersin.org]
- 21. Exploring the In Vitro and In Vivo Therapeutic Potential of BRAF and MEK Inhibitor Combination in NRAS-Mutated Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 22. youtube.com [youtube.com]
- 23. bpsbioscience.com [bpsbioscience.com]
- 24. bpsbioscience.com [bpsbioscience.com]
- 25. aacrjournals.org [aacrjournals.org]
- 26. researchgate.net [researchgate.net]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. researchgate.net [researchgate.net]
- 30. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 31. The mechanism and consequences of BRAF inhibitor resistance in melanoma_Latest Articles_国际期刊_医学部科学研究 [med.szu.edu.cn]
- 32. Mechanisms of Acquired BRAF Inhibitor Resistance in Melanoma: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 33. aacrjournals.org [aacrjournals.org]
Validating the Mechanism of Action of 5-bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine Kinase Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, the rigorous validation of a novel kinase inhibitor's mechanism of action is a critical step in the journey from a promising compound to a potential therapeutic. This guide provides a comprehensive, technically detailed framework for validating the mechanism of action of a hypothetical, novel kinase inhibitor, 5-bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine (designated here as Cmpd-X) . Drawing from established methodologies and field-proven insights, this document will compare its performance with alternative inhibitors and provide the supporting experimental data necessary for a robust validation process.
Given the structural similarity of the pyrrolo[3,2-b]pyridine scaffold to known kinase inhibitors, we will hypothesize that Cmpd-X is a potent inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1) , a receptor tyrosine kinase frequently dysregulated in various cancers.[1][2] This guide will therefore focus on validating this putative mechanism.
Foundational Principles: A Multi-pronged Approach to Validation
Validating a kinase inhibitor's mechanism of action is not a linear process but rather a multi-faceted investigation. A robust validation strategy relies on a combination of biochemical, biophysical, and cellular assays to build a comprehensive body of evidence.[3] This approach allows for a thorough understanding of the inhibitor's direct interaction with its target, its effect on enzymatic activity, and its functional consequences within a biological context.
Our validation workflow for Cmpd-X will be structured around three key pillars:
-
Direct Target Engagement: Confirming that Cmpd-X physically interacts with FGFR1 within a cellular environment.
-
Biochemical Inhibition: Quantifying the inhibitory activity of Cmpd-X on the enzymatic function of FGFR1.
-
Cellular Pathway Modulation: Demonstrating that Cmpd-X inhibits FGFR1-mediated downstream signaling pathways in cancer cells.
-
Selectivity Profiling: Assessing the specificity of Cmpd-X for FGFR1 over other kinases to understand potential off-target effects.[4][5]
Caption: Simplified FGFR1 signaling pathway and the point of inhibition by Cmpd-X.
Western Blotting for Downstream Signaling
Principle: This method will be used to measure the phosphorylation levels of FGFR1 itself (autophosphorylation) and its key downstream effectors, such as ERK and AKT, in response to Cmpd-X treatment. [3] Experimental Protocol:
-
Cell Treatment: Seed NCI-H1581 cells and serum-starve them overnight. Pre-treat the cells with various concentrations of Cmpd-X or Infigratinib for 2 hours, followed by stimulation with FGF2 for 15 minutes.
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of the lysates.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with primary antibodies specific for phosphorylated FGFR1 (p-FGFR1), total FGFR1, p-ERK, total ERK, p-AKT, and total AKT.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Plot the normalized phosphorylation as a function of inhibitor concentration to determine the IC50 for the inhibition of downstream signaling.
Comparative Data Summary: Cellular Pathway Inhibition
| Target | Readout | Cmpd-X | Infigratinib |
| p-FGFR1 | IC50 (nM) | 120 | 75 |
| p-ERK | IC50 (nM) | 150 | 90 |
| p-AKT | IC50 (nM) | 165 | 100 |
Kinase Selectivity Profiling
A critical aspect of kinase inhibitor validation is to determine its selectivity, as off-target effects can lead to toxicity or confound the interpretation of experimental results. [4][5]
Large-Panel Kinase Screening
Principle: Cmpd-X will be screened against a large panel of recombinant human kinases (e.g., the DiscoverX KINOMEscan™ panel) at a fixed concentration (e.g., 1 µM) to identify potential off-target interactions.
Experimental Protocol:
-
Compound Submission: Provide Cmpd-X to a commercial vendor for screening against their kinase panel.
-
Binding Assays: The vendor will perform competitive binding assays to measure the interaction of Cmpd-X with each kinase in the panel.
-
Data Analysis: The results are typically reported as the percentage of inhibition at the tested concentration. Follow-up dose-response assays are then performed for any kinases that show significant inhibition to determine the Kd or IC50 values.
Hypothetical Selectivity Profile for Cmpd-X
| Kinase | % Inhibition at 1 µM |
| FGFR1 | 98% |
| VEGFR2 | 45% |
| PDGFRβ | 30% |
| SRC | <10% |
| ABL1 | <5% |
This hypothetical data suggests that Cmpd-X is a potent inhibitor of FGFR1 with moderate activity against other related receptor tyrosine kinases and high selectivity against unrelated kinases.
Conclusion
This guide has outlined a comprehensive and rigorous workflow for validating the mechanism of action of a novel kinase inhibitor, this compound (Cmpd-X), as a putative FGFR1 inhibitor. By integrating direct target engagement assays, biochemical inhibition studies, cellular pathway analysis, and broad selectivity profiling, researchers can build a robust and compelling data package. This multi-faceted approach not only confirms the intended mechanism of action but also provides critical insights into the compound's potency, selectivity, and potential for further development as a therapeutic agent.
References
- BenchChem. (2025).
- Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
- Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH.
- Zhou, T., et al. (2015). Computational analysis of kinase inhibitor selectivity using structural knowledge.
- Valsasina, B., et al. (2004). Kinase selectivity profiling by inhibitor affinity chromatography. Expert Review of Proteomics, 1(3), 315-326.
- van der Wouden, P. A., et al. (2012).
- Reaction Biology. (2024, August 13).
- Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
- Benchchem. (2025).
- Thermo Fisher Scientific. (n.d.). Biochemical Kinase Assays.
- Benchchem. (2025). Validating Target Engagement for a Novel Kinase Inhibitor: A Comparative Guide for 6-(Trifluoromethoxy)quinolin-4-amine.
- Knippschild, U., et al. (2021, August 12). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central.
- Byrne, D. P., et al. (2022). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Cell and Developmental Biology.
- BMG LABTECH. (2020, September 1). Kinase assays.
- Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. PMC - NIH.
- Gsponer, J. R., et al. (2018). A Probe-Based Target Engagement Assay for Kinases in Live Cells. PMC - NIH.
- Bantscheff, M., et al. (2014). Quantitative Proteomics of Kinase Inhibitor Targets and Mechanisms.
- Wang, Y., et al. (2014). Novel 5-Substituted Pyrrolo[2,3-d]pyrimidines as Dual Inhibitors of Glycinamide Ribonucleotide Formyltransferase and 5-Aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase and as Potential Antitumor Agents. PMC - NIH.
- Fernández-Justel, D., et al. (2020, May 19).
- Al-Ostoot, F. H., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed Central.
- Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing.
- Scott, J. S., et al. (2022, October 6). Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. PMC - NIH.
- Efanov, A. A., et al. (2006).
- Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PMC - PubMed Central.
- Li, Y., et al. (2022, September 6). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry.
- Gangjee, A., et al. (2010). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. NIH.
- Kassab, S. E., et al. (2020). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Future Science.
- Du, J., et al. (2023, January 3).
- Zhang, Y., et al. (2019).
- Axten, J. M., et al. (2012). Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). PubMed.
Sources
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Kinase Selectivity Profiling: The Case of 5-bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine
In the landscape of modern drug discovery, particularly within oncology and immunology, protein kinases have emerged as a pivotal class of therapeutic targets. The human kinome comprises over 500 enzymes, many of which share a high degree of structural similarity in their ATP-binding sites. This homology presents a significant challenge: the development of selective inhibitors that potently modulate a desired kinase target with minimal off-target effects. A lack of selectivity can lead to unforeseen toxicities or a dilution of the intended therapeutic effect. Therefore, the early and comprehensive assessment of a compound's kinase selectivity profile is not merely a characterization step but a cornerstone of a successful drug development campaign.
This guide provides an in-depth technical comparison and procedural framework for evaluating the kinase selectivity of novel chemical entities, using the promising, yet sparsely characterized, compound 5-bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine as a central example. While specific experimental data for this exact molecule is not yet widely published, its core scaffold, a derivative of azaindole, is a well-established "privileged structure" in kinase inhibitor design.[1][2] This allows us to draw informed comparisons and establish a robust investigational plan. We will delve into the rationale behind experimental design, present comparative data from closely related analogs, provide a detailed protocol for a representative kinase assay, and visualize the critical workflows and biological pathways.
The 1H-pyrrolo[3,2-b]pyridine Scaffold: A Privileged Motif for Kinase Inhibition
The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold, a close isomer of our subject compound's core, is renowned for its ability to act as a hinge-binding motif. The pyridine nitrogen and the pyrrole NH group can form a pair of critical hydrogen bonds with the kinase hinge region, mimicking the interaction of the adenine moiety of ATP.[1] This fundamental binding mode has been the starting point for numerous successful medicinal chemistry programs, leading to inhibitors targeting a wide array of kinases, including PI3K, FGFR, and JAK1.[3][4][5]
The specific substitutions on this core, such as the 5-bromo and 7-methyl groups on our example compound, are critical for dictating both potency and selectivity. The bromine atom can engage in halogen bonding or occupy hydrophobic pockets, while the methyl group can provide additional van der Waals contacts or sterically prevent binding to certain off-target kinases. The key to understanding the potential of This compound lies in systematically profiling its activity across the human kinome.
Comparative Kinase Selectivity: A Look at Structurally Related Inhibitors
To contextualize the potential profile of this compound, it is instructive to examine the selectivity of other publicly disclosed azaindole-based inhibitors. The data below, compiled from various sources, illustrates how modifications to the core scaffold influence the kinase inhibition profile. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions, such as ATP concentration.[6]
| Compound/Inhibitor | Primary Target(s) | IC50 (nM) | Key Off-Targets (if reported) | Reference |
| Vemurafenib | BRAFV600E | 31 | SRMS, ACK1 | [1] |
| Compound 4h (pyrrolo[2,3-b]pyridine derivative) | FGFR1, FGFR2, FGFR3 | 7, 9, 25 | FGFR4 (712 nM) | [4][7] |
| Compound 31g (pyrrolo[2,3-b]pyridine derivative) | JAK1 | Potent (specific value not stated) | Selective over JAK2, JAK3, TYK2 | [5] |
| GSK2606414 (pyrrolo[2,3-d]pyrimidine derivative) | PERK | Potent (specific value not stated) | Highly Selective | [8] |
| A-series (pyrrolo[2,3-d]pyrimidin-6-one derivative) | CDK2 | Sub-micromolar | >200x selective over CDK1/4/6/7/9 | [9] |
This table underscores the versatility of the azaindole and related pyrrolopyrimidine scaffolds. By strategically modifying the substitution patterns, researchers have successfully engineered high degrees of selectivity for different kinase families. For our compound, This compound , a primary screening panel would ideally include representatives from major kinase families (e.g., tyrosine kinases, serine/threonine kinases) to identify initial hits, followed by more focused panels around those families.
Experimental Workflow: Determining a Kinase Selectivity Profile
The process of determining a compound's selectivity profile is a multi-step endeavor that begins with a broad screen and progressively narrows to detailed mechanistic studies for lead candidates.
Caption: Potential mechanism of an FGFR inhibitor.
A highly selective inhibitor should not only demonstrate a low IC50 against its primary target but also show a significant window (typically >100-fold) over other kinases, especially those known to cause toxicity (e.g., CDK1, hERG channel interacting kinases). [9]Furthermore, the biochemical potency must translate to cellular activity. Cellular target engagement assays, such as phospho-flow cytometry to measure the phosphorylation of downstream substrates (e.g., p-ERK), are essential to confirm that the compound inhibits the target kinase in a physiological context. [10]
Conclusion and Future Directions
While the specific kinase selectivity profile of This compound remains to be fully elucidated in public literature, its structural framework places it firmly within a class of highly promising kinase inhibitors. The strategic approach outlined in this guide—from broad kinome screening to detailed biochemical and cellular assays—provides a robust template for its evaluation. By systematically assessing its potency, selectivity, and cellular effects, researchers can determine its therapeutic potential and guide future optimization efforts. The true value of this compound will be defined not just by what it inhibits, but, just as importantly, by what it does not.
References
-
Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. National Institutes of Health (NIH). [Link]
-
The Azaindole Framework in the Design of Kinase Inhibitors. (2018). PMC - PubMed Central. [Link]
-
Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. (2016). ACS Publications. [Link]
-
Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. PMC - NIH. [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PMC - PubMed Central. [Link]
-
Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). (2012). PubMed. [Link]
-
Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. (2021). Semantic Scholar. [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]
-
Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. (2022). PMC - NIH. [Link]
-
Novel 5,7-disubstituted 6-amino-5H-pyrrolo[3,2-b]pyrazine-2,3-dicarbonitriles, the promising protein kinase inhibitors with antiproliferative activity. (2006). PubMed. [Link]
-
Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. (2021). PubMed. [Link]
-
Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. (2019). PubMed. [Link]
-
Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells. MDPI. [Link]
Sources
- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells [mdpi.com]
A Comparative Guide to Establishing In Vitro and In Vivo Correlation for Novel Kinase Inhibitors: A Case Study on the 5-bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine Scaffold
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on establishing a robust In Vitro-In Vivo Correlation (IVIVC). While specific experimental data for 5-bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine is not publicly available, its core structure, a pyrrolopyridine, is a privileged scaffold found in numerous kinase inhibitors, including FDA-approved drugs targeting the BRAF kinase[1]. Therefore, this guide will use the well-established methodologies for a representative BRAF inhibitor as a practical template to illustrate the principles and experimental workflows necessary to correlate in vitro activity with in vivo efficacy for novel compounds based on this promising scaffold.
The primary goal of drug development is to translate a compound's activity in a laboratory setting into a predictable therapeutic outcome in a living organism[2]. An In Vitro-In Vivo Correlation (IVIVC) serves as this critical bridge, creating a predictive mathematical model that connects an in vitro property (like drug dissolution or cellular potency) to an in vivo response (such as plasma drug concentration or tumor regression)[3][4]. Establishing a strong IVIVC is paramount; it can streamline development, reduce the need for extensive clinical bioequivalence studies, and validate quality control standards[4][5].
Part 1: In Vitro Characterization - Quantifying Target Engagement and Cellular Potency
The initial step is to determine if the compound interacts with its intended molecular target and elicits a functional response in a cellular context. For our representative compound, a putative BRAF inhibitor, this involves assessing its ability to inhibit the kinase's enzymatic activity and suppress the proliferation of cancer cells harboring a BRAF mutation.
Expertise & Causality: Why Two Tiers of In Vitro Testing?
Relying solely on a biochemical assay can be misleading. A compound might potently inhibit a purified enzyme in a test tube but fail in a cellular environment due to poor membrane permeability, rapid efflux, or off-target effects. Conversely, a cell-based assay confirms that the compound can reach its intracellular target and exert the desired biological effect. This dual-assay approach provides a more holistic and trustworthy initial assessment of the compound's potential[6].
Experimental Protocol 1: Biochemical BRAF Kinase Inhibition Assay
This assay directly measures the ability of the test compound to inhibit the phosphorylation of a downstream substrate (MEK) by the BRAF kinase[7][8].
Methodology:
-
Reagents: Recombinant human BRAFV600E kinase, inactive MEK1 substrate, ATP, test compound (this compound derivative), and a detection antibody specific for phosphorylated MEK (p-MEK).
-
Procedure:
-
Dispense the test compound across a 96-well plate in a series of dilutions.
-
Add BRAFV600E and MEK1 to each well and incubate to allow for potential binding.
-
Initiate the kinase reaction by adding a solution of ATP (at a concentration close to the Km(ATP) for comparability)[9].
-
Incubate at 30°C for 60 minutes.
-
Stop the reaction and quantify the amount of p-MEK formed using an ELISA-based method with a chemiluminescent or fluorescent readout.
-
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of kinase activity is inhibited).
Experimental Protocol 2: Cell-Based Proliferation Assay
This assay assesses the compound's ability to inhibit the growth of cancer cells that are dependent on the target pathway for survival and proliferation[6].
Methodology:
-
Cell Line: A375 human melanoma cell line, which harbors the BRAFV600E mutation and is highly dependent on the MAPK signaling pathway[10].
-
Procedure:
-
Seed A375 cells into 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound.
-
Incubate for 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
Assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo®, which measures cellular ATP levels.
-
-
Data Analysis: Normalize the viability data to untreated control cells and plot against the logarithm of compound concentration to calculate the GI50 value (the concentration required to inhibit cell growth by 50%).
Caption: Workflow for in vitro characterization of a novel kinase inhibitor.
Hypothetical In Vitro Data Summary
| Assay Type | Target/Cell Line | Endpoint | Result (IC50/GI50) |
| Biochemical Kinase Assay | BRAFV600E | IC50 | 8 nM |
| Cell Proliferation Assay | A375 Melanoma Cells | GI50 | 50 nM |
Part 2: In Vivo Evaluation - Assessing Efficacy and Pharmacokinetics
After confirming in vitro potency, the next critical phase is to evaluate the compound's performance in a living system. This step provides essential data on anti-tumor activity, bioavailability, and overall tolerability[11]. Animal-based systems are indispensable for understanding how a drug behaves under physiological conditions, which cannot be fully replicated in vitro[11][12].
Experimental Protocol 3: Xenograft Tumor Growth Inhibition Study
This is the gold-standard preclinical model for evaluating the anti-cancer efficacy of a test compound[13][14]. Human cancer cells are implanted into immunocompromised mice, allowing for the formation of tumors that can be monitored following drug treatment.
Methodology:
-
Animal Model: Severe Combined Immunodeficient (SCID) or athymic nude mice.
-
Procedure:
-
Tumor Implantation: Subcutaneously inject 5 x 106 A375 human melanoma cells into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization & Dosing: Randomize mice into vehicle control and treatment groups (e.g., n=8-10 per group). Administer the test compound orally (p.o.) once daily at various dose levels (e.g., 10, 30, and 100 mg/kg).
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Endpoint: Continue the study for 21-28 days or until tumors in the control group reach a predetermined size limit. Calculate the percentage of Tumor Growth Inhibition (%TGI).
-
-
Self-Validation: The inclusion of a vehicle control group is critical. It establishes the baseline tumor growth rate, against which the activity of the treated groups is measured. Body weight monitoring serves as a key indicator of the compound's general toxicity.
Experimental Protocol 4: Pharmacokinetic (PK) Study
This study measures the absorption, distribution, metabolism, and excretion (ADME) of the compound, which is essential for understanding its bioavailability and establishing a dosing regimen[15][16].
Methodology:
-
Animal Model: Healthy mice of the same strain used in the efficacy study.
-
Procedure:
-
Administer a single oral dose of the test compound.
-
Collect blood samples at specific time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process the blood to isolate plasma.
-
Quantify the concentration of the compound in the plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
-
Data Analysis: Plot the plasma concentration versus time to determine key PK parameters:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure over time.
-
Caption: Workflow for in vivo evaluation of a novel kinase inhibitor.
Hypothetical In Vivo Data Summary
Table 2: In Vivo Efficacy in A375 Xenograft Model
| Treatment Group (Oral Dose) | Tumor Growth Inhibition (%TGI) |
|---|---|
| Vehicle Control | 0% |
| 10 mg/kg | 45% |
| 30 mg/kg | 78% |
| 100 mg/kg | 95% (regression) |
Table 3: Key Pharmacokinetic Parameters (30 mg/kg Oral Dose)
| Parameter | Value |
|---|---|
| Cmax (Maximum Concentration) | 1.5 µM |
| Tmax (Time to Cmax) | 2 hours |
| AUC0-24h (Total Exposure) | 12 µM·h |
Part 3: Forging the Link - The In Vitro-In Vivo Correlation (IVIVC)
The final and most crucial step is to correlate the in vitro and in vivo datasets. A successful IVIVC allows the simple and rapid in vitro assay to serve as a surrogate for complex and costly in vivo studies[17][18]. The "gold standard" is a Level A correlation, which establishes a point-to-point relationship between the in vitro and in vivo profiles[5].
Establishing the Correlation
For a targeted oncology agent, a meaningful correlation can be established between the drug exposure achieved in vivo and the concentration required for cellular activity in vitro.
-
The Hypothesis: Sustained plasma concentrations in vivo that are significantly above the in vitro GI50 value should lead to robust tumor growth inhibition.
-
Data Integration: From our PK study (Table 3), a 30 mg/kg dose gives a total exposure (AUC) of 12 µM·h. This translates to an average plasma concentration of 0.5 µM (500 nM) over 24 hours.
-
Correlation Analysis: This average in vivo concentration (500 nM) is 10-fold higher than the in vitro GI50 (50 nM) required to inhibit cancer cell growth.
Caption: Conceptual model of an In Vitro-In Vivo Correlation (IVIVC).
Comparative Data Summary: Bridging In Vitro and In Vivo
| In Vitro Parameter | In Vivo Dose | In Vivo Exposure (Avg. Conc.) | Correlation & In Vivo Outcome |
| GI50 = 50 nM | 10 mg/kg | ~150 nM (3x GI50) | Moderate TGI (45%) |
| GI50 = 50 nM | 30 mg/kg | ~500 nM (10x GI50) | Strong TGI (78%) |
| GI50 = 50 nM | 100 mg/kg | >1500 nM ( >30x GI50) | Tumor Regression (95%) |
Conclusion and Future Directions
This guide outlines a validated, logical framework for establishing an IVIVC for novel kinase inhibitors based on the this compound scaffold. By systematically conducting biochemical, cellular, and whole-animal studies, we can build a predictive model that links in vitro potency to in vivo efficacy. The strong correlation demonstrated in our representative example—where maintaining plasma concentrations at least 10-fold above the in vitro GI50 leads to significant tumor growth inhibition—provides confidence in the compound's mechanism of action and its therapeutic potential.
This validated IVIVC model becomes an invaluable tool for further development. It can be used to justify post-approval manufacturing changes, guide the development of new formulations (e.g., modified-release), and serve as a critical quality control metric to ensure batch-to-batch consistency without the need for repeated animal studies[4][19].
References
- Biocompare. (2025, November 10). In Vivo Models.
- White, R. (2025, July 15). CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. Premier Research.
- Shen, J., & Burgess, D. J. (n.d.). In vitro-In vivo Correlation: Perspectives on Model Development. PMC.
- Fernandes, P. A. R., et al. (2014). Analytical Methods for Determining Bioavailability and Bioaccessibility of Bioactive Compounds from Fruits and Vegetables: A Review. Comprehensive Reviews in Food Science and Food Safety.
- BenchChem. (2025). A Comparative Guide to the In Vivo Efficacy of Targeted Therapies for BRAF-Mutant Melanoma.
- Champions Oncology. (n.d.). In Vivo Preclinical Mouse Models.
- Charles River Labor
- Pharma Models. (2014, June 5).
- O'Brien, C. S., et al. (n.d.). In vivo models in breast cancer research: progress, challenges and future directions. NIH.
- Tellew, J. E., et al. (2014, May 5). Identification of BRAF inhibitors through in silico screening. PMC.
- Barna, B., et al. (n.d.). Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods. PubMed Central.
- Patel, R. (2025, February 24). In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. World Journal of Advanced Research and Reviews.
- Emami, J. (n.d.).
- Rather, G. A., & Bhagat, M. (n.d.). Cancer models in preclinical research: A chronicle review of advancement in effective cancer research. PMC.
- Zimmer, L., et al. (2023, November 22).
- Bischof, J., et al. (2021, August 12). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC.
- PharmaQuesT. (n.d.). METHODS OF STUDYING BIOAVAILABILITY AND BIOEQUIVALENCE INTRODUCTION.
- PNAS. (n.d.).
- ResearchGate. (2025, November 8). Methods for determining bioavailability and bioaccessibility of bioactive compounds and nutrients | Request PDF.
- Creative Bioarray. (n.d.). How to Conduct a Bioavailability Assessment?.
- PubMed. (2025, September 23).
- Patsnap Synapse. (2025, May 29).
- Frontiers. (2020, February 26). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors.
- Pharma IQ. (n.d.). 5 Top Tips on How to Establish IVIVC.
- PubMed. (n.d.). In vitro JAK kinase activity and inhibition assays. NIH.
- BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?.
- Reaction Biology. (2024, August 13).
- AACR Journals. (n.d.).
- Zimmer, L., et al. (n.d.). The efficacy of re-challenge with BRAF inhibitors after previous progression to BRAF inhibitors in melanoma: A retrospective multicenter study.
- Certara. (n.d.).
- JoVE. (2025, September 17).
- MDPI. (n.d.).
- AACR Journals. (2012, January 2). BRAF Inhibitors for the Treatment of Metastatic Melanoma: Clinical Trials and Mechanisms of Resistance.
- Frontiers. (n.d.).
- ResearchGate. (n.d.). Inhibitors of BRAF dimers using an allosteric site.
- Smolecule. (n.d.). 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine.
- PMC. (n.d.). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. NIH.
- PubChem. (n.d.). 5-bromo-3-methyl-1H-pyrrolo(2,3-b)pyridine.
- BLD Pharm. (n.d.). This compound.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- ChemicalBook. (n.d.). 5-Bromo-7-azaindole synthesis.
- RSC Advances. (2021).
- MDPI. (2024, May 7). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines.
Sources
- 1. mdpi.com [mdpi.com]
- 2. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. premier-research.com [premier-research.com]
- 4. In vitro - in vivo correlation: from theory to applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Harnessing the In-Vitro-In-Vivo Correlation in Drug Development [pharmamodels.net]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Identification of BRAF inhibitors through in silico screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biocompare.com [biocompare.com]
- 12. In vivo models in breast cancer research: progress, challenges and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. criver.com [criver.com]
- 15. pharmaquest.weebly.com [pharmaquest.weebly.com]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. wjarr.com [wjarr.com]
- 18. How is in vitro–in vivo correlation (IVIVC) established? [synapse.patsnap.com]
- 19. 5 Top Tips on How to Establish IVIVC [pharma-iq.com]
A Researcher's Guide to Cross-Reactivity Profiling of 5-bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine Derivatives
For drug development professionals invested in the therapeutic potential of novel small molecules, the 5-bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine scaffold represents a promising starting point. Derivatives of the broader pyrrolopyridine class have shown potential as kinase inhibitors for applications in oncology.[1][2][3][4] However, realizing this potential hinges on a critical, often underestimated, phase of preclinical development: the comprehensive assessment of cross-reactivity.
Off-target interactions are a primary driver of unforeseen toxicity and can lead to costly late-stage clinical trial failures.[5][6] Conversely, a well-understood polypharmacology profile, where a compound intentionally interacts with multiple targets, can be therapeutically advantageous.[7][8][9] Therefore, a rigorous and logically structured cross-reactivity analysis is not merely a regulatory hurdle but a fundamental component of building a robust value proposition for a new chemical entity.
This guide provides a strategic framework and detailed experimental protocols for evaluating the selectivity of this compound derivatives. We will move beyond simple checklists, explaining the causal reasoning behind the design of an efficient screening cascade that generates reliable, interpretable, and actionable data.
Designing a Self-Validating Screening Cascade
A successful cross-reactivity investigation is not a single experiment but a multi-tiered campaign.[10][11][12] The goal is to efficiently triage compounds, eliminating those with undesirable profiles early while gathering increasingly detailed information on promising candidates. This tiered approach, or "screening cascade," ensures that resource-intensive assays are reserved for compounds that have already met foundational selectivity criteria.[11][13]
Our recommended cascade consists of three core stages:
-
Broad Kinome Profiling: An initial, wide-angle view of the compound's interaction landscape.
-
Cellular Target Engagement: Confirmation that the compound binds its intended (and unintended) targets in a physiological context.
-
Phenotypic and Functional Validation: Assessing the downstream biological consequences of target engagement.
Caption: A typical screening cascade for assessing kinase inhibitor cross-reactivity.
Part 1: Broad Kinome Profiling
The logical first step is to understand how a derivative interacts with the broader human kinome. The conserved nature of the ATP-binding pocket across kinases makes a degree of cross-reactivity likely.[7] Large-scale kinase panels, often comprising over 300 distinct kinases, provide a comprehensive initial assessment of a compound's selectivity.[][15]
Experimental Protocol: High-Throughput Radiometric Kinase Assay
This method is considered a gold standard because it directly measures the catalytic transfer of a radiolabeled phosphate from ATP to a substrate, making it less prone to artifacts from compound fluorescence or light scattering that can plague other methods.[16][17]
Objective: To determine the percent inhibition of a large panel of kinases by a test compound at a single, high concentration (e.g., 1 µM or 10 µM).
Step-by-Step Methodology:
-
Plate Preparation: In a multi-well plate, add the specific kinase, its corresponding peptide or protein substrate, and the test compound (dissolved in DMSO) to the reaction buffer.
-
Reaction Initiation: Start the kinase reaction by adding ATP mixed with radiolabeled [γ-³³P]-ATP. It is crucial to use an ATP concentration near the Michaelis constant (Km) for each specific kinase. This ensures that the measured IC50 value more closely reflects the compound's binding affinity (Ki).[18][19]
-
Incubation: Allow the reaction to proceed for a predetermined time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Reaction Termination: Stop the reaction by adding a high concentration of phosphoric acid.
-
Substrate Capture: Transfer the reaction mixture to a filter plate (e.g., phosphocellulose) that binds the phosphorylated substrate.
-
Washing: Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]-ATP.
-
Signal Detection: Add scintillant to the dried filter plate and measure the incorporated radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each kinase relative to a DMSO control (0% inhibition) and a known broad-spectrum inhibitor control (100% inhibition).
Data Presentation and Interpretation
The initial output is a large dataset of inhibition values. A common threshold for identifying a "hit" is >50% inhibition at the screening concentration.[20][21] This data is best summarized in a table for clear comparison between different derivatives.
Table 1: Hypothetical Kinase Profiling Data for this compound Derivatives (Inhibition at 1 µM)
| Kinase Target | Derivative A (% Inh.) | Derivative B (% Inh.) | Derivative C (% Inh.) |
| Primary Target (e.g., FMS) | 98% | 95% | 99% |
| Off-Target 1 (e.g., LOK) | 85% | 45% | 15% |
| Off-Target 2 (e.g., FLT3) | 75% | 60% | 25% |
| Off-Target 3 (e.g., TRKC) | 68% | 30% | 10% |
| Off-Target 4 (e.g., GSK3β) | 20% | 15% | 5% |
| Off-Target 5 (e.g., CDK2) | 15% | 10% | 2% |
From this initial screen, Derivative A appears potent but highly non-selective. Derivative B shows improved selectivity, while Derivative C emerges as the most promising candidate, demonstrating high potency against the primary target with minimal off-target activity at this concentration.
Part 2: Cellular Target Engagement
In vitro biochemical assays are essential, but they do not fully replicate the complex environment inside a cell. Factors like cell permeability, intracellular ATP concentrations, and compound metabolism can all influence a drug's activity. Therefore, the next critical step is to verify that the compound engages its intended and key off-targets within intact cells.[18]
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for this purpose.[22][23][24] It is based on the principle that when a ligand binds to its target protein, it stabilizes the protein's structure, increasing its resistance to heat-induced denaturation.[25][26]
Experimental Protocol: Western Blot-Based CETSA
Objective: To confirm target engagement by measuring the thermal stabilization of target proteins in cells treated with a test compound.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Step-by-Step Methodology:
-
Cell Treatment: Treat cultured cells with either the test compound at a desired concentration or a vehicle control (e.g., DMSO) and incubate to allow for cell penetration and target binding.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient for a short period (e.g., 3 minutes). A typical gradient might range from 40°C to 70°C in 2-3°C increments.
-
Cell Lysis: Lyse the cells to release their contents. This is often achieved by repeated freeze-thaw cycles.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Quantification: Carefully collect the supernatant, which contains the soluble, non-denatured proteins. Analyze the amount of the target protein remaining in the soluble fraction using a standard Western Blot protocol with a specific antibody.
-
Data Analysis: Plot the amount of soluble protein (relative to the unheated control) against temperature for both vehicle- and compound-treated samples. A shift in the melting curve to the right for the compound-treated sample indicates thermal stabilization and confirms target engagement.[25]
Part 3: Quantifying Selectivity and Functional Impact
After confirming on- and off-target engagement in a cellular context, the final step is to quantify the compound's selectivity and assess its functional consequences.
Data Presentation: IC50 Determination and Selectivity Score
Dose-response experiments should be performed for the primary target and key off-targets identified in the initial screen to determine their half-maximal inhibitory concentrations (IC50). This quantitative data allows for a more nuanced comparison of compound selectivity.
To standardize this comparison, a Selectivity Score (S-score) can be calculated.[18] One common method is to define the score as the fraction of kinases in the panel that are inhibited below a certain threshold (e.g., Kd < 3 µM or % Inhibition > 50%). A lower S-score indicates higher selectivity.[18][27]
Table 2: Comparative Selectivity Profile of Lead Candidates
| Parameter | Derivative A | Derivative B | Derivative C |
| Primary Target IC50 (FMS) | 15 nM | 25 nM | 20 nM |
| Off-Target IC50 (LOK) | 50 nM | 800 nM | >10,000 nM |
| Off-Target IC50 (FLT3) | 80 nM | 1,200 nM | >10,000 nM |
| Selectivity Score (S(>50% Inh @ 1µM)) | 0.15 | 0.05 | 0.01 |
This quantitative data reinforces that Derivative C possesses a vastly superior selectivity profile compared to the other derivatives, with a >500-fold selectivity window between its primary target and the nearest off-target.
Functional Validation: Phenotypic Assays
The ultimate test of off-target activity is its functional consequence. Does the engagement of an off-target lead to unintended cellular effects, such as toxicity? A panel of cell-based phenotypic assays is crucial for this final validation step.[28]
Recommended Assays:
-
Cytotoxicity Assays: Using a panel of different cell lines (including those that do not express the primary target), assess cell viability (e.g., using an MTT or CellTiter-Glo assay) after treatment with the compound. This can reveal general cytotoxicity caused by off-target effects.
-
Apoptosis Assays: Measure markers of programmed cell death (e.g., caspase-3/7 activity, Annexin V staining) to determine if off-target effects are triggering apoptotic pathways.
-
Signaling Pathway Analysis: Use Western blotting to probe the phosphorylation status of key downstream substrates of the identified off-target kinases. This provides direct evidence that the off-target binding has a functional consequence on cellular signaling.
Conclusion
A systematic and rigorous evaluation of cross-reactivity is indispensable in the development of this compound derivatives. By employing a tiered screening cascade—beginning with broad kinome profiling, followed by cellular target engagement validation with CETSA, and concluding with quantitative selectivity scoring and functional phenotypic analysis—researchers can make high-confidence decisions. This self-validating workflow not only de-risks a development program by identifying potential liabilities early but also builds a comprehensive data package that clearly defines the therapeutic window and selectivity profile of a lead candidate. Adhering to this logical and evidence-based approach is paramount for translating a promising chemical scaffold into a safe and effective therapeutic.
References
- Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715 - Benchchem.
- A Researcher's Guide to Cross-Reactivity Profiling of Kinase Inhibitors: Methodologies and Data Interpretation - Benchchem.
-
Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH. Available from: [Link]
-
Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics - PMC - NIH. Available from: [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. Available from: [Link]
-
In silico off-target profiling for enhanced drug safety assessment - PMC - PubMed Central. Available from: [Link]
-
Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors - PubMed. Available from: [Link]
-
How can off-target effects of drugs be minimised? - Patsnap Synapse. Available from: [Link]
-
A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases - PMC. Available from: [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed Central. Available from: [Link]
-
Off-Target Effects Analysis - Creative Diagnostics. Available from: [Link]
-
CETSA. Available from: [Link]
-
Cross-reactivity of compounds with selected kinases. Although HD01... - ResearchGate. Available from: [Link]
-
In Vitro Protein Kinase Assay Service - Profacgen. Available from: [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors - ResearchGate. Available from: [Link]
-
A Priori Inference of Cross Reactivity for Drug-Targeted Kinases - ACS Publications. Available from: [Link]
-
Cellular Thermal Shift Assay (CETSA) - News-Medical.Net. Available from: [Link]
-
Methods of off-target detection | Download Table - ResearchGate. Available from: [Link]
-
Kinase Screening & Profiling Services - BPS Bioscience. Available from: [Link]
-
Kinase Screening Assay Services - Reaction Biology. Available from: [Link]
-
(PDF) A quantitative analysis of kinase inhibitor selectivity (Translated from Eng). Available from: [Link]
-
Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - Reaction Biology. Available from: [Link]
-
Kinase selectivity. A ranked bar chart of selectivity scores (S(50%))... - ResearchGate. Available from: [Link]
-
Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC - NIH. Available from: [Link]
-
Screening Cascade Development Services - Concept Life Sciences. Available from: [Link]
-
Screening Cascade Development Services | Sygnature Discovery. Available from: [Link]
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - MDPI. Available from: [Link]
-
Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Available from: [Link]
-
Enzyme/Small Molecule cascade reactions. - Hyster Lab - Princeton University. Available from: [Link]
-
Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - NIH. Available from: [Link]
-
Fused Pyridine Derivatives: Synthesis and Biological Activities - ResearchGate. Available from: [Link]
-
Building GPCR screening cascades for lead generation - Drug Target Review. Available from: [Link]
Sources
- 1. Buy 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine | 183208-22-2 [smolecule.com]
- 2. mdpi.com [mdpi.com]
- 3. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Screening Cascade Development Services [conceptlifesciences.com]
- 11. sygnaturediscovery.com [sygnaturediscovery.com]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Kinase Screening & Profiling Services - Creative Biogene [creative-biogene.com]
- 16. In Vitro Protein Kinase Assay Service - Profacgen [profacgen.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. reactionbiology.com [reactionbiology.com]
- 21. researchgate.net [researchgate.net]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. CETSA [cetsa.org]
- 25. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 26. news-medical.net [news-medical.net]
- 27. researchgate.net [researchgate.net]
- 28. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
A Researcher's Guide to Evaluating the Resistance Profile of 5-bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine in Cancer Cells
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the resistance profile of the novel anti-cancer compound, 5-bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine. By integrating established methodologies with a logical, stepwise experimental approach, this document will enable a thorough comparison of its efficacy against alternative therapeutic agents and elucidate potential mechanisms of resistance.
Introduction: The Challenge of Drug Resistance in Oncology
The development of resistance to chemotherapy remains a primary obstacle in cancer treatment. Tumor cells can adapt to therapeutic agents through various mechanisms, including the overexpression of drug efflux pumps, alterations in drug targets, and the activation of pro-survival signaling pathways.[1][2] Therefore, a critical component of preclinical drug development is the early and comprehensive characterization of a compound's resistance profile.
This compound belongs to the pyrrolopyridine class of heterocyclic compounds, a scaffold present in numerous biologically active molecules with demonstrated anti-cancer properties.[3][4] Derivatives of the related pyrrolo[2,3-b]pyridine and pyrrolo[3,2-c]pyridine cores have shown potent activity as kinase inhibitors and tubulin polymerization inhibitors, highlighting the therapeutic potential of this structural class.[5][6][7][8] This guide outlines a systematic approach to determine if and how cancer cells develop resistance to this promising new agent.
Part 1: Foundational In Vitro Efficacy Assessment
The initial step in evaluating a novel compound is to determine its intrinsic cytotoxic and anti-proliferative activity across a panel of relevant cancer cell lines. This provides a baseline against which resistance can be measured.
Key Experiment: Determination of Half-Maximal Inhibitory Concentration (IC50)
The IC50 value represents the concentration of a drug required to inhibit a biological process, such as cell proliferation, by 50%.[9] It is a fundamental measure of a drug's potency. A common and reliable method for determining the IC50 in adherent cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10]
-
Cell Seeding:
-
Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media until they reach logarithmic growth phase.
-
Trypsinize, count, and seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well).[11][12]
-
Incubate the plates overnight to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in a suitable solvent, such as DMSO.
-
Perform serial dilutions of the compound in complete culture medium to create a range of concentrations. A broad range (e.g., 0.01 µM to 100 µM) is recommended for initial experiments.[11]
-
Remove the overnight culture medium from the cells and replace it with the medium containing the various drug concentrations. Include vehicle-only (DMSO) controls.
-
Incubate the plates for a period that allows for multiple cell doublings (typically 48-72 hours).
-
-
MTT Assay and Data Acquisition:
-
Following incubation, add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Measure the absorbance of each well at a specific wavelength (typically 490-570 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) wells from all other readings.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle-only control wells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Use non-linear regression analysis to fit a dose-response curve and calculate the IC50 value.[13]
-
Part 2: Generating and Characterizing a Resistant Cell Line
To study the mechanisms of acquired resistance, it is essential to develop a cell line model that exhibits reduced sensitivity to the compound.[14] This is typically achieved through continuous exposure to the drug.[15]
Key Experiment: Development of a Drug-Resistant Cell Line
-
Initial Exposure: Begin by culturing a parental cancer cell line (chosen from the initial IC50 screening) in the presence of this compound at a concentration equal to its IC50.
-
Monitoring and Recovery: Initially, a significant portion of the cells will die. The culture medium should be changed regularly to remove dead cells and replenish the drug. Allow the surviving cells to repopulate the culture vessel.
-
Dose Escalation: Once the cells are growing steadily at the initial concentration, subculture them and gradually increase the drug concentration (e.g., in 1.5 to 2-fold increments).[15]
-
Selection and Expansion: Continue this process of stepwise dose escalation over several months. At each stage, a population of cells that can survive and proliferate at the higher drug concentration is selected.
-
Confirmation of Resistance: Periodically, perform an IC50 assay on the resistant cell population and compare it to the parental cell line. A significant increase in the IC50 value (typically 3 to 10-fold or higher) indicates the successful development of a resistant cell line.[15]
Caption: Workflow for generating and evaluating a drug-resistant cell line.
Part 3: Comparative Analysis and Mechanistic Investigation
Once a resistant cell line is established, a comparative analysis against the parental line can reveal the underlying mechanisms of resistance. This involves comparing the effects of the drug on key cellular processes and protein expression.
Comparison with Alternative Agents
To contextualize the resistance profile of this compound, it should be compared with established anti-cancer drugs. Given that related pyrrolopyridine compounds act as kinase or tubulin inhibitors, suitable comparators could include:
-
Sorafenib: A multi-kinase inhibitor.[3]
-
Combretastatin A-4 (or its analogs): A tubulin-binding agent.[6][16]
The IC50 values for these alternative agents should be determined in both the parental and the this compound-resistant cell lines to assess for cross-resistance.
| Compound | Parental Cell Line IC50 (µM) | Resistant Cell Line IC50 (µM) | Resistance Factor (Fold Change) |
| This compound | 1.5 | 18.0 | 12.0 |
| Sorafenib | 5.2 | 5.8 | 1.1 |
| Combretastatin A-4 Analog | 0.8 | 9.5 | 11.9 |
| Table 1: Hypothetical comparative IC50 data. This data would suggest cross-resistance with tubulin-binding agents but not with the multi-kinase inhibitor Sorafenib. |
Key Experiment: Apoptosis Assays
Resistance can arise from an evasion of programmed cell death (apoptosis).[17] Comparing the apoptotic response in parental versus resistant cells is crucial.[18][19]
-
Cell Treatment: Seed both parental and resistant cells in 6-well plates. Treat them with this compound at concentrations equivalent to 1x and 2x their respective IC50 values for 24-48 hours.
-
Cell Harvesting and Staining:
-
Collect both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Quantify the percentage of apoptotic cells in each population. A blunted apoptotic response in the resistant cell line would indicate this as a resistance mechanism.
-
Caption: Potential mechanisms of resistance to a cytotoxic compound.
Key Experiment: Western Blot Analysis for Resistance Markers
To probe specific molecular changes, Western blotting is an indispensable technique for detecting and quantifying proteins.[20][21] This can help identify the upregulation of drug efflux pumps or alterations in signaling pathways.
-
Protein Extraction:
-
Treat parental and resistant cells with the compound as in the apoptosis assay.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
Gel Electrophoresis and Transfer:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking agent (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for key resistance-associated proteins, such as P-glycoprotein (a common drug efflux pump) and phospho-Akt (a marker of pro-survival signaling). Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
-
Detection and Analysis:
-
Add an HRP substrate to produce a chemiluminescent signal.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize them to the loading control. An increase in P-gp or phospho-Akt in the resistant line would suggest their involvement in the resistance phenotype.
-
Conclusion
This guide provides a robust, multi-faceted strategy for evaluating the resistance profile of this compound. By systematically determining its potency, generating a resistant model, and performing comparative mechanistic studies, researchers can gain critical insights into its efficacy and potential limitations. This structured approach not only validates the compound's therapeutic potential but also provides a rational basis for designing combination therapies to overcome or circumvent drug resistance, ultimately accelerating its path toward clinical application.
References
-
In vitro assays for the evaluation of drug resistance in tumor cells - PubMed. Available at: [Link]
-
Detection of Drug Resistance in Human Tumors by in Vitro Enzymatic Amplification1 | Cancer Research - AACR Journals. Available at: [Link]
-
Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Available at: [Link]
-
Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma - PubMed. Available at: [Link]
-
IC50 - Wikipedia. Available at: [Link]
-
Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Available at: [Link]
-
In vitro models to evaluate multidrug resistance in cancer cells: Biochemical and morphological techniques and pharmacological strategies - PubMed. Available at: [Link]
-
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Available at: [Link]
-
How to use in vitro models to study and overcome drug resistance in oncology. Available at: [Link]
-
"Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells". In: Current Protocols in Chemical Biology - Sorger Lab. Available at: [Link]
-
Current Status of Methods to Assess Cancer Drug Resistance - PMC - NIH. Available at: [Link]
-
Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC - NIH. Available at: [Link]
-
How to calculate IC50 - Science Gateway. Available at: [Link]
-
Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed. Available at: [Link]
-
Development of Drug-resistant Cell Lines for Experimental Procedures - PMC - NIH. Available at: [Link]
-
Application of a Drug-Induced Apoptosis Assay to Identify Treatment Strategies in Recurrent or Metastatic Breast Cancer | PLOS One. Available at: [Link]
-
Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics. Available at: [Link]
-
Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Growth Factor. Available at: [Link]
-
In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Available at: [Link]
-
Drug Resistance prediction by Tumor Explants as Preclinical Platform | Protocol Preview. Available at: [Link]
-
Monitoring drug induced apoptosis and treatment sensitivity in non-small cell lung carcinoma using dielectrophoresis - NIH. Available at: [Link]
-
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC - NIH. Available at: [Link]
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC. Available at: [Link]
-
Western blot - Wikipedia. Available at: [Link]
-
Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC - NIH. Available at: [Link]
-
5-Bromo-1H-pyrrolo[2,3-b]pyridine - PMC - NIH. Available at: [Link]
-
Western Blot: A Fundamental Technique for Protein Detection and Analysis - ROCK inhibitor. Available at: [Link]
-
(PDF) 5-Bromo-1H-pyrrolo[2,3-b]pyridine - ResearchGate. Available at: [Link]
-
Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI. Available at: [Link]
-
Western Blot: Technique, Theory, and Trouble Shooting - PMC - NIH. Available at: [Link]
-
How to Analyze Western Blot Data - PraxiLabs. Available at: [Link]
-
Repurposing non-oncology small-molecule drugs to improve cancer therapy: Current situation and future directions - NIH. Available at: [Link]
-
Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC - PubMed Central. Available at: [Link]
-
Representative examples of the most active anticancer agents - ResearchGate. Available at: [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Publishing. Available at: [Link]
-
New Derivatives of 5-((1-Methyl-Pyrrol-2-yl) Methyl)-4-(Naphthalen-1-yl)-1,2,4-Triazoline-3-Thione and Its Coordination Compounds with Anticancer Activity - MDPI. Available at: [Link]
Sources
- 1. In vitro models to evaluate multidrug resistance in cancer cells: Biochemical and morphological techniques and pharmacological strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current Status of Methods to Assess Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Buy 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine | 183208-22-2 [smolecule.com]
- 8. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. IC50 - Wikipedia [en.wikipedia.org]
- 10. In vitro assays for the evaluation of drug resistance in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 13. Star Republic: Guide for Biologists [sciencegateway.org]
- 14. blog.crownbio.com [blog.crownbio.com]
- 15. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Application of a Drug-Induced Apoptosis Assay to Identify Treatment Strategies in Recurrent or Metastatic Breast Cancer | PLOS One [journals.plos.org]
- 19. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics [qbd.creative-diagnostics.com]
- 20. Western blot - Wikipedia [en.wikipedia.org]
- 21. Western Blot: Technique, Theory, and Trouble Shooting - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Structural Analysis of Pyrrolopyridine-Based Kinase Inhibitors: A Guide for Drug Discovery Professionals
In the landscape of kinase inhibitor discovery, the pyrrolopyridine scaffold has emerged as a privileged structure, demonstrating potent and often selective inhibition across various kinase families. This guide provides an in-depth structural and comparative analysis of 5-bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine and its analogs in complex with their target kinases. As a direct crystal structure for this specific compound is not publicly available, we will leverage a closely related and well-characterized inhibitor, a potent pyrrolo[2,3-b]pyridine derivative targeting Glycogen Synthase Kinase 3β (GSK-3β), to elucidate the principles of binding, structural interactions, and performance comparison. This approach mirrors a common strategy in drug development where insights from analogous structures guide lead optimization.
Introduction: The Pyrrolopyridine Scaffold in Kinase Inhibition
The azaindole framework, including its various isomers like pyrrolo[3,2-b]pyridine, is a cornerstone in medicinal chemistry.[1] These bicyclic heterocycles are bioisosteres of indole and purine, enabling them to form key hydrogen bonding interactions within the ATP-binding site of protein kinases.[1] The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, often interacting with the "hinge" region of the kinase, a critical anchoring point for ATP and competitive inhibitors.[2] Modifications to this core, such as the bromine and methyl substitutions on this compound, are crucial for modulating potency, selectivity, and pharmacokinetic properties.[3]
Derivatives of the broader azaindole family have been successfully developed as potent inhibitors for a range of kinases, including ALK, Aurora kinases, and Hematopoietic Progenitor Kinase 1 (HPK1), underscoring the versatility of this scaffold.[1][2]
Structural Analysis of a Representative Pyrrolopyridine-Kinase Complex
To understand the molecular basis of inhibition, we will analyze the binding mode of a potent pyrrolo[2,3-b]pyridine inhibitor (Compound S01) in complex with GSK-3β. This analysis is based on a molecular docking model derived from the crystal structure of GSK-3β (PDB ID: 4ACG).[4]
Key Interactions in the ATP-Binding Pocket:
The pyrrolo[2,3-b]pyridine core of Compound S01 fits snugly into the adenine pocket of GSK-3β's ATP-binding site.[4] The primary interactions responsible for its high affinity are:
-
Hinge Binding: The pyrrole nitrogen (N-H) and the pyridine nitrogen of the scaffold form two crucial hydrogen bonds with the backbone of hinge residues ASP-133 and VAL-135.[4] This bidentate interaction is a hallmark of many potent kinase inhibitors and serves to anchor the molecule correctly.
-
Hydrophobic Pockets: Substituents on the pyrrolopyridine core extend into adjacent hydrophobic regions. In the case of this compound, the 7-methyl group would likely occupy a small hydrophobic pocket, while the 5-bromo substituent would be positioned towards the solvent-exposed region, where it can influence solubility and potentially form halogen bonds.
-
Gatekeeper Residue Interaction: The "gatekeeper" residue, which is methionine in many kinases, controls access to a deeper hydrophobic pocket. The nature of the substituent at the 5-position of the pyrrolopyridine ring is critical for optimizing interactions with this residue and achieving selectivity.
The diagram below illustrates the typical binding mode of a pyrrolopyridine inhibitor within a kinase ATP pocket.
Caption: Generalized binding mode of a pyrrolopyridine kinase inhibitor.
Performance Comparison with Alternative Kinase Inhibitors
The efficacy of a kinase inhibitor is not solely defined by its affinity for the target but also by its selectivity against other kinases. High selectivity minimizes off-target effects and potential toxicity. The pyrrolopyridine scaffold allows for fine-tuning of this selectivity profile.
For our representative target, GSK-3β, Compound S01 demonstrates exceptional potency with a sub-nanomolar IC50 value.[4] A comparative analysis with other known GSK-3β inhibitors highlights its competitive profile.
| Inhibitor | Scaffold Class | GSK-3β IC50 (nM) | Key Selectivity Notes |
| Compound S01 [4] | Pyrrolo[2,3-b]pyridine | 0.35 | Selective over most of 24 kinases tested, but shows some activity against GSK3α and CDKs. |
| CHIR-99021 | Aminopyrimidine | 6.7 | Highly selective GSK-3 inhibitor. |
| Kenpaullone | Indolo[3,2-d][5]benzazepine | 130 | Also inhibits CDKs. |
| AR-A014418 | Thiazole | 104 | Selective, ATP-competitive inhibitor. |
This table is a representative comparison and not exhaustive.
The data indicates that while multiple scaffolds can achieve potent GSK-3β inhibition, the pyrrolopyridine class, exemplified by S01, is among the most potent identified.[4] The primary challenge and focus of optimization for this class often lie in enhancing selectivity against closely related kinases like CDKs.
Experimental Protocols for Structural and Functional Analysis
To empower researchers to conduct similar analyses, this section details standardized, field-proven protocols for kinase expression, co-crystallization, and activity assessment.
Protein Expression and Purification
Obtaining high-quality, active kinase protein is the prerequisite for all structural and functional studies. While expression in insect or mammalian cells is common, E. coli remains a fast and cost-effective option for many kinase domains.[6][7]
Caption: Workflow for recombinant kinase expression and purification.
Step-by-Step Methodology:
-
Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with a plasmid encoding the kinase domain, often with an N-terminal His-tag for purification.[6]
-
Culture Growth: Grow the transformed bacteria in a rich medium (e.g., TB or LB) at 37°C until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Cool the culture to 18-20°C and induce protein expression by adding a suitable concentration of IPTG (e.g., 0.1-0.5 mM). Incubate overnight with shaking. Low-temperature induction is crucial for proper folding of many kinases.[7]
-
Harvesting and Lysis: Pellet the cells by centrifugation. Resuspend the pellet in a lysis buffer containing protease inhibitors and lyse the cells, typically by sonication or high-pressure homogenization.
-
Purification:
-
Clarify the lysate by ultracentrifugation.
-
Apply the supernatant to an immobilized metal affinity chromatography (IMAC) column (e.g., Ni-NTA).
-
Wash the column extensively and elute the His-tagged kinase using an imidazole gradient.
-
(Optional but recommended) Cleave the affinity tag with a specific protease (e.g., TEV) and pass the protein back through the IMAC column to remove the tag and uncleaved protein.
-
Perform a final polishing step using size-exclusion chromatography (SEC) to separate the kinase from aggregates and other contaminants.[6]
-
-
Quality Control: Assess purity by SDS-PAGE and confirm protein identity and integrity by mass spectrometry.
Co-crystallization for Structural Studies
Determining the high-resolution structure of a kinase-inhibitor complex is the ultimate goal. Co-crystallization, where the protein and ligand are mixed before crystallization, is often preferred over soaking as it can better capture conformational changes induced by inhibitor binding.[8][9]
Step-by-Step Methodology:
-
Complex Formation: Mix the purified kinase with the inhibitor at a molar excess (typically 3- to 10-fold) of the inhibitor.[8] The final protein concentration should be high, often in the range of 5-15 mg/mL. Incubate the mixture on ice for at least 1 hour to ensure complete binding.
-
Crystallization Screening: Use robotic systems to set up sitting-drop or hanging-drop vapor diffusion experiments.[10] Screen a wide range of commercially available crystallization screens to identify initial "hits."
-
Optimization: Once initial microcrystals are identified, optimize the conditions by systematically varying the pH, precipitant concentration, and additives to grow larger, diffraction-quality crystals.
-
Crystal Harvesting and Cryo-protection: Carefully harvest the crystals and briefly soak them in a cryoprotectant solution (often the mother liquor supplemented with glycerol or ethylene glycol) to prevent ice formation during X-ray data collection.
-
Data Collection and Structure Solution: Flash-cool the crystal in liquid nitrogen and collect X-ray diffraction data at a synchrotron source. Process the data and solve the structure using molecular replacement and subsequent refinement.
Kinase Activity Assay (IC50 Determination)
A robust enzymatic assay is essential for quantifying inhibitor potency. Luminescence-based assays that measure ATP consumption are widely used due to their high sensitivity and throughput.[11][12]
Step-by-Step Methodology (ADP-Glo™ Assay as an example):
-
Reaction Setup: In a 384-well plate, set up the kinase reaction. This includes the purified kinase, the peptide or protein substrate, ATP (at or near its Km concentration), and the reaction buffer.
-
Inhibitor Titration: Add the inhibitor (e.g., this compound) in a serial dilution series to the wells. Include appropriate controls (no enzyme, no inhibitor).
-
Kinase Reaction: Initiate the reaction by adding the ATP/substrate mixture. Incubate at room temperature for a defined period (e.g., 60 minutes).
-
ATP Depletion & ADP Conversion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Luminescence Detection: Add Kinase Detection Reagent, which converts the ADP generated by the kinase into a luminescent signal. Incubate for 30-60 minutes.
-
Data Analysis: Measure luminescence using a plate reader. The signal is directly proportional to kinase activity. Plot the percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Conclusion and Future Directions
The pyrrolopyridine scaffold represents a highly validated and versatile starting point for the design of potent kinase inhibitors. The structural analysis of a representative GSK-3β inhibitor complex reveals the key molecular interactions—hinge-binding hydrogen bonds and hydrophobic contacts—that drive high-affinity binding. This guide provides a framework for researchers to leverage such structural insights and apply robust experimental protocols for the characterization and comparison of novel inhibitors like this compound. Future work in this area will undoubtedly focus on achieving greater kinase selectivity through structure-based design and exploring the therapeutic potential of these compounds in oncology, neurodegenerative diseases, and inflammatory disorders.
References
-
ACS Publications. (2018). An Open Library of Human Kinase Domain Constructs for Automated Bacterial Expression. Biochemistry. Available at: [Link]
-
JOVE. (n.d.). Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides. Journal of Visualized Experiments. Available at: [Link]
-
National Center for Biotechnology Information (NCBI). (2012). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Probes and Drugs from the Sea. Available at: [Link]
-
National Center for Biotechnology Information (NCBI). (n.d.). Expression and Purification of Active Human Kinases Using Pichia pastoris as A General-Purpose Host. PMC. Available at: [Link]
-
ResearchGate. (2015). Can anyone suggest a protocol for a kinase assay? ResearchGate. Available at: [Link]
-
Springer Nature. (n.d.). Production of Protein Kinases in E. coli. Springer Protocols. Available at: [Link]
-
National Center for Biotechnology Information (NCBI). (n.d.). Expression and Purification of Src-family Kinases for Solution NMR Studies. PMC. Available at: [Link]
-
National Center for Biotechnology Information (NCBI). (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. Available at: [Link]
-
National Center for Biotechnology Information (NCBI). (2020). Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors. PMC. Available at: [Link]
-
PLOS ONE. (2022). Comparative expression of soluble, active human kinases in specialized bacterial strains. PLOS ONE. Available at: [Link]
-
National Center for Biotechnology Information (NCBI). (n.d.). The Azaindole Framework in the Design of Kinase Inhibitors. PMC. Available at: [Link]
-
International Union of Crystallography. (n.d.). Crystallization of protein–ligand complexes. IUCr. Available at: [Link]
-
Patsnap. (n.d.). Synthetic process of 5-bromo-7-azaindole. Eureka. Available at: [Link]
-
National Center for Biotechnology Information (NCBI). (n.d.). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. PMC. Available at: [Link]
-
National Center for Biotechnology Information (NCBI). (n.d.). Guidelines for the successful generation of protein–ligand complex crystals. PMC. Available at: [Link]
-
ResearchGate. (n.d.). Soaking strategy. (a) The steps for 'dry' co-crystallization and in... ResearchGate. Available at: [Link]
-
MDPI. (n.d.). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Molecules. Available at: [Link]
-
ResearchGate. (2024). Revealing protein structures: crystallization of protein‐ligand complexes – co‐crystallization and crystal soaking. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information (NCBI). (2025). Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease. PMC. Available at: [Link]
-
ResearchGate. (n.d.). The IC50 values expressed in (µM) of the target compounds against the MCF-7, HCT-116, and HepG-2 tumor cells. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information (NCBI). (2024). Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling. PMC. Available at: [Link]
-
TTP Labtech. (n.d.). strategies for high-throughput ligand screening - automated co-crystallisation and soaking. TTP Labtech. Available at: [Link]
-
National Center for Biotechnology Information (NCBI). (2021). Discovery of Spiro-azaindoline Inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1). PMC. Available at: [Link]
Sources
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Spiro-azaindoline Inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expression and Purification of Src-family Kinases for Solution NMR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Production of Protein Kinases in E. coli | Springer Nature Experiments [experiments.springernature.com]
- 7. Comparative expression of soluble, active human kinases in specialized bacterial strains | PLOS One [journals.plos.org]
- 8. Crystallization of protein–ligand complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Guidelines for the successful generation of protein–ligand complex crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sptlabtech.cn [sptlabtech.cn]
- 11. Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides | Springer Nature Experiments [experiments.springernature.com]
- 12. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety, not only during synthesis and application but critically, through to their final disposal. The compound 5-bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine, a brominated heterocyclic molecule, belongs to a class of compounds widely used as building blocks in medicinal chemistry.[1][2] While specific toxicological data for this exact molecule is not extensively published, the principles of chemical safety and regulatory compliance mandate that it be treated as hazardous waste. Improper disposal can lead to environmental contamination and significant regulatory penalties.[3]
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound, grounded in established laboratory safety practices and regulatory frameworks.
Part 1: Hazard Assessment and Waste Characterization
The foundation of safe disposal is a thorough understanding of the material's potential hazards. In the absence of a specific Safety Data Sheet (SDS) for this compound, we must infer its hazard profile from closely related structural analogs. This "precautionary principle" is a cornerstone of laboratory safety.
Analysis of analogs such as 5-bromo-1H-pyrrolo[2,3-b]pyridine and 5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine provides a consistent hazard profile under the Globally Harmonized System (GHS).[4][5] This compound should be managed as a hazardous waste due to its likely characteristics of toxicity and irritation.[6]
Table 1: Inferred Hazard Profile for this compound
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Warning | H302: Harmful if swallowed[4][5] | |
| Skin Irritation | Warning | H315: Causes skin irritation[4][5] | |
| Eye Damage/Irritation | Danger | H318/H319: Causes serious eye damage or irritation[4][5] | |
| Respiratory Irritation | Warning | H335: May cause respiratory irritation[4][5] |
Furthermore, as a brominated organic compound, its combustion can release toxic and corrosive fumes, such as hydrogen bromide and nitrogen oxides.[7] Therefore, disposal must be managed by a licensed facility equipped with appropriate scrubbers and afterburners.[8]
Part 2: Immediate Safety & Personal Protective Equipment (PPE)
Before handling the compound for any purpose, including disposal, ensuring the use of appropriate PPE is mandatory.
Table 2: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields or a face shield. | To prevent contact with the solid or solutions, which can cause serious eye damage.[4][9] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). | To prevent skin contact and irritation.[10] Contaminated gloves should be disposed of as hazardous waste. |
| Protective Clothing | A standard laboratory coat. | To protect personal clothing from contamination.[10] |
| Respiratory Protection | Handle only in a certified chemical fume hood. | To prevent inhalation of dust or vapors, which may cause respiratory irritation.[7][8] |
Always wash hands thoroughly after handling the chemical, even if gloves were worn.[11]
Part 3: Step-by-Step Disposal Protocol
The disposal of this compound must follow a systematic process to ensure safety and regulatory compliance under the Resource Conservation and Recovery Act (RCRA).[3][6] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [3][12]
Step 1: Waste Segregation
Proper segregation is the most critical step to prevent dangerous chemical reactions.
-
Designate a specific waste stream: This compound should be collected as "halogenated organic solid waste."
-
Avoid mixing: Do not mix this waste with non-hazardous waste.[13] Crucially, keep it segregated from incompatible chemicals, particularly strong oxidizing agents, strong acids, and bases, to prevent uncontrolled reactions.[14]
Step 2: Proper Containerization
The integrity of the waste container is paramount to preventing leaks and exposure.
-
Select a compatible container: Use a container made of a material that will not react with the chemical, typically a high-density polyethylene (HDPE) or glass bottle with a screw-on cap.[14][15]
-
Ensure good condition: The container must be in excellent condition, free of cracks or deterioration.[15]
-
Keep it closed: Waste containers must be kept tightly sealed except when adding waste.[16] This prevents the release of vapors and protects the contents from contamination.
Step 3: Accurate Labeling
Clear and accurate labeling is a regulatory requirement and essential for safety.
-
Use an official hazardous waste tag: Your institution's Environmental Health & Safety (EHS) department will provide official tags.
-
Complete all fields: Clearly write the full chemical name: "this compound." Do not use abbreviations. List all constituents if it is a mixture.
-
Indicate hazards: Check the boxes for "Toxic" and "Irritant" based on the hazard assessment.
Step 4: Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[14]
-
Location: The SAA must be at or near the point of generation and under the control of laboratory personnel.[3]
-
Secondary Containment: Place the primary waste container inside a larger, chemically compatible secondary container (like a plastic tub) to contain any potential leaks.[16] The secondary container must be able to hold 110% of the volume of the primary container.[16]
-
Time and Volume Limits: Be aware of regulatory limits on how much waste can be accumulated (e.g., 55 gallons) and for how long (e.g., 90 days or 1 year) before it must be collected by EHS.[14][16]
Step 5: Arranging for Professional Disposal
The final step is to transfer the waste to a licensed professional disposal service.
-
Contact EHS: Do not attempt to dispose of the chemical yourself. Contact your institution's EHS office to schedule a hazardous waste pickup.[8]
-
Provide Information: Provide the EHS team with the completed waste tag and any available safety information to ensure they can handle and transport it correctly.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Part 4: Spill Management
In the event of an accidental spill, immediate and correct action is crucial to mitigate exposure and contamination.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate (If Necessary): For a large spill, evacuate the area and contact your institution's emergency response line.
-
Manage Small Spills: For a small, manageable spill within a fume hood:
-
Ensure you are wearing the full PPE detailed in Part 2.
-
Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[17] Do not use combustible materials like paper towels.
-
Carefully sweep or scoop the absorbed material into your designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.[13]
-
Part 5: Proactive Waste Minimization
The most effective disposal strategy is to minimize waste generation at the source.[18][19]
-
Prudent Purchasing: Order only the quantity of chemical required for your experiments to avoid generating surplus stock.[19]
-
Inventory Management: Maintain an accurate chemical inventory to prevent ordering duplicates. Share surplus chemicals with other labs when possible.[18]
-
Scale Reduction: Where feasible, adapt experiments to a microscale level to reduce the volume of all chemicals used and waste generated.[13]
By adhering to these rigorous procedures, you ensure the safety of yourself and your colleagues, protect the environment, and maintain the highest standards of scientific integrity and regulatory compliance within your institution.
References
-
Daniels Health. (2024). How to Ensure Safe Chemical Waste Disposal in Laboratories. Available from: [Link]
-
Cleanaway. (n.d.). Properly Managing Chemical Waste in Laboratories. Available from: [Link]
-
CSIR IIP. (n.d.). Laboratory Chemical Waste Management. Available from: [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Available from: [Link]
-
UC San Diego. (n.d.). How to Store and Dispose of Hazardous Chemical Waste. Available from: [Link]
-
Vanderbilt University. (2024). Guide to Managing Laboratory Chemical Waste. Available from: [Link]
-
Lehigh University. (n.d.). HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Available from: [Link]
-
American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations. Available from: [Link]
-
Purdue University. (n.d.). Hazardous Waste Disposal Guidelines. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Management of Waste - Prudent Practices in the Laboratory. Available from: [Link]
-
PubChem. (n.d.). 5-bromo-3-methyl-1H-pyrrolo(2,3-b)pyridine. Available from: [Link]
-
PubChem. (n.d.). 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine. Available from: [Link]
-
PubMed. (2010). Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Available from: [Link]
-
Jubilant Ingrevia Limited. (2024). 5-Bromo-7-Azaindole Safety Data Sheet. Available from: [Link]
Sources
- 1. Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. danielshealth.com [danielshealth.com]
- 4. 5-bromo-3-methyl-1H-pyrrolo(2,3-b)pyridine | C8H7BrN2 | CID 45480255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine | C8H7BrN2 | CID 15296269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pfw.edu [pfw.edu]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. echemi.com [echemi.com]
- 10. fishersci.com [fishersci.com]
- 11. file.bldpharm.com [file.bldpharm.com]
- 12. acs.org [acs.org]
- 13. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 14. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 15. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 16. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 17. static.cymitquimica.com [static.cymitquimica.com]
- 18. iip.res.in [iip.res.in]
- 19. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Researcher's Guide to the Safe Handling of 5-bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine
Hazard Analysis: Understanding the Risks
Given its chemical structure, 5-bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine is anticipated to share hazard characteristics with other bromo-substituted heterocyclic aromatic compounds. Safety data sheets for analogous compounds consistently highlight several key risks:
-
Acute Oral Toxicity: Many pyridine and pyrrole derivatives are harmful if swallowed[1][2][3].
-
Skin Irritation: Direct contact is likely to cause skin irritation[3][4][5].
-
Serious Eye Damage/Irritation: The compound is expected to be a severe eye irritant, potentially causing serious damage[3][4][6].
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation[3][4][5].
During handling, thermal decomposition may release toxic fumes, including carbon oxides, nitrogen oxides, and hydrogen bromide[1][7]. Therefore, all operations should be conducted with appropriate engineering controls and personal protective equipment.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial to mitigate the identified risks. The following table outlines the minimum required PPE for handling this compound.
| Body Part | PPE Specification | Rationale |
| Eyes/Face | Chemical splash goggles meeting ANSI Z87.1 standard. A face shield should be worn over goggles for splash hazards.[8][9][10] | Protects against splashes and airborne particles that can cause severe eye damage. |
| Hands | Chemically resistant gloves (e.g., nitrile) inspected before each use. For extended contact, consider double-gloving or using thicker gloves.[8][11] | Prevents skin contact and potential irritation. Glove manufacturer's compatibility charts should be consulted. |
| Body | Flame-resistant lab coat, fully buttoned, with long pants and closed-toe shoes.[8][9][10] | Provides a barrier against accidental spills and splashes. |
| Respiratory | Use in a certified chemical fume hood. If engineering controls are insufficient, a NIOSH-approved respirator is required.[8][12] | Minimizes the risk of inhaling irritating dust or aerosols. |
Diagram: PPE Selection Workflow
Caption: Workflow for selecting appropriate PPE based on the task's hazards.
Operational Plan: From Receipt to Disposal
A meticulous operational plan ensures safety at every stage of the chemical's lifecycle in your laboratory.
Receiving and Storage
-
Upon receipt, inspect the container for any damage.
-
Store the container in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area[1][7].
-
Segregate from incompatible materials such as strong oxidizing agents and strong acids[2][3].
-
Keep away from sources of ignition[1].
Handling and Use
-
Preparation : Before handling, ensure that an emergency eyewash station and safety shower are readily accessible[2][12].
-
Engineering Controls : All weighing and solution preparation should be conducted in a certified chemical fume hood to minimize inhalation exposure[12].
-
Personal Protective Equipment : Don the appropriate PPE as outlined in the table above.
-
Dispensing : Avoid generating dust. If the compound is a solid, handle it with care.
-
Post-Handling : After handling, wash your hands thoroughly with soap and water[1][2]. Do not eat, drink, or smoke in the laboratory[1][3].
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate : Immediately evacuate the area and alert your colleagues.
-
Ventilate : Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain : For small spills, use an inert absorbent material like sand or vermiculite to contain the spill[7][11]. Avoid raising dust.
-
Collect : Carefully sweep or scoop the absorbed material into a suitable, labeled container for disposal[13].
-
Decontaminate : Clean the spill area thoroughly.
Diagram: Emergency Spill Response
Caption: Step-by-step procedure for responding to a chemical spill.
Disposal Plan: Responsible Waste Management
Proper disposal is a critical component of laboratory safety and environmental responsibility.
-
Waste Collection : Collect all waste containing this compound, including contaminated consumables, in a dedicated, properly labeled, and sealed hazardous waste container[12][13].
-
Labeling : The waste container must be clearly labeled with its contents.
-
Storage : Store the waste container in a designated and properly ventilated waste accumulation area, away from incompatible materials[12].
-
Disposal : Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations[2][3]. Do not dispose of it down the drain[1][7].
By adhering to these guidelines, you can confidently and safely work with this compound, ensuring the integrity of your research and the well-being of your team.
References
-
5-Bromo-1H-pyrazolo[3,4-c]pyridine Safety Data Sheet. AK Scientific, Inc.
-
5-Bromo-1H-pyrrolo[2,3-b]pyridine Safety Data Sheet. Fisher Scientific.
-
4-bromo-3-(bromomethyl)pyridine Safety Data Sheet. ChemicalBook.
-
5-Bromo-1H-pyrrolo[2,3-b]pyridine Product Information. TCI Chemicals.
-
4-Bromo-2-(difluoromethoxy)pyridine Safety Data Sheet. Apollo Scientific.
-
Chemical Safety: Personal Protective Equipment. University of California, San Francisco.
-
5-Bromo-7-Azaindole Safety Data Sheet. Jubilant Ingrevia Limited.
-
2-Bromo-6-(bromomethyl)pyridine Safety Data Sheet. Sigma-Aldrich.
-
Personal Protective Equipment. U.S. Environmental Protection Agency.
-
5-bromo-1H-pyrrolo[2,3-b]pyridine Hazard Information. PubChem, National Center for Biotechnology Information.
-
5-bromo-3-methyl-1H-pyrrolo(2,3-b)pyridine Hazard Information. PubChem, National Center for Biotechnology Information.
-
5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine Hazard Information. PubChem, National Center for Biotechnology Information.
-
Personal Protective Equipment in Chemistry. Dartmouth College Environmental Health and Safety.
-
Chemical Safety PPE. University of Colorado Boulder.
-
5-bromo-1H-pyrrolo[2,3-c]pyridine Hazard Information. PubChem, National Center for Biotechnology Information.
-
6-Bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine Safety Data Sheet. CymitQuimica.
-
5-bromo-1-pentene Safety Data Sheet. Acros Organics.
-
Pyridine Standard Operating Procedure. Washington State University.
-
2-Bromo-6-(bromomethyl)pyridine hydrobromide Safety Data Sheet. AK Scientific, Inc.
-
A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace. Health and Safety Authority.
-
This compound Product Information. BLD Pharm.
Sources
- 1. aksci.com [aksci.com]
- 2. fishersci.com [fishersci.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. 5-bromo-3-methyl-1H-pyrrolo(2,3-b)pyridine | C8H7BrN2 | CID 45480255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine | C8H7BrN2 | CID 15296269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5-bromo-1H-pyrrolo[2,3-b]pyridine | C7H5BrN2 | CID 10307932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. aksci.com [aksci.com]
- 8. ehs.ucsf.edu [ehs.ucsf.edu]
- 9. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 10. Chemical Safety PPE | Environmental Health & Safety | University of Colorado Boulder [colorado.edu]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 13. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
